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  • Product: 2-Chloro-N-methyl-3-oxobutanamide
  • CAS: 4116-10-3

Core Science & Biosynthesis

Foundational

2-Chloro-N-methyl-3-oxobutanamide CAS number 4116-10-3

An In-depth Technical Guide to 2-Chloro-N-methyl-3-oxobutanamide (CAS 4116-10-3) Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of 2-Chl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-N-methyl-3-oxobutanamide (CAS 4116-10-3)

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Chloro-N-methyl-3-oxobutanamide, a key chemical intermediate. It delves into its chemical and physical properties, synthesis methodologies, reactivity, and critical safety protocols, offering field-proven insights for laboratory and development applications.

Core Chemical Identity and Properties

2-Chloro-N-methyl-3-oxobutanamide, registered under CAS number 4116-10-3, is a functionalized organic compound featuring a reactive α-chloro group adjacent to a ketone, and an N-methylamide moiety.[1] This unique combination of functional groups makes it a valuable building block in organic synthesis.

Chemical Identifiers
IdentifierValue
IUPAC Name 2-chloro-N-methyl-3-oxobutanamide[1][2]
CAS Number 4116-10-3[1]
Molecular Formula C₅H₈ClNO₂[1][3][4]
Molecular Weight 149.58 g/mol [3]
Synonyms 2-Chloro-N-methylacetoacetamide, N-Methyl-2-chloroacetoacetamide[1]
InChI Key XIWMZCRVSYHMER-UHFFFAOYSA-N[2]
SMILES CC(=O)C(C(=O)NC)Cl[1]
Physicochemical Properties

The compound is a solid at room temperature, with a reported melting point of 78-80 °C.[2] Its physicochemical properties, computed by PubChem, are summarized below and indicate moderate lipophilicity and solubility in organic solvents.[1]

PropertyValueSource
Melting Point 78-80 °C[2]
XLogP3 0.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]
Exact Mass 149.0243562 Da[1]

Synthesis and Manufacturing Considerations

The primary industrial route for synthesizing α-chloroacetoacetamides involves the direct chlorination of the corresponding acetoacetamide precursor.[5] In this case, 2-Chloro-N-methyl-3-oxobutanamide is synthesized via the electrophilic chlorination of N-methylacetoacetamide.

Synthesis Pathway and Mechanistic Insight

The reaction proceeds by the chlorination of the enol or enolate form of N-methylacetoacetamide at the α-carbon (C2). The choice of chlorinating agent and reaction conditions is critical to maximize the yield of the desired monochlorinated product and minimize the formation of the 2,2-dichloro-N-methyl-3-oxobutanamide byproduct.[5] The formation of this byproduct is a significant challenge in manufacturing due to the similar physical properties of the mono- and di-chloro species, making separation difficult.[5]

Synthesis_Pathway Precursor N-Methylacetoacetamide (CAS 20306-74-7) Reaction Electrophilic Chlorination Precursor->Reaction 1 ChlorinatingAgent Chlorinating Agent (e.g., SO₂Cl₂, HOCl) ChlorinatingAgent->Reaction 2 Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reaction 3 Product 2-Chloro-N-methyl-3-oxobutanamide (CAS 4116-10-3) Byproduct 2,2-Dichloro Byproduct Reaction->Product Primary Product Reaction->Byproduct Side Reaction (Over-chlorination)

Figure 1: Synthesis pathway for 2-Chloro-N-methyl-3-oxobutanamide.
Experimental Protocol (Illustrative)

This protocol is illustrative, based on general procedures for α-chlorination of β-dicarbonyl compounds.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve N-methylacetoacetamide (1.0 eq) in a suitable inert solvent such as dichloromethane. Cool the mixture to 0-5 °C using an ice bath.

  • Chlorination: Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.0-1.1 eq) in dichloromethane dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The causality for slow, cold addition is to control the exothermic reaction and enhance selectivity for the monochlorinated product.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC to confirm the consumption of the starting material.[6]

  • Workup: Once the reaction is complete, slowly quench the mixture by adding cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product.

Chemical Reactivity and Applications

The utility of 2-Chloro-N-methyl-3-oxobutanamide stems from its bifunctional nature. The α-chloro ketone is a powerful electrophilic site, highly susceptible to nucleophilic substitution by a wide range of nucleophiles (amines, thiols, alcohols), making it an excellent intermediate for constructing more complex molecular scaffolds.

While specific applications for this exact compound are not widely published, its structural analogs are used extensively. The closely related 2-Chloro-N,N-dimethyl-3-oxobutanamide is listed as an intermediate for agricultural chemicals.[7] Furthermore, other 2-chloro-N-alkylacetamide derivatives are known to be crucial intermediates in the synthesis of pharmaceuticals, such as the antipsychotic drug Lumateperone, and serve as precursors for bioactive agents with antimicrobial properties.[8][9] This contextualizes the potential of 2-Chloro-N-methyl-3-oxobutanamide as a valuable precursor in both agrochemical and pharmaceutical research and development.

Analytical Characterization

A robust analytical assessment is crucial to confirm the identity and purity of 2-Chloro-N-methyl-3-oxobutanamide.

Chromatographic Analysis

Purity is typically assessed using High-Performance Liquid Chromatography (HPLC). A standard method would employ a reverse-phase C18 column with a gradient elution.[6]

  • Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid.[6]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[6]

  • Detection: UV detection at a wavelength between 210-254 nm.

Spectroscopic Profile (Expected)
  • ¹H NMR: Expected signals would include a singlet for the acetyl group protons (CH₃-C=O), a doublet for the N-methyl protons (CH₃-NH), a singlet for the methine proton (CH-Cl), and a broad singlet for the amide proton (NH).

  • ¹³C NMR: Key resonances would correspond to the two carbonyl carbons (ketone and amide), the chlorinated methine carbon, the acetyl methyl carbon, and the N-methyl carbon.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch (~3300 cm⁻¹), two distinct C=O stretches for the ketone (~1730 cm⁻¹) and the amide (~1650 cm⁻¹), and a C-Cl stretch (~700-800 cm⁻¹).

Safety and Handling

2-Chloro-N-methyl-3-oxobutanamide is classified as a hazardous substance and must be handled with appropriate precautions.[1]

GHS Hazard Classification

The compound presents multiple hazards, requiring stringent safety controls in a laboratory or industrial setting.

GHS Pictogram(s)Hazard ClassHazard Statement
💀, corrosive, exclamation markAcute Toxicity, Dermal (Category 3)H311: Toxic in contact with skin[1]
corrosive, exclamation markAcute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]
corrosive, exclamation markSkin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1]
corrosive, exclamation markSerious Eye Damage/Irritation (Category 1)H318: Causes serious eye damage[1]
corrosive, exclamation markSkin Sensitization (Category 1)H317: May cause an allergic skin reaction[1]
exclamation markSTOT, Single Exposure (Category 3)H335: May cause respiratory irritation[1]
Signal Word Danger

Data aggregated from ECHA C&L Inventory notifications.[1]

Safe Handling Protocol

A self-validating system for handling this chemical involves a strict adherence to a workflow that mitigates the identified risks.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal PPE 1. Don PPE (Gloves, Lab Coat, Safety Goggles) FumeHood 2. Verify Fume Hood Functionality PPE->FumeHood Handling 3. Handle Solid in Hood (Avoid Dust/Aerosol) FumeHood->Handling Decontaminate 4. Decontaminate Surfaces Handling->Decontaminate Waste 5. Dispose Waste (Hazardous Solid Waste) Decontaminate->Waste

Figure 2: Safe handling workflow for hazardous solids.
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles that provide a complete seal around the eyes.[10][11] This is non-negotiable due to the H311, H315, and H318 classifications.[1]

  • Ventilation: All handling of the solid compound must be performed inside a certified chemical fume hood to mitigate the risk of respiratory irritation (H335).[1][10]

  • Spill Control: Keep a spill kit rated for solid chemical spills readily accessible. In case of a spill, avoid raising dust.[10] Gently cover the spill with an absorbent material, and then collect it into a sealed container for hazardous waste disposal.

  • First Aid: In case of skin contact, immediately wash the area with copious amounts of soap and water and seek medical attention.[10] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[12] If swallowed, rinse mouth and call a poison control center or doctor immediately.[10]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[3][13]

Conclusion

2-Chloro-N-methyl-3-oxobutanamide is a highly functionalized and reactive intermediate with significant potential in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its synthesis requires careful control to ensure high purity, and its handling demands strict adherence to safety protocols due to its hazardous nature. Understanding these technical aspects is paramount for its effective and safe utilization in research and development.

References

  • PubChem. (n.d.). 2-Chloro-N,N-dimethyl-3-oxobutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156. Retrieved from [Link]

  • PubChem. (n.d.). Butanamide, 2-chloro-N-methyl-3-oxo-. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). N-(4-Chloro-2-methylphenyl)-3-oxobutanamide. SIELC. Retrieved from [Link]

  • Gorelsky, S. I., et al. (2014). Chlorination of N-methylacetamide and amide-containing pharmaceuticals. Quantum-chemical study of the reaction mechanism. PubMed. Retrieved from [Link]

  • Arlt, D., & Stahnecker, P. (1980). U.S. Patent No. 4,207,259. U.S. Patent and Trademark Office.
  • Horst, M., et al. (1978). U.S. Patent No. 4,075,245. U.S. Patent and Trademark Office.
  • ResearchGate. (n.d.). Chlorination of N-Methylacetamide and Amide-Containing Pharmaceuticals. Quantum-Chemical Study of the Reaction Mechanism. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylacetoacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Chloroacetamide. Organic Syntheses. Retrieved from [Link]

  • Jiangsu Sevencontinent Green Chemical Co Ltd. (2022). CN Patent No. 111517975B. Google Patents.
  • U.S. Environmental Protection Agency. (1980). Chemical Activities Status Report: Second Edition - Volume 1. EPA. Retrieved from [Link]

Sources

Exploratory

α-chloro aceto N-methylacetamide properties

An In-depth Technical Guide to α-Chloroaceto-N-methylacetamide: Properties, Synthesis, and Applications Introduction α-Chloroaceto-N-methylacetamide, also known as 2-chloro-N-methylacetamide, is a versatile bifunctional...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to α-Chloroaceto-N-methylacetamide: Properties, Synthesis, and Applications

Introduction

α-Chloroaceto-N-methylacetamide, also known as 2-chloro-N-methylacetamide, is a versatile bifunctional reagent that holds significant importance in synthetic organic chemistry. Its structure, featuring both a reactive α-chloro group and an N-methylamide moiety, makes it a valuable building block for the construction of a wide array of more complex molecules and heterocyclic systems. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of its physicochemical properties, robust synthetic protocols, characteristic reactivity, and key applications, particularly in the pharmaceutical sector. As a Senior Application Scientist, the aim here is not merely to present data but to provide a cohesive understanding of why this compound behaves as it does and how to best utilize it in a laboratory setting, grounded in established scientific principles and validated methodologies.

Part 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application. α-Chloroaceto-N-methylacetamide (CAS No. 96-30-0) is typically a white to off-white solid at room temperature.[1] However, some sources describe it as a colorless to pale yellow liquid, a discrepancy likely attributable to minor impurities or observation above its melting point.[2] Its key properties are summarized below.

Table 1: Physicochemical Properties of α-Chloroaceto-N-methylacetamide
PropertyValueSource(s)
CAS Number 96-30-0[2][3]
Molecular Formula C₃H₆ClNO[3]
Molecular Weight 107.54 g/mol [3]
IUPAC Name 2-chloro-N-methylacetamide[3]
Appearance White to almost white powder/lump[2]
Melting Point 38-46 °C[1][4]
Boiling Point 112-116 °C (at 20 mmHg); 218-220 °C (at 760 mmHg)[1][2]
Density Approx. 1.13-1.18 g/cm³[1][2]
Solubility Soluble in water, ethanol, acetone; Slightly soluble in DMSO, Methanol[1][2]

Note: The reported ranges for melting and boiling points can vary based on the purity of the sample and the specific conditions under which the measurements were taken.

Spectroscopic Profile

The structural identity of α-chloroaceto-N-methylacetamide can be unequivocally confirmed through standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is characterized by three distinct signals: a doublet for the N-methyl (CH₃) protons, a singlet for the α-chloro methylene (CH₂) protons, and a broad singlet for the amide (NH) proton. The coupling of the NH proton to the methyl protons is often observed.

  • ¹³C NMR: The carbon NMR spectrum will display three peaks corresponding to the carbonyl carbon (C=O), the α-chloro methylene carbon (CH₂Cl), and the N-methyl carbon (CH₃).[3]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the amide C=O stretching vibration (typically around 1640-1680 cm⁻¹) and an N-H stretching band (around 3300 cm⁻¹).[3]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for the presence of a single chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Part 2: Synthesis and Mechanistic Considerations

The most prevalent and efficient synthesis of α-chloroaceto-N-methylacetamide involves the acylation of methylamine with chloroacetyl chloride.[5] This is a classic nucleophilic acyl substitution reaction.

Diagram 1: Synthesis of α-Chloroaceto-N-methylacetamide

G R1 Cl-C(=O)-CH₂Cl (Chloroacetyl Chloride) P1 CH₃NH-C(=O)-CH₂Cl (α-chloroaceto-N-methylacetamide) R1->P1 + R2 R2 CH₃NH₂ (Methylamine) R2->P1 P2 HCl Base Base (e.g., Na₂CO₃, excess CH₃NH₂) caption General reaction scheme for synthesis.

Caption: General reaction scheme for synthesis.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol represents a robust, self-validating methodology derived from established procedures.[1][5] The inclusion of a base is critical to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting methylamine, rendering it non-nucleophilic and halting the reaction.

Materials:

  • Methylamine hydrochloride (1.0 eq)

  • Sodium carbonate (Na₂CO₃) (4.0 eq)

  • Chloroacetyl chloride (1.0 eq)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Amine Solution: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve methylamine hydrochloride and sodium carbonate in deionized water. Stir until all solids are dissolved. The large excess of base ensures the reaction medium remains alkaline.

  • Acylation Reaction: While vigorously stirring the cooled amine solution (0-5 °C), add chloroacetyl chloride dropwise via a dropping funnel. The temperature must be carefully controlled, as the reaction is exothermic. The low temperature minimizes potential side reactions.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase twice with ethyl acetate. The product is organic-soluble and will move into the ethyl acetate layer.

  • Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate. This step is crucial to remove any dissolved water, which can interfere with product isolation and stability.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization or distillation under reduced pressure to yield high-purity α-chloroaceto-N-methylacetamide.[5]

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic value of α-chloroaceto-N-methylacetamide is derived from the electrophilic nature of the carbon atom bearing the chlorine. This makes it an excellent substrate for nucleophilic substitution (Sₙ2) reactions. The chlorine atom is a good leaving group, readily displaced by a variety of nucleophiles.

Diagram 2: Reactivity Workflow

G Start α-chloroaceto-N-methylacetamide (C₃H₆ClNO) N_Nuc Nitrogen (e.g., Amines, Azides) O_Nuc Oxygen (e.g., Alcohols, Phenols) S_Nuc Sulfur (e.g., Thiols, Thiophenols) N_Prod N-Substituted Glycinamides N_Nuc->N_Prod Sₙ2 Reaction O_Prod O-Substituted Glycinamides O_Nuc->O_Prod Sₙ2 Reaction S_Prod S-Substituted Glycinamides S_Nuc->S_Prod Sₙ2 Reaction caption Nucleophilic substitution pathways.

Caption: Nucleophilic substitution pathways.

This reactivity is the cornerstone of its use as an intermediate. By reacting with various nucleophiles, it serves as a "handle" to introduce the N-methylacetamido group into a target molecule. This is frequently exploited in the synthesis of heterocyclic compounds, where the initial substitution is followed by an intramolecular cyclization.

Part 4: Key Applications in Research and Drug Development

The utility of α-chloroaceto-N-methylacetamide extends beyond a simple laboratory reagent; it is a key starting material for several commercially and therapeutically important compounds.

  • Pharmaceutical Intermediates: It is a documented intermediate in the synthesis of piperidinylamino pyrrolopyrimidines, which are being investigated as selective Janus kinase (JAK) inhibitors.[1] JAK inhibitors are a class of drugs used to treat autoimmune diseases like rheumatoid arthritis and organ transplant rejection.

  • Pesticide Synthesis: The related compound, O,O-dimethyl-S-(N-methylcarbamoylmethyl) phosphorothioate, a potent insecticide, is prepared using α-chloroaceto-N-methylacetamide.[5]

  • General Organic Synthesis: Its ability to react with a wide range of nucleophiles makes it a fundamental building block for creating libraries of compounds for screening in drug discovery programs.[2] The broader class of N-substituted chloroacetamides are known to possess herbicidal and antimicrobial properties.[6]

Part 5: Safety, Handling, and Storage

Due to its reactivity, α-chloroaceto-N-methylacetamide possesses significant health hazards and must be handled with appropriate care.

Table 2: GHS Hazard and Precautionary Information
CategoryGHS InformationSource
Pictograms Danger[3]
Hazard Statements H301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Safe Handling Protocol:

  • Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

  • Spill Management: In case of a spill, do not allow the chemical to enter drains.[7] Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal according to local regulations.

  • Heating: Avoid strong heating, as the compound can decompose to release toxic fumes of chlorine and nitrogen oxides.[7]

Storage: Store α-chloroaceto-N-methylacetamide in a tightly sealed container in a cool, dry, and dark place.[1] It should be stored separately from strong oxidizing agents, strong acids, and strong bases to prevent degradation and hazardous reactions.[7]

Conclusion

α-Chloroaceto-N-methylacetamide is a fundamentally important and highly versatile reagent in modern organic synthesis. Its value lies in the predictable and efficient reactivity of its α-chloro group, which allows for its use as a key building block in the construction of complex molecular architectures. While its synthesis is straightforward, its hazardous nature necessitates strict adherence to safety protocols. For the medicinal chemist and drug development professional, a comprehensive understanding of this compound's properties and handling requirements is essential for leveraging its full synthetic potential in the creation of novel therapeutic agents and other high-value chemicals.

References

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 66773, 2-chloro-N-methylacetamide. PubChem. Retrieved from: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2734716, 2-Chloro-N-methoxy-N-methylacetamide. PubChem. Retrieved from: [Link]

  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156. Available at: [Link]

  • Chemsrc (n.d.). 2-Chloro-N-methylacetamide. Chemsrc. Retrieved from: [Link]

  • ILO and WHO (2021). ICSC 0640 - 2-CHLOROACETAMIDE. International Chemical Safety Cards. Retrieved from: [Link]

Sources

Foundational

An In-Depth Technical Guide to 2-Chloro-N-methyl-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-chloro-N-methyl-3-oxobutanamide, a versatile chemical intermediate. Authored from the perspectiv...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-chloro-N-methyl-3-oxobutanamide, a versatile chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's chemical identity, synthesis, purification, reactivity, and applications, with a particular focus on its relevance in medicinal chemistry and drug development.

Core Chemical Identity and Physicochemical Properties

Initially, it is critical to dispel a common point of confusion in chemical literature and databases. The topic of this guide, N-Methyl-2-chloroacetoacetamide , is most accurately identified by the IUPAC name 2-chloro-N-methyl-3-oxobutanamide . It is crucial to distinguish this compound from its close analogs, such as N,N-dimethyl-2-chloroacetoacetamide and 2-chloro-N-methylacetamide, as their properties and reactivity profiles differ.

The definitive identifiers for 2-chloro-N-methyl-3-oxobutanamide are presented in Table 1.

Table 1: Core Identifiers for 2-chloro-N-methyl-3-oxobutanamide

IdentifierValueSource
IUPAC Name 2-chloro-N-methyl-3-oxobutanamide[1]
CAS Number 4116-10-3[1]
Molecular Formula C₅H₈ClNO₂[1]
Molecular Weight 149.57 g/mol [1]
Common Synonyms N-Methyl-2-chloroacetoacetamide, α-chloroaceto N-methylacetamide[2]

A summary of computed physicochemical properties, which are valuable for predicting solubility and behavior in biological systems, is provided in Table 2.

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3 0.1[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bond Count 2[1]
Topological Polar Surface Area 46.2 Ų[1]

graph "chemical_structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes C1 [label="C"]; O1 [label="O"]; C2 [label="C"]; Cl1 [label="Cl"]; C3 [label="C"]; O2 [label="O"]; N1 [label="N"]; C4 [label="C"]; C5 [label="C"]; H_N [label="H"];

// Positioning C1 [pos="0,1!"]; O1 [pos="0,2!"]; C2 [pos="1.5,1!"]; Cl1 [pos="1.5,2!"]; C3 [pos="2.5,0!"]; O2 [pos="3.5,0!"]; N1 [pos="2.5,-1!"]; H_N [pos="2.5,-2!"]; C4 [pos="1.5,-1!"]; C5 [pos="-1,1!"];

// Bonds C1 -- O1 [style=double, len=1.2]; C1 -- C2; C1 -- C5; C2 -- Cl1; C2 -- C3; C3 -- O2 [style=double, len=1.2]; C3 -- N1; N1 -- H_N; N1 -- C4; }

Caption: 2D Structure of 2-chloro-N-methyl-3-oxobutanamide

Synthesis and Purification: A Field-Proven Approach

The primary route to synthesizing 2-chloro-N-methyl-3-oxobutanamide is through the direct chlorination of its precursor, N-methylacetoacetamide. This seemingly straightforward transformation is nuanced by the potential for over-chlorination, leading to the formation of the significant impurity, N-methyl-2,2-dichloroacetoacetamide.

Synthesis Protocol: α-Chlorination of N-methylacetoacetamide

Step-by-Step Methodology:

  • Dissolution: Dissolve N-methylacetoacetamide (1.0 eq) in a suitable chlorinated solvent such as dichloromethane or chloroform.

  • Cooling: Cool the solution to 0-5 °C in an ice bath. This is a critical step to control the exothermicity of the reaction and minimize side product formation.

  • Chlorinating Agent Addition: Add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) (1.0-1.1 eq), dropwise to the stirred solution. The slow addition rate is paramount to maintaining temperature control.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the starting material is consumed, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with the chlorinated solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Synthesis_Workflow cluster_synthesis Synthesis start N-methylacetoacetamide in DCM cool Cool to 0-5 °C start->cool add_socl2 Add SO₂Cl₂ dropwise cool->add_socl2 monitor Monitor by TLC/GC-MS add_socl2->monitor quench Quench with NaHCO₃(aq) monitor->quench extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry crude Crude Product dry->crude

Caption: General workflow for the synthesis of the target compound.

Purification: Selective Degradation of Dichloro-Impurities

A key challenge in the synthesis is the removal of the N-methyl-2,2-dichloroacetoacetamide impurity. A patented method provides an elegant solution through selective hydrolytic degradation. This process exploits the higher reactivity of the dichloro-species in a controlled pH environment.

Protocol for Selective Hydrolysis (based on US Patent 3,427,352):

  • pH Controlled Hydrolysis: The crude product mixture is treated with a weak base, such as aqueous ammonia, while maintaining the pH between 6.0 and 8.5.

  • Temperature Control: The reaction is typically conducted at a temperature between 0 and 50 °C.

  • Selective Degradation: Within this pH and temperature range, the N-methyl-2,2-dichloroacetoacetamide is selectively degraded at a much faster rate than the desired monochloro product.

  • Acidification and Extraction: Following the degradation, the mixture is acidified (e.g., with HCl to pH 1-4), and the purified N-methyl-2-chloroacetoacetamide is extracted with a solvent like methylene chloride.

This self-validating system ensures a high-purity final product by targeting the removal of the most significant process-related impurity.

Reactivity and Mechanistic Considerations

2-chloro-N-methyl-3-oxobutanamide is a bifunctional molecule, possessing two electrophilic centers (the carbon bearing the chlorine and the two carbonyl carbons) and an enolizable proton, which provides a nucleophilic site. This electronic makeup makes it a valuable synthon, particularly in the construction of heterocyclic systems.

Keto-Enol Tautomerism

The presence of protons on the carbon between the two carbonyl groups allows for keto-enol tautomerism. The enol form is a key intermediate in many of its reactions, providing a nucleophilic double bond.

Versatility in Heterocyclic Synthesis

The 1,3-dicarbonyl motif combined with the α-chloro substituent makes this compound an ideal precursor for various condensation reactions. A prime example is the Hantzsch Thiazole Synthesis . In this reaction, the α-haloketone moiety of 2-chloro-N-methyl-3-oxobutanamide reacts with a thioamide to form a thiazole ring, a common scaffold in many pharmaceutical agents.

Hantzsch_Thiazole_Synthesis reagent1 2-chloro-N-methyl- 3-oxobutanamide intermediate Thiazoline Intermediate reagent1->intermediate reagent2 Thioamide (e.g., Thiourea) reagent2->intermediate + product Substituted Thiazole intermediate->product Dehydration/ Cyclization

Caption: Hantzsch synthesis using the target compound.

Applications in Drug Discovery and Development

While specific examples in late-stage clinical candidates are not widely published, the structural motifs accessible from 2-chloro-N-methyl-3-oxobutanamide are of significant interest in medicinal chemistry.

  • Scaffold for Bioactive Molecules: As demonstrated by its utility in the Hantzsch synthesis, this compound serves as a building block for thiazoles and other related heterocycles. These ring systems are present in a wide array of approved drugs, including antimicrobials, anti-inflammatory agents, and kinase inhibitors.

  • Precursor for Agrochemicals: The compound is a known precursor in the synthesis of certain insecticides. [3] This highlights its industrial relevance and the robustness of its synthetic routes.

Safety and Handling

As a reactive α-chloro-β-dicarbonyl compound, 2-chloro-N-methyl-3-oxobutanamide must be handled with appropriate precautions.

Table 3: GHS Hazard Information

Hazard StatementDescriptionSource
H302 Harmful if swallowed[1]
H311 Toxic in contact with skin[1]
H315 Causes skin irritation[1]
H317 May cause an allergic skin reaction[1]
H318 Causes serious eye damage[1]
H335 May cause respiratory irritation[1]

Handling Recommendations:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

Conclusion

2-chloro-N-methyl-3-oxobutanamide is a valuable and reactive building block for organic synthesis. Its utility is primarily derived from its bifunctional nature, which allows for the efficient construction of complex molecules, particularly heterocyclic scaffolds of medicinal importance. A thorough understanding of its synthesis, the management of its key dichloro-impurity, and its reactivity profile enables chemists in research and development to effectively leverage this compound in the design and synthesis of novel chemical entities.

References

  • PubChem Compound Summary for CID 93011, 2-Chloro-N,N-dimethyl-3-oxobutanamide. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 20065, Butanamide, 2-chloro-N-methyl-3-oxo-. National Center for Biotechnology Information. [Link]

  • Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research (IJPSR). [Link]

  • Separation of 2-Chloro-N,N-dimethyl-3-oxobutanamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • 2-chloro-n-methyl-3-oxobutanamide (C5H8ClNO2). PubChemLite. [Link]

  • Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Tikrit Journal of Pure Science. [Link]

  • Purification of n-methyl-2-chloroacetoacetamide and n,n-dimethyl-2-chloroacetoacetoacetamide.

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Exploratory

A Senior Application Scientist's Perspective on a Versatile Synthetic Building Block

An In-Depth Technical Guide to 2-Chloro-N-methyl-3-oxobutanamide: Properties, Reactivity, and Synthetic Utility Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction and Strategic Overvie...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-N-methyl-3-oxobutanamide: Properties, Reactivity, and Synthetic Utility

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

2-Chloro-N-methyl-3-oxobutanamide (CAS No. 4116-10-3) is a bifunctional organic molecule that serves as a valuable intermediate in synthetic chemistry.[1] Its structure is characterized by the presence of three key reactive centers: a secondary amide, a ketone, and a highly reactive α-chloro substituent. This unique combination makes it a versatile building block for the construction of more complex molecular architectures, particularly heterocyclic systems and compounds with pharmaceutical relevance. The α-ketoamide moiety itself is recognized as a "privileged structure" in medicinal chemistry, capable of participating in a wide range of interactions with biological targets.[2][3]

This guide provides an in-depth analysis of the physicochemical properties, spectroscopic signature, and chemical reactivity of 2-Chloro-N-methyl-3-oxobutanamide. We will explore its structural nuances, predict its behavior in various chemical environments, and provide validated protocols for its handling and synthetic application. The insights herein are designed to empower researchers to effectively and safely leverage this potent reagent in their discovery and development workflows.

Molecular Structure and Functional Group Analysis

The strategic value of any reagent begins with a thorough understanding of its structure. The arrangement of functional groups in 2-Chloro-N-methyl-3-oxobutanamide dictates its reactivity, stability, and physical properties.

Figure 1: Annotated structure of 2-Chloro-N-methyl-3-oxobutanamide highlighting its key functional groups.

  • α-Chloro Ketone: This is the most reactive site on the molecule. The chlorine atom is an excellent leaving group, and its position alpha to a carbonyl group makes the adjacent carbon atom highly electrophilic. This site is primed for nucleophilic substitution (Sₙ2) reactions, serving as a gateway for introducing a wide variety of functional groups.

  • α-Ketoamide: This motif consists of two adjacent carbonyl groups, creating a system with complex electronic properties. It is known to be more stable towards plasma esterases and proteolytic cleavage compared to α-ketoesters or aldehydes, a crucial feature in drug design.[3] The two carbonyls can engage in hydrogen bonding and dipole interactions, often constraining the molecule into a pseudo-planar conformation which can be critical for binding to protein targets.[2][3]

  • Secondary Amide: The N-H bond provides a hydrogen bond donor site, while the amide carbonyl is a hydrogen bond acceptor. This functionality is fundamental for intermolecular interactions and can influence solubility and crystal packing.

Physicochemical Properties

A clear understanding of a compound's physical properties is a prerequisite for its safe handling, storage, and use in reactions. The data below has been compiled from authoritative chemical databases.

PropertyValueSource
CAS Number 4116-10-3ChemScene[1]
Molecular Formula C₅H₈ClNO₂ChemScene[1]
Molecular Weight 149.58 g/mol ChemScene, PubChem[1][4]
Appearance Solid (predicted)General Chemical Principles
Calculated LogP -0.0712ChemScene[1]
Topological Polar Surface Area 46.17 ŲChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Storage Conditions Sealed in dry, 2-8°CChemScene[1]

Scientist's Insights: The low calculated LogP value suggests a high degree of polarity and implies good solubility in polar organic solvents like acetonitrile, DMF, and DMSO, and potentially limited but significant solubility in water. The presence of both hydrogen bond donors and acceptors supports this assessment. The recommended storage at 2-8°C indicates that the compound may be sensitive to heat or prone to slow decomposition at room temperature, a common trait for highly functionalized, reactive molecules.

Expected Spectroscopic Profile

For a research professional, verifying the identity and purity of a starting material is a non-negotiable step. The following is a predicted spectroscopic signature of 2-Chloro-N-methyl-3-oxobutanamide based on its structure.

  • ¹H NMR (Proton NMR):

    • N-H (Amide): A broad singlet, typically downfield (~6.5-8.0 ppm), whose chemical shift is highly dependent on solvent and concentration.

    • C-H (α-Chloro): A singlet around ~4.5-5.0 ppm. The electron-withdrawing effects of the adjacent chlorine and two carbonyls will shift this proton significantly downfield.

    • N-CH₃ (Methyl Amide): A doublet around ~2.8-3.0 ppm, coupling to the N-H proton.

    • C-CH₃ (Acetyl): A sharp singlet around ~2.2-2.4 ppm.

  • ¹³C NMR (Carbon NMR):

    • C=O (Ketone): Expected in the range of ~195-205 ppm.

    • C=O (Amide): Expected in the range of ~165-170 ppm.

    • C-Cl (α-Carbon): Expected around ~60-70 ppm.

    • N-CH₃: Expected around ~25-30 ppm.

    • C-CH₃ (Acetyl): Expected around ~25-30 ppm.

  • FT-IR (Infrared Spectroscopy):

    • N-H Stretch: A sharp to medium peak around 3300 cm⁻¹.

    • C=O Stretches: Two distinct, strong peaks will be observed. The ketone carbonyl will appear at a higher wavenumber (~1720-1740 cm⁻¹), while the amide carbonyl (Band I) will appear at a lower wavenumber (~1650-1680 cm⁻¹).

    • C-Cl Stretch: A peak in the fingerprint region, typically ~600-800 cm⁻¹.

  • Mass Spectrometry (MS):

    • The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The expected molecular ions would be at m/z 149 (for ³⁵Cl) and 151 (for ³⁷Cl).

    • Common fragmentation patterns would include the loss of Cl (m/z 114) and cleavage of the α-carbon bond.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-Chloro-N-methyl-3-oxobutanamide is dominated by the electrophilicity of the α-chloro ketone moiety. This makes it an excellent substrate for building complex heterocyclic structures.

Nucleophilic Substitution

The primary reaction pathway involves the displacement of the chloride ion by a nucleophile. This Sₙ2 reaction is highly efficient due to the activation by the adjacent carbonyl group.

G cluster_start Starting Materials cluster_process Reaction cluster_end Product A 2-Chloro-N-methyl-3-oxobutanamide C Sₙ2 Displacement Solvent: Aprotic Polar (e.g., DMF, Acetonitrile) Base (Optional, e.g., K₂CO₃) A->C Substrate B Nucleophile (Nu-H) e.g., Thioamide, Amine, Thiol B->C Reagent D Substituted Product C->D Forms C-Nu Bond E Byproducts (e.g., HCl, Base·HCl) C->E

Figure 2: General workflow for nucleophilic substitution reactions.

Causality in Experimental Choices:

  • Solvent: Aprotic polar solvents like DMF or acetonitrile are chosen because they can solvate the ions formed during the transition state without interfering with the nucleophile (unlike protic solvents like water or ethanol).

  • Base: An acid scavenger, such as potassium carbonate or triethylamine, is often required. The reaction generates HCl as a byproduct, which can protonate the nucleophile, rendering it inactive. The base neutralizes this acid, allowing the reaction to proceed to completion.

Hantzsch-Type Thiazole Synthesis

A classic and powerful application of α-haloketones is the Hantzsch thiazole synthesis. Reacting 2-Chloro-N-methyl-3-oxobutanamide with a thioamide provides a direct and high-yielding route to highly substituted aminothiazole derivatives, which are common scaffolds in pharmaceuticals.

  • Nucleophilic Attack: The sulfur atom of the thioamide attacks the electrophilic carbon, displacing the chloride.

  • Cyclization: The nitrogen of the resulting intermediate attacks the ketone carbonyl.

  • Dehydration: Loss of a water molecule yields the aromatic thiazole ring.

This reaction demonstrates the compound's utility in rapidly building molecular complexity from simple, commercially available starting materials.

Experimental Protocols

Adherence to validated protocols is essential for safety, reproducibility, and success.

Protocol: General Handling and Safety

As a Senior Application Scientist, my primary directive is to ensure safety. The structural alerts within this molecule (α-chloro ketone) demand rigorous safety protocols.

Hazard Assessment:

  • The α-chloro ketone moiety is a known alkylating agent and can be lachrymatory and a skin irritant.

  • GHS classifications for similar compounds indicate it may be harmful if swallowed, cause skin irritation, and potentially cause serious eye damage.[1]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when handling larger quantities (>5 g).

  • Hand Protection: Nitrile gloves (double-gloving is recommended). Check the manufacturer's breakthrough time for the specific solvent being used.

  • Body Protection: A flame-resistant lab coat.

Engineering Controls:

  • All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

Spill & Waste Disposal:

  • Spills should be absorbed with an inert material (e.g., vermiculite) and collected in a sealed container.

  • All waste containing this compound must be disposed of in a designated, labeled hazardous waste container according to institutional guidelines.

Protocol: Synthesis of 2-Chloro-N-methyl-3-oxobutanamide

This protocol is a well-established method for the synthesis of α-chloro-β-ketoamides, adapted for this specific target. It involves the direct chlorination of the corresponding β-ketoamide.

Materials:

  • N-methyl-3-oxobutanamide (N-methylacetoacetamide)

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure (Self-Validating System):

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve N-methyl-3-oxobutanamide (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

  • Inert Atmosphere: Purge the system with dry nitrogen. Causality: This prevents side reactions with atmospheric moisture.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. Causality: The chlorination reaction is exothermic; cooling prevents over-reaction and the formation of dichlorinated byproducts.

  • Reagent Addition: Add sulfuryl chloride (1.05 eq) dropwise via the dropping funnel over 30-45 minutes. The rate of addition should be controlled to maintain the internal temperature below 5°C. Self-Validation Check: A slight yellow color may develop. Vigorous gas evolution (HCl, SO₂) should be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Self-Validation Check: The product spot should appear at a higher Rf than the more polar starting material.

  • Workup - Quenching: Slowly and carefully pour the reaction mixture into a beaker containing an equal volume of cold, saturated NaHCO₃ solution. Causality: This step neutralizes the acidic byproducts (HCl) and quenches any unreacted sulfuryl chloride. Perform this in the fume hood as gas evolution will be vigorous.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with water and then brine. Causality: The brine wash helps to remove residual water from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Conclusion

2-Chloro-N-methyl-3-oxobutanamide is more than a simple chemical; it is a strategically designed synthetic tool. Its value lies in the predictable and potent reactivity of its α-chloro ketone functionality, balanced by the stabilizing and directing influence of the α-ketoamide core. For researchers in drug discovery and fine chemical synthesis, mastery of this reagent's properties and handling provides a reliable pathway to novel molecular entities. By understanding the interplay of its functional groups and adhering to rigorous safety and experimental protocols, scientists can unlock its full potential as a powerful building block for innovation.

References

  • PubChem. 2-Chloro-N,N-dimethyl-3-oxobutanamide. National Center for Biotechnology Information. [Link]

  • CAS Common Chemistry. Magnesium aluminate metasilicate. American Chemical Society. [Link]

  • Cianchi, F., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Medicinal Chemistry Letters. [Link]

  • Cianchi, F., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PubMed Central. [Link]

  • Das, S., et al. (2024). A concise review on copper catalyzed synthesis of α-ketoamides. ChemRxiv. [Link]

  • Li, Y., et al. (2026). Indium-Catalyzed Synthesis of 4-Alkynyl-2-quinolones Accompanied by Alkyne Migration. Organic Letters. [Link]

  • Sharma, R., et al. (2020). An insight into the interaction between α-ketoamide- based inhibitor and coronavirus main protease: A detailed in silico study. PubMed Central. [Link]

  • ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... [Link]

  • PubChem. Butanamide, 2-chloro-N-methyl-3-oxo-. National Center for Biotechnology Information. [Link]

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Foundational

A Comprehensive Technical Guide to 2-Chloro-N-methyl-3-oxobutanamide: Synthesis, Characterization, and Applications

Abstract This technical guide provides an in-depth examination of 2-Chloro-N-methyl-3-oxobutanamide, a reactive chemical intermediate with significant utility in synthetic chemistry. The document details the compound's f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth examination of 2-Chloro-N-methyl-3-oxobutanamide, a reactive chemical intermediate with significant utility in synthetic chemistry. The document details the compound's fundamental physicochemical properties, outlines a robust synthesis protocol, discusses its applications in the development of novel chemical entities, and provides standardized methods for its analytical characterization. This guide is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development, offering both theoretical insights and practical, field-proven methodologies.

Core Compound Identification and Properties

2-Chloro-N-methyl-3-oxobutanamide is a halogenated ketoamide that serves as a versatile building block in organic synthesis. Its structure incorporates multiple reactive sites—an α-chloro ketone and a secondary amide—making it a valuable precursor for a variety of more complex molecules. The fundamental properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 2-chloro-N-methyl-3-oxobutanamide[1]
Molecular Formula C₅H₈ClNO₂[1][2][3]
Molecular Weight 149.57 g/mol [1]
CAS Number 4116-10-3[1][2]
Synonyms 2-Chloro-N-methylacetoacetamide, N-Methyl-2-chloroacetoacetamide, α-chloro aceto N-methylacetamide[1][2]

Chemical Structure and Reactivity

The unique arrangement of functional groups in 2-Chloro-N-methyl-3-oxobutanamide dictates its chemical behavior. The chlorine atom at the alpha position to the ketone is a good leaving group, making this carbon susceptible to nucleophilic substitution. The adjacent ketone and amide groups influence the reactivity of the entire molecule.

Caption: 2D Chemical Structure of 2-Chloro-N-methyl-3-oxobutanamide.

Synthesis Protocol: A Self-Validating Approach

The synthesis of 2-Chloro-N-methyl-3-oxobutanamide is typically achieved via the acylation of methylamine with a suitable chloroacetoacetylating agent. The following protocol describes a common and reliable method.[4] The causality behind this choice is the high reactivity of chloroacetyl chloride with primary amines, leading to a direct and often high-yield nucleophilic acyl substitution.

Experimental Workflow: Synthesis of 2-Chloro-N-methyl-3-oxobutanamide

G start Start: Prepare Reagents reagents Methylamine (aq. solution) Chloroacetyl Chloride Dichloromethane (DCM) Saturated NaHCO₃ (aq.) start->reagents reaction Step 1: Reaction Setup - Dissolve methylamine in DCM in a flask. - Cool flask to 0-5°C in an ice bath. reagents->reaction addition Step 2: Controlled Addition - Add chloroacetyl chloride dropwise to the stirred solution. - Maintain temperature below 10°C. reaction->addition stirring Step 3: Reaction Progression - Stir at room temperature for 2-4 hours. - Monitor reaction completion via TLC. addition->stirring workup Step 4: Aqueous Workup - Quench with water. - Wash with sat. NaHCO₃ to neutralize HCl. - Wash with brine. stirring->workup extraction Step 5: Extraction & Drying - Separate the organic layer. - Dry over anhydrous Na₂SO₄. - Filter the drying agent. workup->extraction purification Step 6: Purification - Concentrate the filtrate in vacuo. - Purify the crude product via column chromatography or recrystallization. extraction->purification characterization Step 7: Characterization - Confirm structure and purity using NMR, GC-MS, and IR spectroscopy. purification->characterization end End Product: 2-Chloro-N-methyl-3-oxobutanamide characterization->end

Caption: Step-by-step workflow for the synthesis of 2-Chloro-N-methyl-3-oxobutanamide.

Detailed Methodology
  • Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve methylamine (1.0 equivalent) in a suitable organic solvent like dichloromethane (DCM). Cool the solution to 0-5°C using an ice-water bath.

  • Reagent Addition : Add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred methylamine solution over 30-60 minutes. The slow addition and cooling are critical to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring : After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup and Isolation : Upon completion, the reaction mixture is quenched by the slow addition of water. The organic layer is separated and washed sequentially with a saturated sodium bicarbonate solution (to neutralize the HCl byproduct), water, and finally, brine.

  • Drying and Concentration : The isolated organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification : The crude 2-Chloro-N-methyl-3-oxobutanamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Applications in Research and Drug Development

As a bifunctional molecule, 2-Chloro-N-methyl-3-oxobutanamide is a valuable intermediate in various synthetic pathways.

  • Agrochemicals : This compound is utilized in the manufacturing of agricultural chemicals (non-pesticidal), where it serves as a precursor to more complex active ingredients.[5]

  • Pharmaceutical Synthesis : Its reactive nature allows it to be a starting point for synthesizing heterocyclic compounds and other scaffolds of interest in medicinal chemistry. Research has shown that related chloroacetamide derivatives can be used to synthesize molecules with potential antimicrobial, antibacterial, and antifungal properties.[4]

  • Precursor for Bioactive Molecules : The synthesis of various N-substituted chloroacetamides has been explored to create new bioactive agents.[4] While direct drug development applications for this specific molecule are not extensively documented in the initial search, its structure is analogous to intermediates used in creating compounds for biological screening, such as those evaluated in molecular docking studies against protein targets like topoisomerase.[6]

Analytical Characterization

To ensure the identity and purity of synthesized 2-Chloro-N-methyl-3-oxobutanamide, a combination of analytical techniques should be employed.

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation.Peaks corresponding to the acetyl methyl protons, the N-methyl protons, the methine proton, and the amide proton, with characteristic chemical shifts and coupling patterns.
¹³C NMR Carbon skeleton confirmation.Resonances for the carbonyl carbons (ketone and amide), the chlorinated methine carbon, and the methyl carbons.
Mass Spectrometry (GC-MS/LC-MS) Molecular weight verification and fragmentation analysis.A molecular ion peak (or [M+H]⁺) corresponding to the calculated mass (149.57 Da), along with a characteristic isotopic pattern due to the presence of chlorine.[1]
Infrared (IR) Spectroscopy Functional group identification.Strong absorption bands for the C=O stretching of the ketone and amide groups, and the N-H stretching of the secondary amide.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak under optimized conditions. Reverse-phase methods using acetonitrile/water mobile phases are often suitable.[7][8]

Safety, Handling, and Storage

GHS Hazard Information

2-Chloro-N-methyl-3-oxobutanamide is a hazardous substance and must be handled with appropriate safety precautions.[1]

Hazard ClassGHS StatementPictogram
Acute Toxicity, Oral H302: Harmful if swallowedDanger
Acute Toxicity, Dermal H311: Toxic in contact with skinDanger
Skin Corrosion/Irritation H315: Causes skin irritationWarning
Serious Eye Damage H318: Causes serious eye damageDanger
Skin Sensitization H317: May cause an allergic skin reactionWarning
Respiratory Irritation H335: May cause respiratory irritationWarning

Data aggregated from ECHA C&L Inventory notifications.[1]

Handling and Storage Protocol
  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Due to its toxicity, it should be treated as hazardous waste.

Conclusion

2-Chloro-N-methyl-3-oxobutanamide is a key chemical intermediate with established utility and further potential in synthetic chemistry. Its defined physicochemical properties, straightforward synthesis, and versatile reactivity make it a valuable tool for researchers. Adherence to rigorous analytical characterization and strict safety protocols is paramount when working with this compound to ensure both experimental success and personal safety.

References

  • PubChem. (n.d.). 2-Chloro-N,N-dimethyl-3-oxobutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Butanamide, 2-chloro-N-methyl-3-oxo-. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). N-(4-Chloro-2-methylphenyl)-3-oxobutanamide. SIELC. Retrieved from [Link]

  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156. Retrieved from [Link]

  • Google Patents. (n.d.). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. Google Patents.
  • SIELC Technologies. (2018, February 16). 2-Chloro-N,N-dimethyl-3-oxobutanamide. SIELC. Retrieved from [Link]

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Exploratory

A Technical Guide to the Solubility of 2-Chloro-N-methyl-3-oxobutanamide: Theoretical Principles and a Practical Approach to Empirical Determination

Executive Summary The solubility of an active compound is a critical physicochemical parameter that dictates its behavior in both chemical and biological systems. It is fundamental to reaction kinetics, formulation devel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility of an active compound is a critical physicochemical parameter that dictates its behavior in both chemical and biological systems. It is fundamental to reaction kinetics, formulation development, and bioavailability. This guide focuses on 2-Chloro-N-methyl-3-oxobutanamide (CAS No. 4116-10-3), a compound for which specific quantitative solubility data is not widely published.

This document provides a comprehensive framework for understanding and determining the solubility of this molecule. It begins by analyzing the compound's structural and physicochemical properties to form a theoretical basis for solubility prediction. The centerpiece of this guide is a detailed, field-proven protocol for the definitive determination of thermodynamic equilibrium solubility using the shake-flask method. This approach empowers researchers to generate reliable, high-quality data in their own laboratories. We conclude with a discussion on interpreting the expected results, bridging the gap between theoretical prediction and empirical evidence.

Introduction: The Significance of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, is a cornerstone of chemical and pharmaceutical sciences.[1] For researchers in drug development, a compound's solubility profile influences every stage of the pipeline, from early-stage screening and synthesis to formulation and final dosage form.

  • In Chemical Synthesis: Understanding solubility is crucial for choosing appropriate reaction solvents, controlling reaction rates, and developing effective purification and crystallization procedures.

  • In Pharmaceutical Formulation: Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[2] Determining solubility in various solvents and buffer systems is the first step toward developing effective delivery strategies, such as amorphous solid dispersions or lipid-based formulations.

1.1. Spotlight on: 2-Chloro-N-methyl-3-oxobutanamide

2-Chloro-N-methyl-3-oxobutanamide is a substituted butanamide with a distinct set of functional groups that govern its physical and chemical behavior.

  • Molecular Structure:

  • Key Physicochemical Properties: A summary of its essential properties provides the foundation for understanding its solubility.[3][4]

PropertyValueSource
CAS Number 4116-10-3[3][4]
Molecular Formula C₅H₈ClNO₂[3][4]
Molecular Weight 149.58 g/mol [3]
Calculated logP -0.0712[3]
Topological Polar Surface Area (TPSA) 46.17 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]

Theoretical Principles & Solubility Prediction

The venerable principle of "like dissolves like" provides a strong qualitative framework for predicting solubility. This can be refined by examining the specific physicochemical properties of 2-Chloro-N-methyl-3-oxobutanamide.

2.1. Analysis of the Solute

The structure of 2-Chloro-N-methyl-3-oxobutanamide presents a molecule of mixed polarity:

  • Polar Features: The presence of a secondary amide and a ketone group introduces significant polarity. The oxygen and nitrogen atoms can act as hydrogen bond acceptors, while the amide hydrogen can act as a hydrogen bond donor.[3] These features suggest a propensity for interaction with polar solvents.

  • Nonpolar Features: The methyl groups and the chlorinated carbon contribute to the molecule's nonpolar character.

  • The logP Value: The calculated octanol-water partition coefficient (logP) is -0.0712.[3] A logP value near zero indicates that the compound has a balanced affinity for both hydrophilic (water) and lipophilic (octanol) environments, suggesting it is likely to have some degree of solubility in a wide range of solvents, from moderately polar to some nonpolar.

2.2. Solvent Classification and Predicted Behavior

Based on this analysis, we can predict the compound's likely solubility behavior:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding. Given the compound's H-bond donor and acceptor sites, moderate to good solubility is expected. The secondary amide, in particular, should interact favorably with these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, Dichloromethane): These solvents are polar but lack O-H or N-H bonds. They can act as H-bond acceptors. Strong dipole-dipole interactions between the solvent and the polar functional groups of the solute are expected to lead to good solubility, particularly in solvents like DMSO and acetone.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weaker van der Waals forces. The polar amide and ketone functionalities of the molecule will have poor interactions with these solvents, leading to predictably low solubility.

Quantitative Solubility Data: An Illustrative Guide

CAUTION: These values are for illustrative purposes only and must be determined experimentally.

SolventSolvent TypePredicted Solubility RankIllustrative Solubility (g/L) at 25°C
HexaneNonpolarVery Low< 0.1
TolueneNonpolar (Aromatic)Low~ 1-5
DichloromethanePolar AproticHigh> 100
Ethyl AcetatePolar AproticModerate~ 50-100
AcetonePolar AproticHigh> 150
MethanolPolar ProticHigh> 150
EthanolPolar ProticHigh> 100
WaterPolar ProticModerate~ 20-50
Dimethyl Sulfoxide (DMSO)Polar AproticVery High> 200

Experimental Determination of Equilibrium Solubility

To obtain definitive, high-quality data, an empirical approach is required. The Shake-Flask Method is the gold standard for determining thermodynamic equilibrium solubility.[5] It is a robust and widely accepted method that involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to allow equilibrium to be reached.[6]

4.1. Principle of the Method

A surplus of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until the concentration of the dissolved solute in the solution phase remains constant.[1][7] This indicates that a dynamic equilibrium has been established between the dissolving solid and the precipitating solute. After separating the undissolved solid, the concentration of the supernatant is measured using a suitable analytical technique, which represents the equilibrium solubility.

4.2. Workflow for Shake-Flask Solubility Determination

The following diagram outlines the critical steps in the experimental workflow.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Analysis A 1. Add excess solid 2-Chloro-N-methyl-3-oxobutanamide to a vial B 2. Add precise volume of chosen solvent A->B C 3. Seal vial tightly B->C D 4. Agitate at constant temperature (e.g., 25°C) for 24-48 hours C->D E 5. Allow vials to settle. Visually confirm excess solid remains. D->E F 6. Withdraw aliquot of supernatant E->F G 7. Clarify by centrifugation or filtration (0.22 µm) F->G H 8. Dilute sample into mobile phase G->H I 9. Quantify concentration (e.g., via HPLC-UV) H->I

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

4.3. Detailed Step-by-Step Protocol

This protocol is designed to ensure the generation of self-validating and trustworthy data.

Materials:

  • 2-Chloro-N-methyl-3-oxobutanamide (solid)

  • Selected solvents (analytical grade or higher)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge or syringe filters (0.22 µm, ensure filter material is compatible with the solvent)

  • Calibrated pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent analytical instrument.

Procedure:

  • Preparation of Vials:

    • To at least three separate vials per solvent, add an excess amount of 2-Chloro-N-methyl-3-oxobutanamide. An amount that is 2-3 times the expected solubility is a good starting point (e.g., 50-100 mg). The key is to ensure a visible excess of solid remains at the end of the experiment.

    • Accurately pipette a known volume of the solvent (e.g., 2.0 mL) into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator set to a consistent, moderate agitation speed.

    • Incubate the vials at a constant temperature (e.g., 25°C ± 0.5°C) for a minimum of 24 hours. Causality: This extended agitation period is critical to ensure the system reaches true thermodynamic equilibrium.[5] For some compounds, 48 or even 72 hours may be necessary. Preliminary time-point experiments (e.g., sampling at 12, 24, and 48 hours) are recommended to validate the equilibration time.

  • Sample Separation:

    • After equilibration, remove the vials and let them stand at the incubation temperature to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant.

    • To ensure the complete removal of any undissolved micro-particulates, clarify the supernatant. This is a critical step to avoid overestimation of solubility.

      • Method A (Centrifugation): Centrifuge the aliquot at high speed (e.g., >10,000 x g) for 10-15 minutes.

      • Method B (Filtration): Filter the aliquot through a solvent-compatible 0.22 µm syringe filter. Discard the first portion of the filtrate to saturate any binding sites on the filter membrane.

  • Quantification:

    • Prepare a stock solution of 2-Chloro-N-methyl-3-oxobutanamide in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol).

    • From the stock solution, prepare a series of calibration standards of known concentrations.

    • Accurately dilute the clarified supernatant from Step 3 into the appropriate range of the calibration curve.

    • Analyze the calibration standards and the diluted samples by a validated analytical method, such as HPLC-UV.

    • Construct a calibration curve (Concentration vs. Response) and determine the concentration of the diluted sample.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • The final solubility is reported as the mean ± standard deviation of the replicate measurements (e.g., in mg/mL or g/L).

4.4. Safety & Handling Precautions

2-Chloro-N-methyl-3-oxobutanamide is classified with several hazards.[4]

  • H302: Harmful if swallowed.

  • H311: Toxic in contact with skin.

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H318: Causes serious eye damage.

Mandatory Precautions:

  • Always handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

  • Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

While published quantitative solubility data for 2-Chloro-N-methyl-3-oxobutanamide is scarce, a robust understanding of its solubility profile is achievable. By applying fundamental principles of molecular polarity and hydrogen bonding, one can make strong qualitative predictions about its behavior in various solvent systems. This theoretical framework, when combined with the rigorous, gold-standard shake-flask methodology detailed in this guide, provides a complete and reliable pathway for researchers to generate the precise data required for their work. The empirical determination of solubility is an indispensable step, transforming predictive theory into actionable data for advancing chemical and pharmaceutical research.

References

  • PubChem. (n.d.). 2-Chloro-N,N-dimethyl-3-oxobutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

  • Wikipedia. (n.d.). Solubility equilibrium. Retrieved from [Link]

  • PubChem. (n.d.). Butanamide, 2-chloro-N-methyl-3-oxo-. National Center for Biotechnology Information. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from [Link]

  • Biorelevant.com. (n.d.). Describes equilibrium solubility of a drug substance. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%. Retrieved from [Link]

  • Sci-Culture. (2024). Equilibrium solubility determinations: Significance and symbolism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 17.4: Solubility Equilibria. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

  • EUR-Lex. (2003). Council Regulation (EEC) No 793/93. Retrieved from [Link]

  • Xi'an Qiyue Biological Technology Co., Ltd. (n.d.). CAS:2895-21-8;2-Chloro-N-isopropylacetamide. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Reactivity and Stability of 2-Chloro-N-methyl-3-oxobutanamide

This technical guide provides a comprehensive analysis of the chemical reactivity, stability profile, and handling considerations for 2-Chloro-N-methyl-3-oxobutanamide. Designed for researchers, chemists, and professiona...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the chemical reactivity, stability profile, and handling considerations for 2-Chloro-N-methyl-3-oxobutanamide. Designed for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure safe and effective utilization of this versatile chemical intermediate.

Introduction

2-Chloro-N-methyl-3-oxobutanamide (CAS No: 4116-10-3) is a functionalized organic molecule that serves as a valuable building block in synthetic chemistry.[1] Its structure incorporates several key features: an activated α-chloro group, a ketone, and a secondary amide. This unique combination of functional groups makes it a highly reactive and useful intermediate for introducing the acetoacetamide moiety into more complex molecular architectures. However, the same features that confer its synthetic utility also dictate its reactivity and stability profile, necessitating a thorough understanding for safe handling and optimal experimental design.

Section 1: Physicochemical Properties and Safety Profile

A foundational understanding of the compound's physical properties and inherent hazards is critical before its use in any experimental context.

Core Properties

The key physicochemical properties of 2-Chloro-N-methyl-3-oxobutanamide are summarized below.

PropertyValueSource(s)
CAS Number 4116-10-3[1]
Molecular Formula C₅H₈ClNO₂[1][2]
Molecular Weight 149.58 g/mol [1][3]
IUPAC Name 2-chloro-N-methyl-3-oxobutanamide[1]
Synonyms 2-Chloro-N-methylacetoacetamide, N-Methyl-2-chloroacetoacetamide[1]
Appearance Solid[2]
Melting Point 78-80 °C
GHS Hazard and Safety Analysis

2-Chloro-N-methyl-3-oxobutanamide is classified as a hazardous substance requiring stringent safety protocols.[1] The aggregated GHS classification from multiple suppliers underscores the need for caution.[1]

  • Pictograms: Danger

  • Hazard Statements:

    • H302: Harmful if swallowed[1]

    • H311: Toxic in contact with skin[1]

    • H314 / H318: Causes severe skin burns and serious eye damage[1][3][4]

    • H317: May cause an allergic skin reaction[1]

    • H335: May cause respiratory irritation[1]

Expert Insight: The combination of acute dermal toxicity (H311) and corrosivity (H314) is particularly noteworthy. This profile demands the use of high-level personal protective equipment (PPE), including chemically resistant gloves and full eye/face protection, as accidental skin contact can be both immediately damaging and systemically toxic.

Section 2: Core Chemical Reactivity

The reactivity of 2-Chloro-N-methyl-3-oxobutanamide is dominated by the electrophilic nature of the carbon atom bonded to the chlorine. The convergence of inductive and resonance effects from the adjacent ketone and amide carbonyl groups makes this α-carbon highly susceptible to nucleophilic attack.

The Activated α-Carbon: A Hub of Reactivity

The chlorine atom is an effective leaving group, and its departure is facilitated by the stabilization of the transition state by two flanking carbonyl groups. This electronic arrangement makes the compound an excellent substrate for S_N2 reactions.

Susceptibility to Nucleophilic Displacement

A wide array of nucleophiles can readily displace the chloride ion. This reactivity is the cornerstone of its utility as a synthetic intermediate.

  • N-Nucleophiles (Amines): Primary and secondary amines react to form α-amino-β-ketoamides, which are important scaffolds in medicinal chemistry.

  • O-Nucleophiles (Alcohols, Water): Alcohols can form ether linkages, while water or hydroxide ions will lead to hydrolysis, a key degradation pathway discussed in Section 3.

  • S-Nucleophiles (Thiols): Thiols react efficiently to yield α-thioether derivatives.

The propensity for this reaction is so pronounced that related chloroacetamides have been shown to form adducts with the nucleophilic sites on DNA bases under mild conditions, highlighting the compound's potent alkylating ability.[5]

Reactivity_Map main 2-Chloro-N-methyl-3-oxobutanamide (Electrophilic α-Carbon) product_N α-Amino Adduct main->product_N product_S α-Thioether Adduct main->product_S product_O α-Hydroxy/Alkoxy Adduct (Degradation/Substitution) main->product_O Nu_N Nitrogen Nucleophiles (e.g., R₂NH) Nu_N->main S_N2 Attack Nu_S Sulfur Nucleophiles (e.g., RSH) Nu_S->main S_N2 Attack Nu_O Oxygen Nucleophiles (e.g., ROH, H₂O) Nu_O->main S_N2 Attack

Caption: Key reactivity pathways for 2-Chloro-N-methyl-3-oxobutanamide.

Section 3: Stability and Degradation

While stable under recommended storage conditions, the compound's inherent reactivity makes it prone to degradation when exposed to certain environmental factors.[6]

Factors Influencing Stability
  • pH: The compound is most stable under neutral or slightly acidic conditions. It will readily undergo hydrolysis in the presence of strong acids or bases.[6] Basic conditions, in particular, will accelerate degradation by generating a higher concentration of the potent hydroxide nucleophile.

  • Temperature: Elevated temperatures will increase the rate of decomposition. It is recommended to store the material in a cool environment.[3]

  • Moisture: Due to its susceptibility to hydrolysis, exposure to moisture must be strictly avoided. The compound should be stored in a tightly sealed container in a dry atmosphere.[3][7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and potent nucleophiles during storage.[6]

Primary Degradation Pathway: Hydrolysis

The most common degradation pathway is hydrolysis of the C-Cl bond to yield 2-hydroxy-N-methyl-3-oxobutanamide and hydrochloric acid. This reaction can be catalyzed by both acid and base.

Degradation_Workflow cluster_0 Degradation Conditions cluster_1 Reaction Pathway condition1 Aqueous Base (OH⁻) or Aqueous Acid (H₃O⁺) start 2-Chloro-N-methyl- 3-oxobutanamide end 2-Hydroxy-N-methyl- 3-oxobutanamide + HCl start->end  Hydrolysis (S_N2)

Sources

Exploratory

Key literature and patents on 2-Chloro-N-methyl-3-oxobutanamide

An In-Depth Technical Guide to 2-Chloro-N-methyl-3-oxobutanamide: Synthesis, Analysis, and Application Introduction 2-Chloro-N-methyl-3-oxobutanamide, also known as N-methyl-2-chloroacetoacetamide, is a pivotal chemical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-N-methyl-3-oxobutanamide: Synthesis, Analysis, and Application

Introduction

2-Chloro-N-methyl-3-oxobutanamide, also known as N-methyl-2-chloroacetoacetamide, is a pivotal chemical intermediate whose value lies in its versatile reactivity. As a functionalized α-chloro-β-ketoamide, it serves as a sophisticated building block in the synthesis of complex heterocyclic structures, most notably in the agrochemical sector. Its structural features—a reactive chlorine atom alpha to a ketone, a keto-enol tautomerism capability, and an amide moiety—make it a prime candidate for constructing rings and introducing specific functionalities into larger molecules. This guide provides an in-depth exploration of the core synthesis pathways, critical applications, and robust analytical methodologies for this compound, tailored for researchers and development professionals in the chemical and pharmaceutical industries.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a chemical is the bedrock of its successful application and safe handling.

PropertyValueSource(s)
IUPAC Name 2-chloro-N-methyl-3-oxobutanamide[1]
CAS Number 4116-10-3[1][2]
Molecular Formula C₅H₈ClNO₂[1][2]
Molecular Weight 149.58 g/mol [2]
Synonyms N-Methyl-2-chloroacetoacetamide, α-chloroaceto N-methylacetamide[1][2]
Canonical SMILES CC(=O)C(C(=O)NC)Cl[2]
Storage Sealed in dry, inert atmosphere, 2-8°C[2]

Health and Safety Information

2-Chloro-N-methyl-3-oxobutanamide is a reactive chemical intermediate and must be handled with appropriate precautions. The Globally Harmonized System (GHS) classification highlights several hazards.

  • Acute Toxicity: Harmful if swallowed (H302) and Toxic in contact with skin (H311)[1].

  • Skin and Eye Damage: Causes skin irritation (H315), may cause an allergic skin reaction (H317), and causes serious eye damage (H318)[1].

  • Respiratory Irritation: May cause respiratory irritation (H335)[1].

Handling Recommendations: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory. An emergency eyewash station and safety shower must be readily accessible.

Core Synthesis Pathway

The most industrially viable and logical synthesis of 2-Chloro-N-methyl-3-oxobutanamide is a two-step process. This pathway begins with the formation of the amide backbone followed by a regioselective chlorination at the active methylene position.

cluster_0 Step 1: Amide Formation cluster_1 Step 2: α-Chlorination Diketene Diketene NMAA N-methyl-3-oxobutanamide (N-methylacetoacetamide) Diketene->NMAA Ring-opening acylation Methylamine Methylamine (aq) Methylamine->NMAA Ring-opening acylation Target 2-Chloro-N-methyl-3-oxobutanamide NMAA->Target Electrophilic Chlorination ChlorinatingAgent Sulfuryl Chloride (SO₂Cl₂) in Dichloromethane ChlorinatingAgent->Target

Caption: Core two-step synthesis of the target compound.

Protocol 1: Synthesis of N-methyl-3-oxobutanamide

This procedure is based on the well-established reaction of diketene with primary amines to form acetoacetamides[3]. The reaction is highly exothermic and requires careful temperature control.

Materials:

  • Diketene (stabilized)

  • Methylamine (40 wt. % in H₂O)

  • Toluene or other inert solvent

  • Ice-water bath

Procedure:

  • Reaction Setup: Equip a jacketed glass reactor with an overhead stirrer, a thermocouple, and a controlled-rate addition pump. Purge the reactor with nitrogen.

  • Charge Amine: Charge the reactor with a solution of methylamine in water. Begin stirring and cool the reactor contents to 0-5°C using the ice-water bath.

    • Causality: The reaction is highly exothermic. Starting at a low temperature is crucial to prevent runaway reactions and the formation of byproducts from diketene polymerization.

  • Diketene Addition: Begin the slow, dropwise addition of diketene to the cooled methylamine solution. Maintain the internal temperature below 10°C throughout the addition.

    • Causality: Slow addition ensures that the heat generated can be effectively removed by the cooling system, maintaining control over the reaction. Diketene is highly reactive and must be added to the amine, not the other way around, to prevent dimerization.

  • Reaction & Aging: After the addition is complete, allow the mixture to stir at 5-10°C for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up: The resulting aqueous solution of N-methylacetoacetamide can often be used directly in the next step after solvent extraction if an organic solvent was used. For isolation, the product can be extracted into an organic solvent like dichloromethane, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Protocol 2: α-Chlorination of N-methyl-3-oxobutanamide

The key to this step is the regioselective chlorination at the C2 position, which is activated by the two adjacent carbonyl groups. Sulfuryl chloride is a common and effective reagent for this transformation[4].

Materials:

  • N-methyl-3-oxobutanamide (from Step 1)

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (aqueous solution)

  • Brine

Procedure:

  • Reaction Setup: In a clean, dry, nitrogen-purged reactor equipped with a stirrer, thermocouple, and dropping funnel, dissolve the N-methyl-3-oxobutanamide in anhydrous DCM. Cool the solution to 0-5°C.

    • Causality: Anhydrous conditions are necessary as sulfuryl chloride reacts with water. Low temperature helps control the reaction rate and minimize side reactions.

  • Reagent Addition: Add sulfuryl chloride dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. The reaction will evolve HCl gas, which should be vented through a scrubber system (e.g., a sodium hydroxide solution).

    • Causality: Sulfuryl chloride is a strong electrophilic chlorinating agent. The reaction proceeds via the enol form of the ketoamide, which attacks the sulfuryl chloride. The evolution of HCl and SO₂ is a sign of reaction progress.

  • Reaction Monitoring: After addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5°C and slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid (HCl and any remaining SO₂Cl₂). Be cautious as significant gas evolution (CO₂) will occur.

    • Trustworthiness: This quenching step is critical for safety and for obtaining a clean product. It neutralizes corrosive acids, making the mixture safe to handle and preventing product degradation during work-up.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-N-methyl-3-oxobutanamide. The product can be further purified by vacuum distillation or recrystallization if necessary.

Comparison of Chlorinating Agents
Chlorinating AgentAdvantagesDisadvantages
Sulfuryl Chloride (SO₂Cl₂) ** Excellent reagent for α-chlorination of ketones; liquid, easy to handle; high yields.Corrosive; liberates toxic HCl and SO₂ gas; moisture sensitive.[4][5]
Chlorine Gas (Cl₂) **Inexpensive; high atom economy.Highly toxic gas, difficult to handle in a lab setting; can lead to over-chlorination.[4]
N-Chlorosuccinimide (NCS) Solid, easier to handle than gas or corrosive liquids; milder conditions.Can be less reactive; reactions can sometimes be difficult to control or initiate; potential for explosive decomposition under certain conditions.[4][6]

Application in Agrochemical Synthesis: The Thiamethoxam Precursor

The primary industrial application of 2-Chloro-N-methyl-3-oxobutanamide is as a precursor for the synthesis of the thiazole ring found in second-generation neonicotinoid insecticides, such as Thiamethoxam[6][7]. The synthesis of the key intermediate, 2-chloro-5-chloromethylthiazole, can be achieved via a Hantzsch-type thiazole synthesis[8][9][10]. In this reaction, the α-chloro-β-ketoamide condenses with a sulfur-containing nucleophile, typically a thioamide or thiourea, to form the heterocyclic ring.

CMAA 2-Chloro-N-methyl-3-oxobutanamide Dehydration Dehydration & Cyclization CMAA->Dehydration Thioamide Thioamide or Thiourea derivative Thioamide->Dehydration Hantzsch-type Condensation Thiazole Substituted Thiazole Intermediate Dehydration->Thiazole Thiamethoxam Thiamethoxam Thiazole->Thiamethoxam Further Functionalization & Coupling

Caption: Role of the title compound in thiazole synthesis.

This pathway highlights the strategic importance of 2-Chloro-N-methyl-3-oxobutanamide. By embedding the chloro-, methyl-, and keto- functionalities in a single, reactive molecule, it provides an efficient route to a highly functionalized thiazole core, which is then further elaborated and coupled with the other half of the Thiamethoxam molecule to produce the final active ingredient[6][11].

Analytical and Quality Control Methodologies

A self-validating process requires robust analytical controls at each stage. The following protocols are standard methods for ensuring the identity and purity of the synthesized product.

Crude Crude Product (Post-Workup) TLC In-process Check (TLC/GC-MS) Crude->TLC HPLC Quantitative Purity Assay (RP-HPLC) TLC->HPLC GCMS Identity Confirmation (GC-MS) HPLC->GCMS NMR Structural Verification (¹H & ¹³C NMR) HPLC->NMR Final Qualified Product HPLC->Final

Sources

Foundational

A Comprehensive Technical Guide to 2-Chloro-N-methyl-3-oxobutanamide: A Keystone Synthetic Building Block

This in-depth technical guide provides a comprehensive overview of 2-Chloro-N-methyl-3-oxobutanamide, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of 2-Chloro-N-methyl-3-oxobutanamide, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document elucidates its chemical identity, physical and chemical properties, synthesis methodologies, and its critical role as a precursor in the preparation of a variety of important molecules.

Chemical Identity and Nomenclature

2-Chloro-N-methyl-3-oxobutanamide is a multifaceted organic compound valued for its reactive nature, which lends itself to a variety of chemical transformations. A clear understanding of its nomenclature is fundamental for unambiguous scientific communication.

Synonyms and Identifiers

To facilitate exhaustive literature searches and material procurement, a comprehensive list of synonyms and identifiers for 2-Chloro-N-methyl-3-oxobutanamide is provided below. The primary IUPAC name is 2-chloro-N-methyl-3-oxobutanamide .[1] However, it is also widely known by other names, reflecting its structure as a derivative of acetoacetamide.

A compilation of its common synonyms and key identifiers is presented in Table 1.

Identifier Type Identifier Source
CAS Number 4116-10-3[2]
Molecular Formula C₅H₈ClNO₂[1][2]
Molecular Weight 149.58 g/mol [2]
IUPAC Name 2-chloro-N-methyl-3-oxobutanamide[1]
Synonym 2-Chloro-N-methylacetoacetamide[2]
Synonym N-Methyl-2-chloroacetoacetamide[2]
Synonym α-chloro aceto N-methylacetamide[2]
Synonym Butanamide, 2-chloro-N-methyl-3-oxo-[1]

A foundational understanding of these identifiers is crucial for navigating the extensive body of scientific literature and patents associated with this compound.

Physicochemical Properties and Safety Data

A thorough grasp of the physicochemical properties of 2-Chloro-N-methyl-3-oxobutanamide is essential for its safe handling, storage, and application in experimental settings.

Computed Physicochemical Data

Key computed physicochemical properties are summarized in Table 2, providing insights into the molecule's behavior.

Property Value Source
Molecular Weight 149.57 g/mol [1]
XLogP3 0.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]
Exact Mass 149.0243562 Da[1]
Topological Polar Surface Area 46.2 Ų[1]
Heavy Atom Count 9[1]
Complexity 135[1]
Safety and Hazard Information

2-Chloro-N-methyl-3-oxobutanamide is a hazardous substance and must be handled with appropriate safety precautions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential risks.

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H311: Toxic in contact with skin.

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Due to its hazard profile, strict adherence to safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection, is mandatory when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis and Reactivity

The synthetic utility of 2-Chloro-N-methyl-3-oxobutanamide stems from its inherent reactivity, which is conferred by the presence of multiple functional groups.

General Synthesis Strategy

While specific, detailed industrial synthesis protocols for 2-Chloro-N-methyl-3-oxobutanamide are often proprietary, a general and plausible synthetic route can be extrapolated from the broader chemical literature on related α-chloro-β-ketoamides. A common approach involves the chloroacetylation of N-methylacetoacetamide.

A generalized reaction scheme is presented below:

G cluster_reactants Reactants cluster_product Product N-methylacetoacetamide N-methylacetoacetamide Target_Molecule 2-Chloro-N-methyl-3-oxobutanamide N-methylacetoacetamide->Target_Molecule Reaction Chlorinating_Agent Chlorinating Agent (e.g., Sulfuryl Chloride) Chlorinating_Agent->Target_Molecule

Figure 1. Generalized synthesis of 2-Chloro-N-methyl-3-oxobutanamide.

Key Reactivity and Role as a Synthetic Intermediate

The chemical reactivity of 2-Chloro-N-methyl-3-oxobutanamide is dominated by the electrophilic nature of the carbon atom bearing the chlorine atom. This makes it an excellent substrate for nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic building block. The molecule contains both a chloroacetyl moiety and a Weinreb amide group, contributing to its bifunctional nature.[3] The reactive chlorine atom can readily undergo substitution, allowing for the introduction of various functionalities.[3]

Applications in Drug Development and Agrochemicals

2-Chloro-N-methyl-3-oxobutanamide is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a crucial intermediate in the synthesis of a range of biologically active molecules.

Intermediate in Pharmaceutical Synthesis

This compound is a valuable precursor in the synthesis of various pharmaceutical agents. For instance, related chloroacetamide derivatives are used in the synthesis of molecules with potential antimicrobial, anti-inflammatory, and anticancer properties.[4] The general class of 2-chloro-N-alkyl/aryl acetamide derivatives has been explored for the development of new bioactive agents, including herbicides and antifungal compounds.[5]

A notable application of a structurally similar compound, 2-Chloro-N,N-dimethylacetamide, is in the synthesis of (S)-carbinoxamine.[6] While not the exact target molecule, this highlights the utility of the α-chloro amide moiety in constructing complex drug molecules.

Precursor for Agrochemicals

Beyond pharmaceuticals, 2-Chloro-N-methyl-3-oxobutanamide and its analogues are important intermediates in the agrochemical industry. They are used in the synthesis of various pesticides and herbicides.[5] The ability to readily introduce different substituents by displacing the chloride ion allows for the generation of diverse molecular libraries for screening and optimization of agrochemical properties.

Experimental Protocols

To aid researchers in their work with this compound, the following section outlines a general experimental protocol for a typical nucleophilic substitution reaction.

General Protocol for Nucleophilic Substitution

This protocol describes a generalized procedure for reacting 2-Chloro-N-methyl-3-oxobutanamide with a generic nucleophile.

Materials:

  • 2-Chloro-N-methyl-3-oxobutanamide

  • Nucleophile (e.g., an amine, thiol, or alcohol)

  • Anhydrous aprotic solvent (e.g., acetonitrile, DMF, or THF)

  • Base (e.g., triethylamine, potassium carbonate)

  • Reaction vessel with magnetic stirrer and inert atmosphere capabilities

  • Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Chloro-N-methyl-3-oxobutanamide (1 equivalent) in the chosen anhydrous solvent.

  • Addition of Reagents: Add the nucleophile (1-1.2 equivalents) and the base (1.5-2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the nucleophile) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the desired substituted product.

G Start Start Setup Reaction Setup: Dissolve reactants in anhydrous solvent under inert atmosphere Start->Setup Addition Add Nucleophile and Base Setup->Addition Monitor Monitor Reaction (TLC/LC-MS) Addition->Monitor Workup Quench Reaction and Extract Monitor->Workup Reaction Complete Purify Dry, Concentrate, and Purify Workup->Purify End End Product Purify->End

Figure 2. Workflow for a typical nucleophilic substitution reaction.

Conclusion

2-Chloro-N-methyl-3-oxobutanamide is a valuable and versatile synthetic intermediate with significant applications in the pharmaceutical and agrochemical industries. Its utility is primarily derived from the reactivity of the α-chloro substituent, which allows for its use as a building block in the construction of more complex molecules. A thorough understanding of its chemical properties, synthesis, and safe handling procedures is essential for its effective and responsible use in research and development. While it may not possess a specific biological mechanism of action itself, its role as a key precursor to a wide array of bioactive compounds solidifies its importance in modern organic synthesis.

References

  • PubChem. (n.d.). 2-Chloro-N,N-dimethyl-3-oxobutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Katke, S. A., et al. (2011). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 16). Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). Butanamide, 2-chloro-N-methyl-3-oxo-. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis(thieno[2,3-b]pyridines) with Potential Antimicrobial and Anticancer Activities. ACS Omega, 7(40), 35994–36008.

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of N-methyl-2-chloro-3-oxobutanamide

Abstract This application note provides a detailed experimental protocol for the synthesis of N-methyl-2-chloro-3-oxobutanamide, a valuable intermediate in pharmaceutical and agrochemical research. The described two-step...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed experimental protocol for the synthesis of N-methyl-2-chloro-3-oxobutanamide, a valuable intermediate in pharmaceutical and agrochemical research. The described two-step synthesis involves the initial acetoacetylation of methylamine with diketene to yield N-methylacetoacetamide, followed by a selective α-chlorination using sulfuryl chloride. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure reproducible and safe execution of the synthesis.

Introduction

N-methyl-2-chloro-3-oxobutanamide is a key building block in organic synthesis, primarily utilized in the construction of various heterocyclic compounds and as a precursor for active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both an electrophilic chlorinated carbon and a β-ketoamide moiety, allows for diverse chemical transformations. This document outlines a reliable and scalable laboratory procedure for its preparation, emphasizing the rationale behind key experimental parameters and adherence to stringent safety standards.

Overall Synthetic Scheme

The synthesis is performed in two sequential steps, starting from commercially available reagents.

  • Step 1: Synthesis of N-methylacetoacetamide

  • Step 2: α-Chlorination of N-methylacetoacetamide

Reaction Mechanisms

Step 1: Acetoacetylation of Methylamine

The formation of N-methylacetoacetamide proceeds via the nucleophilic addition of methylamine to the highly reactive diketene. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of the β-lactone ring in diketene. This is followed by the opening of the four-membered ring to generate an enolate intermediate, which then tautomerizes to the more stable amide product.[1]

Step 2: α-Chlorination with Sulfuryl Chloride

The α-chlorination of N-methylacetoacetamide occurs at the carbon atom situated between the two carbonyl groups (the α-carbon). The reaction is typically performed in an inert solvent. The mechanism involves the enolization of the β-ketoamide, which is often the rate-determining step. The enol form then acts as a nucleophile, attacking the electrophilic chlorine atom of sulfuryl chloride (SO₂Cl₂), leading to the formation of the chlorinated product and the liberation of sulfur dioxide and hydrogen chloride as byproducts.[2]

Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplier
Diketene≥98%Commercially Available
Methylamine (40% in H₂O)ReagentCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Sulfuryl Chloride (SO₂Cl₂)≥97%Commercially Available
Sodium Bicarbonate (NaHCO₃)ACS ReagentCommercially Available
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentCommercially Available
Round-bottom flasks-Standard laboratory supplier
Magnetic stirrer and stir bars-Standard laboratory supplier
Dropping funnel-Standard laboratory supplier
Condenser-Standard laboratory supplier
Ice bath--
Rotary evaporator-Standard laboratory supplier
NMR Spectrometer--
FT-IR Spectrometer--
Step 1: Synthesis of N-methylacetoacetamide
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a nitrogen inlet, add 50 mL of dichloromethane. Cool the flask to 0-5 °C using an ice bath.

  • Reagent Addition: Slowly add 10.0 g (0.12 mol) of diketene to the dichloromethane. In the dropping funnel, place 10.0 g of a 40% aqueous solution of methylamine (0.13 mol). Add the methylamine solution dropwise to the stirred diketene solution over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the diketene spot has disappeared.

  • Work-up and Purification: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude N-methylacetoacetamide is a pale yellow oil and is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation.[3]

Step 2: α-Chlorination of N-methylacetoacetamide
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), dissolve the crude N-methylacetoacetamide (assuming quantitative yield from the previous step, approx. 0.12 mol) in 100 mL of anhydrous dichloromethane. Cool the flask to 0-5 °C in an ice bath.

  • Chlorinating Agent Addition: In the dropping funnel, place 16.2 g (0.12 mol) of sulfuryl chloride dissolved in 20 mL of anhydrous dichloromethane. Add the sulfuryl chloride solution dropwise to the stirred solution of N-methylacetoacetamide over a period of 1 hour. Vigorous gas evolution (HCl and SO₂) will be observed. Maintain the temperature below 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours. Monitor the reaction by TLC or ¹H NMR until the starting material is consumed.

  • Quenching and Work-up: Carefully and slowly quench the reaction by adding 50 mL of a saturated aqueous solution of sodium bicarbonate while stirring vigorously in an ice bath. Ensure the gas evolution has ceased. Transfer the mixture to a separatory funnel and separate the layers.

  • Purification: Wash the organic layer with 50 mL of water, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The crude N-methyl-2-chloro-3-oxobutanamide can be purified by column chromatography on silica gel or by vacuum distillation to yield a colorless to pale yellow liquid.

Visual Workflow

SynthesisWorkflow cluster_step1 Step 1: N-methylacetoacetamide Synthesis cluster_step2 Step 2: α-Chlorination diketene Diketene in DCM reaction1 Reaction at 0-5 °C, then RT diketene->reaction1 methylamine Methylamine Solution methylamine->reaction1 workup1 Aqueous Work-up reaction1->workup1 product1 Crude N-methylacetoacetamide workup1->product1 product1_input N-methylacetoacetamide in DCM reaction2 Reaction at 0-5 °C, then RT product1_input->reaction2 so2cl2 Sulfuryl Chloride in DCM so2cl2->reaction2 quench Quenching with NaHCO₃ reaction2->quench workup2 Aqueous Work-up & Purification quench->workup2 final_product N-methyl-2-chloro-3-oxobutanamide workup2->final_product

Figure 1. Experimental workflow for the two-step synthesis.

Safety Precautions

Diketene: is a highly toxic, flammable, and corrosive liquid.[4][5] It is a potent lachrymator and can cause severe burns. All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, and appropriate chemical-resistant gloves, must be worn.

Sulfuryl Chloride: is a toxic and highly corrosive liquid that reacts violently with water.[6][7][8] It can cause severe burns to the skin and eyes and is harmful if inhaled. The reaction releases toxic gases (HCl and SO₂). Therefore, the entire procedure must be conducted in a fume hood, and a gas scrubber should be used to neutralize the off-gases. Appropriate PPE is mandatory.

Characterization Data

The identity and purity of the intermediate and the final product should be confirmed by standard analytical techniques.

CompoundTechniqueExpected Observations
N-methylacetoacetamide ¹H NMR (CDCl₃)δ (ppm): ~2.2 (s, 3H, CH₃CO), ~2.8 (d, 3H, NHCH₃), ~3.4 (s, 2H, COCH₂CO), ~7.5 (br s, 1H, NH). Note: Tautomerism may lead to additional peaks.[9]
FT-IR (neat)ν (cm⁻¹): ~3300 (N-H stretch), ~1720 (C=O stretch, ketone), ~1650 (C=O stretch, amide I), ~1550 (N-H bend, amide II).
N-methyl-2-chloro-3-oxobutanamide ¹H NMR (CDCl₃)δ (ppm): ~2.4 (s, 3H, CH₃CO), ~2.9 (d, 3H, NHCH₃), ~4.8 (s, 1H, CHCl), ~7.2 (br s, 1H, NH).
FT-IR (neat)ν (cm⁻¹): ~3300 (N-H stretch), ~1735 (C=O stretch, ketone), ~1660 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~750 (C-Cl stretch).
Mass Spec (EI)m/z: Molecular ion peak at ~149 (for ³⁵Cl) and ~151 (for ³⁷Cl) in the expected isotopic ratio.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the synthesis of N-methyl-2-chloro-3-oxobutanamide. By understanding the underlying reaction mechanisms and adhering strictly to the outlined safety procedures, researchers can confidently and safely produce this important chemical intermediate for their research and development endeavors.

References

  • PubChem. (n.d.). N-Methylacetoacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN1760175A - Technique for preparing N-methylacetamide.
  • Google Patents. (n.d.). CN1324003C - Technique for preparing N-methylacetamide.
  • ResearchGate. (2025). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US2377217A - Process for sulphuryl chloride production.
  • Journal of the American Chemical Society. (2012). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Retrieved from [Link]

  • Google Patents. (n.d.). US3852351A - Chlorination of acetoacetamides.
  • Wikipedia. (n.d.). Diketene. Retrieved from [Link]

  • PubMed. (2021). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Retrieved from [Link]

  • IUPAC. (n.d.). Purification of N-methylacetamide and tests for purity. Retrieved from [Link]

  • ACS Publications. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Retrieved from [Link]

  • Google Patents. (n.d.). US2302228A - Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid.
  • ResearchGate. (2025). Solvent-free Preparation of α,α-Dichloroketones with Sulfuryl Chloride. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. Retrieved from [Link]

  • YouTube. (2023). Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of N,N-Dimethylacetamide from Carbonylation of Trimethylamine by Rhodium(I) Complex Under Anhydrous Condition. Retrieved from [Link]

  • Yufeng. (2022). Everything about Sulfuryl Chloride. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Enamines. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-acetyl-N-methyl-. Retrieved from [Link]

  • ResearchGate. (2025). Electrophilic chlorination by sulfuryl chloride. Retrieved from [Link]

  • Aecenar. (n.d.). Production of Sulfuryl Chloride. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 1280 - DIKETENE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. Retrieved from [Link]

  • ChemRxiv. (2020). A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a. Retrieved from [Link]

  • Chinese Journal of Organic Chemistry. (n.d.). Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. Retrieved from [Link]

  • ResearchGate. (2025). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-methyl-. Retrieved from [Link]

  • MDPI. (n.d.). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Retrieved from [Link]

  • WIPO. (n.d.). WO/2004/002926 PURIFICATION OF N,N-DIMETHYLACETAMIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Chlorination of N-methylacetoacetamide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the α-chlorination of N-methylacetoacetamide, a key transformation for synthesizing versatile chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the α-chlorination of N-methylacetoacetamide, a key transformation for synthesizing versatile chemical intermediates. The primary product, 2-chloro-N-methyl-3-oxobutanamide, is a valuable building block in medicinal chemistry and drug development. This guide details a robust protocol using sulfuryl chloride as the chlorinating agent, delves into the underlying reaction mechanism, and outlines critical safety procedures. The information presented is grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity and reproducibility.

Introduction

N-methylacetoacetamide is a β-keto amide featuring an acidic α-proton, making the central methylene group a prime target for electrophilic substitution. The introduction of a chlorine atom at this position yields 2-chloro-N-methyl-3-oxobutanamide, a bifunctional molecule with significant potential in organic synthesis. The presence of the chlorine atom provides a reactive handle for subsequent nucleophilic substitution reactions, enabling the construction of more complex molecular architectures. This strategic functionalization is of particular interest in the development of novel pharmaceutical agents and other bioactive compounds.

The protocol herein describes a reliable method for the selective α-chlorination of N-methylacetoacetamide. By carefully controlling the reaction conditions, high yields of the desired product can be achieved while minimizing the formation of byproducts.

Reaction Mechanism: The "Why" Behind the Protocol

The selective chlorination of the α-position of N-methylacetoacetamide is predicated on the acidity of the methylene protons, which are flanked by two electron-withdrawing carbonyl groups. This structural motif facilitates the formation of a key enolate intermediate under neutral or slightly acidic conditions.

The reaction proceeds via the following steps:

  • Keto-Enol Tautomerism: N-methylacetoacetamide exists in equilibrium with its enol tautomer. This equilibrium is crucial as the enol form is the reactive species in the electrophilic chlorination.

  • Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic chlorine atom of the chlorinating agent (in this protocol, sulfuryl chloride, SO₂Cl₂).

  • Deprotonation: The resulting oxonium ion is deprotonated to regenerate the carbonyl group, yielding the final α-chlorinated product.

It is noteworthy that while N-chlorination is a possible side reaction for amides, the significantly higher acidity of the α-protons in N-methylacetoacetamide directs the reaction to the carbon atom. Computational studies on similar amide systems have explored various mechanistic pathways, including direct N-chlorination and chlorination via an O-chlorinated intermediate[1][2]. However, for β-dicarbonyl systems like N-methylacetoacetamide, the enol-mediated pathway is the dominant route for α-halogenation.

Experimental Protocol: Synthesis of 2-chloro-N-methyl-3-oxobutanamide

This protocol is designed for the laboratory-scale synthesis of 2-chloro-N-methyl-3-oxobutanamide. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
N-methylacetoacetamide115.1311.5 g0.10Starting material. Can be a solid or a concentrated aqueous solution. Ensure it is dry if starting from a solid.
Dichloromethane (DCM)84.93100 mL-Anhydrous, as solvent.
Sulfuryl chloride (SO₂Cl₂)134.9713.5 g (8.1 mL)0.10Chlorinating agent. Use with extreme caution.
Saturated sodium bicarbonate solution-~50 mL-For quenching the reaction.
Anhydrous magnesium sulfate (MgSO₄)120.37~5 g-For drying the organic phase.
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a gas outlet connected to a scrubber (containing a sodium hydroxide solution)

  • Thermometer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: Assemble the three-necked flask with the magnetic stirrer, dropping funnel, and reflux condenser. Ensure the setup is dry and under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution of Starting Material: To the flask, add N-methylacetoacetamide (11.5 g, 0.10 mol) and anhydrous dichloromethane (100 mL). Stir the mixture until the N-methylacetoacetamide is completely dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Addition of Chlorinating Agent: Slowly add sulfuryl chloride (13.5 g, 0.10 mol) dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture below 10 °C during the addition. The reaction is exothermic and will evolve hydrogen chloride and sulfur dioxide gas, which must be vented through the scrubber.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, slowly and carefully add the reaction mixture to a beaker containing a stirred, saturated solution of sodium bicarbonate (~50 mL) to quench any unreacted sulfuryl chloride and neutralize the generated acids. Perform this step in the fume hood as gas evolution will be vigorous.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (saturated NaCl solution), and then dry it over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude product. The crude product can be further purified by vacuum distillation or recrystallization if necessary.

Characterization of 2-chloro-N-methyl-3-oxobutanamide
  • Appearance: Colorless to pale yellow liquid or low-melting solid.

  • Molecular Formula: C₅H₈ClNO₂

  • Molecular Weight: 149.58 g/mol

  • Expected Spectroscopic Data:

    • ¹H NMR (CDCl₃): δ (ppm) ~4.6 (s, 1H, -CHCl-), ~3.0 (d, 3H, -NHCH₃), ~2.4 (s, 3H, -COCH₃). The NH proton will appear as a broad singlet.

    • ¹³C NMR (CDCl₃): δ (ppm) ~200 (-COCH₃), ~165 (-CONH-), ~60 (-CHCl-), ~27 (-NHCH₃), ~25 (-COCH₃).

    • IR (neat): ν (cm⁻¹) ~3300 (N-H stretch), ~1720 (C=O stretch, ketone), ~1650 (C=O stretch, amide I).

Safety and Hazard Mitigation

Chemical Hazards:

  • N-methylacetoacetamide: May be harmful in contact with skin[3].

  • Sulfuryl chloride: Is corrosive and reacts violently with water. It is toxic if inhaled and causes severe skin burns and eye damage. Handle with extreme care in a fume hood[4].

  • Dichloromethane (DCM): Is a suspected carcinogen and can cause skin and eye irritation.

  • 2-chloro-N-methyl-3-oxobutanamide: Is expected to be toxic and an irritant.

  • Hydrogen Chloride and Sulfur Dioxide: These are toxic and corrosive gases evolved during the reaction. Ensure the reaction is conducted in a well-ventilated fume hood with a proper gas scrubbing system.

Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles at all times.

  • When handling sulfuryl chloride, consider using a face shield in addition to goggles.

Waste Disposal:

  • All chlorinated organic waste should be collected in a designated container for hazardous waste disposal.

  • Aqueous waste should be neutralized before disposal according to institutional guidelines.

Quenching of Sulfuryl Chloride:

  • Unreacted sulfuryl chloride should be quenched carefully. A slow addition to a stirred, cold solution of sodium bicarbonate is a common method[5]. The quenching process is highly exothermic and releases gases, so it must be done with caution and in a fume hood.

Workflow and Logic Diagram

Chlorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Assemble and dry glassware under inert atmosphere B Dissolve N-methylacetoacetamide in anhydrous DCM A->B C Cool reaction mixture to 0-5 °C B->C D Slow dropwise addition of Sulfuryl Chloride C->D Maintain T < 10 °C E Monitor reaction by TLC/GC D->E Stir for 1h at 0-5 °C F Quench with saturated NaHCO3 solution E->F If reaction is complete G Separate and wash organic layer F->G Vigorous gas evolution H Dry organic layer with MgSO4 G->H I Concentrate via rotary evaporation H->I J Purify by vacuum distillation or recrystallization I->J

Caption: Workflow for the α-chlorination of N-methylacetoacetamide.

Conclusion

The α-chlorination of N-methylacetoacetamide is a valuable synthetic transformation that provides access to a versatile chemical intermediate. The protocol detailed in this application note, utilizing sulfuryl chloride as the chlorinating agent, offers a reliable and efficient method for this conversion. A thorough understanding of the underlying reaction mechanism and strict adherence to the outlined safety procedures are paramount for the successful and safe execution of this synthesis. The resulting product, 2-chloro-N-methyl-3-oxobutanamide, can be further elaborated, making this protocol a key starting point for various research and development endeavors in the chemical and pharmaceutical sciences.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88483, N-Methylacetoacetamide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 93011, 2-Chloro-N,N-dimethyl-3-oxobutanamide. [Link]

  • Dzierbicka, K., & Gzella, A. K. (2014). Chlorination of N-methylacetamide and amide-containing pharmaceuticals. Quantum-chemical study of the reaction mechanism. Journal of Physical Organic Chemistry, 27(8), 634-643.
  • Gao, Y., et al. (2014). Chlorination of N-methylacetamide and amide-containing pharmaceuticals. Quantum-chemical study of the reaction mechanism. PubMed. [Link]

  • Google Patents. (1974).
  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

  • Macmillan Group. (2008). Enolate Seminar. [Link]

  • Scribd. (n.d.). Free Radical Chlorination by Sulfuryl Chloride. [Link]

  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]

  • Royal Society of Chemistry. (2017). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. [Link]

  • MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Google Patents. (2020). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?[Link]

  • Semantic Scholar. (2013). Acetonitrile and N-Chloroacetamide Formation from the Reaction of Acetaldehyde and Monochloramine. [Link]

  • Google Patents. (2013).
  • Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • The Royal Society of Chemistry. (2014). Supplementary Information. [Link]

Sources

Method

Application Notes and Protocols for the Purification of 2-Chloro-N-methyl-3-oxobutanamide

Introduction 2-Chloro-N-methyl-3-oxobutanamide, a key intermediate in various synthetic pathways, demands high purity for its effective use in research and development, particularly in the pharmaceutical and agrochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-N-methyl-3-oxobutanamide, a key intermediate in various synthetic pathways, demands high purity for its effective use in research and development, particularly in the pharmaceutical and agrochemical sectors. The presence of impurities, such as starting materials, reagents, and by-products like the di-chlorinated species, can significantly impact the outcome of subsequent reactions and the quality of the final product. This guide provides a comprehensive overview of robust purification techniques tailored for 2-Chloro-N-methyl-3-oxobutanamide, grounded in its physicochemical properties and the established chemistry of related α-chloro-β-ketoamides. The protocols detailed herein are designed to be self-validating, offering researchers and drug development professionals a reliable framework for obtaining this compound in high purity.

Physicochemical Properties and Impurity Profile

A thorough understanding of the target molecule's properties is fundamental to designing an effective purification strategy.

Table 1: Physicochemical Properties of 2-Chloro-N-methyl-3-oxobutanamide and Related Analogs

Property2-Chloro-N-methyl-3-oxobutanamide2-Chloro-N,N-dimethyl-3-oxobutanamide
CAS Number 4116-10-3[1]5810-11-7[2]
Molecular Formula C₅H₈ClNO₂[1]C₆H₁₀ClNO₂[2]
Molecular Weight 149.57 g/mol [3]163.60 g/mol [2]
Physical State Solid[1]Liquid[2][4]
Storage Sealed in dry, 2-8°C[1]Not specified
Boiling Point Not available93-98 °C @ 0.5 Torr[4]

The primary impurity of concern during the synthesis of 2-Chloro-N-methyl-3-oxobutanamide via chlorination of N-methylacetoacetamide is the over-chlorinated by-product, 2,2-dichloro-N-methyl-3-oxobutanamide. This impurity can be challenging to separate by conventional physical methods due to its structural similarity to the desired product.

Strategic Approach to Purification

A multi-step purification strategy is often the most effective approach. The general workflow involves an initial work-up to remove bulk impurities, followed by one or more refined purification techniques to achieve high purity.

Purification_Workflow A Crude Reaction Mixture B Liquid-Liquid Extraction A->B Initial Work-up C Selective Hydrolysis (Optional) B->C Removal of Dichloro-impurity D Recrystallization B->D E Column Chromatography B->E Alternative to Recrystallization C->D Post-hydrolysis Purification C->E G Purity Analysis (TLC, HPLC) D->G E->G F High-Purity Product G->F Verification

Caption: General purification workflow for 2-Chloro-N-methyl-3-oxobutanamide.

Detailed Protocols

Protocol 1: Selective Hydrolytic Degradation of Dichloro-Impurities

This protocol leverages the differential hydrolysis rates between the mono- and di-chloro species. The 2,2-dichloroacetoacetamide is selectively degraded in a weakly acidic to weakly basic medium, a technique adapted from a patented process for purifying related compounds.[5]

Rationale: The presence of two electron-withdrawing chlorine atoms on the α-carbon of the dichloro-impurity makes the adjacent carbonyl group more susceptible to nucleophilic attack and subsequent hydrolysis compared to the monochloro-product. By carefully controlling the pH, selective degradation can be achieved.

Materials:

  • Crude 2-Chloro-N-methyl-3-oxobutanamide containing dichloro-impurities

  • Water

  • Ammonium hydroxide solution (or other suitable base) to adjust pH

  • Hydrochloric acid (HCl)

  • Methylene chloride (DCM) or other suitable extraction solvent

  • pH meter or pH paper

  • Separatory funnel

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the crude product in a suitable organic solvent if it is not already in solution. If a solvent was used in the reaction, it is preferable to remove it by rotary evaporation first.[5]

  • Add water to the crude amide mixture.

  • While stirring vigorously, slowly add a dilute ammonium hydroxide solution to raise the pH to a range of 6.0-8.5.[5]

  • Maintain the temperature between 25-40°C and continue stirring. Monitor the reaction progress by TLC or HPLC to track the disappearance of the dichloro-impurity. The degradation is typically complete within 60 to 120 minutes.[5]

  • Once the selective degradation is complete, acidify the mixture to a pH of approximately 2 with dilute hydrochloric acid.[5]

  • Transfer the mixture to a separatory funnel and extract the purified 2-Chloro-N-methyl-3-oxobutanamide with methylene chloride (3 x volume of the aqueous phase).[5]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization. For amide compounds, polar solvents are often effective.[5] For related 2-chloro-N-alkyl/aryl acetamides, ethanol has been used successfully.[2]

Rationale: The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures.

Solvent Selection:

  • Primary Candidates: Ethanol, isopropanol, acetonitrile, ethyl acetate.

  • Solvent Mixtures: Hexane/ethyl acetate or hexane/acetone can be effective if a single solvent is not ideal.[6]

Procedure:

  • Place the crude 2-Chloro-N-methyl-3-oxobutanamide in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid dissolves completely.

  • If the solution is colored, and the pure compound is known to be colorless, activated carbon can be added to the hot solution to adsorb colored impurities. Hot filter the solution to remove the carbon.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, the flask can be placed in an ice bath once it has reached room temperature.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Protocol 3: Column Chromatography

For non-crystalline materials or mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. For α-ketoamides, normal-phase chromatography on silica gel is a common approach.[7][8]

Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase. Less polar compounds typically elute faster than more polar compounds.

Materials:

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Fraction collector or test tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Load the sample onto the top of the silica gel bed.

  • Begin elution with a non-polar solvent system, such as 95:5 hexane/ethyl acetate.

  • Gradually increase the polarity of the mobile phase (e.g., to 80:20 or 70:30 hexane/ethyl acetate) to elute the desired compound. The optimal solvent gradient should be determined beforehand by TLC analysis.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4: Purity Assessment by Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring reaction progress and assessing the purity of fractions from column chromatography.

Procedure:

  • Stationary Phase: Silica gel F254 plates.

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate (e.g., 70:30 or 50:50 v/v) is a good starting point.

  • Spotting: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane) and spot it on the TLC plate.

  • Development: Place the plate in a developing chamber containing the eluent.

  • Visualization:

    • UV Light: If the compound is UV-active, it will appear as a dark spot under a 254 nm UV lamp.

    • Staining: If the compound is not UV-active, various stains can be used. A potassium permanganate stain is a good general-purpose stain for organic compounds.

Protocol 5: High-Performance Liquid Chromatography (HPLC)

For high-purity applications and quantitative analysis, reversed-phase HPLC is a suitable technique. A method developed for the analogous 2-Chloro-N,N-dimethyl-3-oxobutanamide can be adapted.[9]

HPLC_Workflow cluster_0 HPLC System Pump Pump Mobile Phase (Acetonitrile/Water) Injector Autosampler/Manual Injector Sample Solution Pump->Injector Column Column C18 stationary phase Injector->Column Detector UV Detector 210-254 nm Column->Detector Data Data System Chromatogram Detector->Data

Caption: A typical reversed-phase HPLC workflow for the analysis of 2-Chloro-N-methyl-3-oxobutanamide.

Suggested HPLC Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water. For mass spectrometry compatibility, formic acid can be used as an additive instead of phosphoric acid.[9]

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Flow Rate: 1.0 mL/min.

This method can be scaled up to preparative HPLC for the purification of larger quantities of the compound.

Safety and Handling

2-Chloro-N-methyl-3-oxobutanamide and related α-chloro carbonyl compounds should be handled with care. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The purification of 2-Chloro-N-methyl-3-oxobutanamide can be effectively achieved through a systematic application of the techniques outlined in this guide. The choice of method will depend on the nature and quantity of impurities, as well as the desired final purity of the compound. For crude mixtures containing the common 2,2-dichloro by-product, a preliminary selective hydrolysis step is highly recommended. Subsequent purification by recrystallization or column chromatography can then be employed to yield a product of high purity suitable for demanding applications in drug discovery and development.

References

  • Shell Oil Company. Purification of n-methyl-2-chloroacetoacetamide and n,n-dimethyl-2-chloroacetoacetoacetamide. U.S. Patent 3,427,352, issued February 11, 1969.
  • SIELC Technologies. 2-Chloro-N,N-dimethyl-3-oxobutanamide. (2018). [Link]

  • PubChem. 2-Chloro-N,N-dimethyl-3-oxobutanamide. National Center for Biotechnology Information. [Link]

  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). [Link]

  • ResearchGate. What is the best technique for amide purification?. (2020). [Link]

  • ACS Publications. Diversification of α–Ketoamides via Transamidation Reactions with Alkyl and Benzyl Amines at Room Temperature. (2022). [Link]

  • PubMed. Chlorination of N-methylacetamide and amide-containing pharmaceuticals. Quantum-chemical study of the reaction mechanism. (2014). [Link]

  • ACS Publications. Indium-Catalyzed Synthesis of 4-Alkynyl-2-quinolones Accompanied by Alkyne Migration. (2024). [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubChem. Butanamide, 2-chloro-N-methyl-3-oxo-. National Center for Biotechnology Information. [Link]

Sources

Application

Application Notes and Protocols for the Recrystallization of N-Methyl-2-chloroacetoacetamide

Abstract This document provides a comprehensive guide to the purification of N-Methyl-2-chloroacetoacetamide via recrystallization. N-Methyl-2-chloroacetoacetamide is a key intermediate in the synthesis of various chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of N-Methyl-2-chloroacetoacetamide via recrystallization. N-Methyl-2-chloroacetoacetamide is a key intermediate in the synthesis of various chemical products, including pharmaceuticals and insecticides[1][2]. Achieving high purity is critical for downstream applications, and recrystallization is a robust and scalable method for this purpose. This guide details the fundamental principles, offers a validated step-by-step protocol, and provides troubleshooting solutions, designed for researchers and professionals in chemical and drug development.

Introduction: The Imperative for Purity

N-Methyl-2-chloroacetoacetamide (CAS No. 96-30-0) is a solid organic compound that often contains impurities from its synthesis, such as unreacted starting materials or side-products like N-methyl-2,2-dichloroacetoacetamide[1]. These impurities can interfere with subsequent reactions, reduce yields, and introduce toxic byproducts into the final product.

Recrystallization is a purification technique based on differential solubility[3]. The core principle involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, ideally, remain dissolved in the surrounding solution (mother liquor) and are subsequently removed by filtration. For amides like N-Methyl-2-chloroacetoacetamide, recrystallization is often the method of choice for achieving high purity[4].

The Science of Solvent Selection: A Self-Validating System

The success of recrystallization hinges entirely on the choice of solvent. An ideal solvent forms a self-validating system where the desired compound crystallizes out selectively. The key characteristics of an effective solvent for N-Methyl-2-chloroacetoacetamide are:

  • High Solvency at Elevated Temperatures: The solvent must completely dissolve the crude N-Methyl-2-chloroacetoacetamide when heated.

  • Low Solvency at Low Temperatures: Upon cooling, the solvent's ability to dissolve the compound must decrease significantly to ensure a high recovery yield.

  • Favorable Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (to be discarded with the mother liquor).

  • Chemical Inertness: The solvent must not react with N-Methyl-2-chloroacetoacetamide.

  • Volatility: The solvent should have a relatively low boiling point to facilitate easy removal from the purified crystals during the drying phase.

Based on its chemical structure (an amide with a polar carbonyl group), polar solvents are generally suitable candidates. N-Methyl-2-chloroacetoacetamide is known to be soluble in water, ethanol, and acetone[2].

Table 1: Properties of Potential Solvents for Recrystallization

SolventBoiling Point (°C)PolarityRationale for Use/Avoidance
Isopropanol (IPA) 82.6PolarRecommended. Good solvency for amides when hot, with significantly reduced solvency when cold. Less volatile than ethanol, allowing for more controlled crystal growth.
Ethanol 78.4PolarGood. Often effective for amides[4]. May require a co-solvent like water to reduce solubility at cold temperatures for better yield.
Acetone 56PolarPossible. Soluble[2]. Its low boiling point can cause rapid evaporation and premature crystallization during hot filtration.
Water 100Very PolarPossible, likely as a co-solvent. High boiling point can make drying difficult. N-Methyl-2-chloroacetoacetamide is soluble in water, but solubility differences with temperature may not be optimal for high yield without a co-solvent.
Toluene 111Non-polarNot Recommended. Unlikely to dissolve the polar amide compound effectively.

For this protocol, isopropanol (IPA) is selected as the primary solvent due to its excellent balance of properties for recrystallizing amide compounds.

Visualized Workflow for Recrystallization

The following diagram outlines the logical flow of the recrystallization process, from crude material to purified, dry product.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification Steps cluster_isolate Isolation & Drying crude 1. Place Crude NMCA in Erlenmeyer Flask add_solvent 2. Add Minimal Hot IPA to Dissolve crude->add_solvent hot_filt 3. Hot Filtration (If Insoluble Impurities Present) add_solvent->hot_filt Heat to Boiling cool 4. Slow Cooling (To Room Temperature) hot_filt->cool ice_bath 5. Ice Bath (Maximize Yield) cool->ice_bath vac_filt 6. Vacuum Filtration (Collect Crystals) ice_bath->vac_filt wash 7. Wash with Cold IPA vac_filt->wash impurities Impurities in Mother Liquor vac_filt->impurities Discarded dry 8. Dry Crystals (Under Vacuum) wash->dry pure_product Pure N-Methyl-2-chloroacetamide dry->pure_product

Caption: Workflow of the N-Methyl-2-chloroacetoacetamide recrystallization process.

Detailed Experimental Protocol

Materials and Equipment
  • Chemicals:

    • Crude N-Methyl-2-chloroacetoacetamide

    • Isopropanol (IPA), reagent grade

    • Activated Charcoal (optional, for colored impurities)

    • Celpure® or filter aid (optional, with charcoal)

  • Equipment:

    • 2 x Erlenmeyer flasks (one for dissolution, one for heating solvent)

    • Hot plate with magnetic stirring capability

    • Magnetic stir bar

    • Powder funnel

    • Stemless glass funnel (for hot filtration)

    • Fluted filter paper

    • Buchner funnel and appropriately sized filter paper

    • Vacuum filtration flask

    • Vacuum tubing and source

    • Spatula and glass stirring rod

    • Ice bath

    • Watch glass

    • Vacuum desiccator or vacuum oven

Safety Precautions: A Non-Negotiable Priority
  • Compound Hazards: N-Methyl-2-chloroacetoacetamide is toxic if swallowed and causes skin and eye irritation[5][6][7]. Avoid inhalation of dust and direct contact with skin and eyes[8].

  • Solvent Hazards: Isopropanol is flammable. Do not use an open flame for heating. A certified hot plate is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and nitrile gloves.

  • Ventilation: All steps must be performed inside a certified chemical fume hood to avoid inhalation of solvent vapors and compound dust[7].

Step-by-Step Methodology
  • Preparation:

    • Place 10.0 g of crude N-Methyl-2-chloroacetoacetamide into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • In a separate 150 mL Erlenmeyer flask, add approximately 100 mL of isopropanol. Place this flask on the hot plate and bring it to a gentle boil. This will serve as your reservoir of hot solvent.

  • Dissolution:

    • Place the flask containing the crude solid on the hot plate and begin stirring.

    • Using a Pasteur pipette or powder funnel, carefully add the hot isopropanol from the reservoir to the crude solid in small portions (10-15 mL at a time).

    • Allow the solution to return to a gentle boil between additions. Continue adding hot solvent until the N-Methyl-2-chloroacetoacetamide has just completely dissolved. Causality Note: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which ensures maximum recovery upon cooling. Avoid adding a large excess of solvent.

  • Decolorization and Hot Filtration (Perform if necessary):

    • If the solution is colored, remove it from the heat source and allow it to cool for a minute to prevent violent boiling upon addition of charcoal.

    • Add a very small amount (tip of a spatula) of activated charcoal to the solution. Charcoal has a high surface area that adsorbs colored impurities[9].

    • Place the flask back on the hot plate and boil gently for 2-3 minutes.

    • To remove the charcoal and any insoluble impurities, perform a hot filtration. Pre-heat a stemless glass funnel and a new receiving Erlenmeyer flask by placing them on the hot plate. Place a piece of fluted filter paper in the funnel.

    • Quickly pour the hot solution through the pre-heated funnel into the clean, hot flask. Causality Note: This entire step must be performed quickly to prevent the desired compound from crystallizing prematurely on the funnel or filter paper.

  • Crystallization:

    • Cover the flask containing the clear, hot solution with a watch glass and remove it from the heat.

    • Allow the solution to cool slowly and undisturbed to room temperature. Causality Note: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation and Washing:

    • Set up a vacuum filtration apparatus with a Buchner funnel and a clean filter flask.

    • Wet the filter paper in the funnel with a small amount of cold isopropanol to ensure it seals.

    • Turn on the vacuum and swirl the flask containing the crystals to create a slurry. Pour the slurry into the Buchner funnel.

    • Once most of the solvent (mother liquor) has been pulled through, wash the crystals on the filter paper with two small portions (5-10 mL each) of ice-cold isopropanol. Causality Note: The wash solvent must be cold to minimize re-dissolving the purified crystals, thereby preventing yield loss.

    • Continue to draw air through the crystals for 10-15 minutes to partially dry them.

  • Drying:

    • Carefully scrape the purified crystals from the filter paper onto a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a vacuum desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).

  • Purity Assessment:

    • Determine the melting point of the dried crystals. Pure N-Methyl-2-chloroacetoacetamide has a reported melting point of -1 °C, though it is often handled as a low-melting solid or liquid at room temperature depending on purity[2]. Compare the experimental value to the literature value. A sharp melting point close to the literature value is an indicator of high purity.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used, creating an unsaturated solution.- The compound is "oiling out" instead of crystallizing.- Boil off some of the solvent to concentrate the solution, then allow it to cool again.- Scratch the inner wall of the flask with a glass rod at the solution's surface to induce nucleation.- Add a tiny "seed crystal" from a previous pure batch.
"Oiling Out" (Compound separates as a liquid) - The solution is supersaturated.- The boiling point of the solvent is higher than the melting point of the solute.- Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool again slowly.- Consider switching to a lower-boiling point solvent or a two-solvent system[9].
Low Recovery Yield - Too much solvent was used initially.- Premature crystallization occurred during hot filtration.- The crystals were washed with solvent that was not cold enough.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is sufficiently hot before filtering.- Always use ice-cold solvent for washing the final crystals.
Colored Crystals After Recrystallization - The decolorizing charcoal step was skipped or was insufficient.- The colored impurity has solubility properties very similar to the product.- Repeat the recrystallization process, ensuring the use of activated charcoal.- If the problem persists, an alternative purification method like column chromatography may be required.

References

  • Shell Oil Company. (1969). Purification of n-methyl-2-chloroacetoacetamide and n,n-dimethyl-2-chloroacetoacetoacetamide. U.S. Patent No. US3427352A.
  • Wikipedia. (n.d.). N-Methylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-methylacetamide. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2019). MSDS of N-methyl-2-chloroacetamide. Retrieved from [Link]

  • Aaron Chemistry GmbH. (2025). Safety Data Sheet: 2-chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide. Retrieved from [Link]

  • University of Queensland. (n.d.). Organic Laboratory Techniques: Recrystallisation. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Recrystallization [Video]. YouTube. [Link]

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

Sources

Method

Application Notes: 2-Chloro-N-methyl-3-oxobutanamide in Modern Organic Synthesis

This technical guide provides an in-depth exploration of 2-Chloro-N-methyl-3-oxobutanamide, a versatile and highly reactive building block in organic synthesis. Designed for researchers, medicinal chemists, and process d...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of 2-Chloro-N-methyl-3-oxobutanamide, a versatile and highly reactive building block in organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the core reactivity of this reagent and provides detailed, field-proven protocols for its application in the synthesis of valuable heterocyclic scaffolds.

Introduction: A Profile of a Versatile Reagent

2-Chloro-N-methyl-3-oxobutanamide, a member of the α-halo-β-keto amide family, is a powerful synthon due to its distinct and tunable electrophilic centers. The presence of a chlorine atom alpha to a ketone, combined with the 1,3-dicarbonyl-like functionality, makes it an ideal precursor for a wide array of molecular architectures, particularly five- and six-membered heterocycles which are prevalent in pharmaceuticals and agrochemicals.[1][2]

The inherent reactivity is dictated by two primary electrophilic sites: the carbon bearing the chlorine atom (C2) and the ketone carbonyl carbon (C3). This dual reactivity allows for sequential or concerted reactions with dinucleophiles, leading to rapid construction of complex molecular frameworks.

Table 1: Physicochemical Properties of 2-Chloro-N-methyl-3-oxobutanamide

PropertyValueSource
IUPAC Name 2-chloro-N-methyl-3-oxobutanamide[3]
CAS Number 4116-10-3[3][4]
Molecular Formula C₅H₈ClNO₂[3][4]
Molecular Weight 149.57 g/mol [3]
Appearance Solid (Melting Point ~36°C)[5]
SMILES CC(=O)C(C(=O)NC)Cl[3]
Core Reactivity Analysis

The synthetic utility of 2-Chloro-N-methyl-3-oxobutanamide is rooted in its electrophilic nature. Nucleophiles can attack either the C2 carbon, displacing the chloride, or the C3 ketone. When a dinucleophile such as hydrazine is used, a condensation-cyclization cascade is initiated.

Core reactivity sites of the title compound.

Application I: Synthesis of 4-Carboxamide Pyrazole Derivatives

A cornerstone application of 2-chloro-N-methyl-3-oxobutanamide is in the synthesis of pyrazoles, a scaffold of immense importance in medicinal chemistry.[6] The reaction proceeds via a classical condensation reaction with hydrazine or its substituted derivatives, followed by an intramolecular cyclization and dehydration. This approach provides a direct and efficient route to 1,3,5-trisubstituted pyrazoles.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the more basic nitrogen of the hydrazine onto the more electrophilic ketone carbonyl (C3) of the butanamide. This is followed by a dehydration step to form a hydrazone intermediate. Subsequently, an intramolecular nucleophilic attack from the second nitrogen atom of the hydrazine displaces the chloride at C2, forming the five-membered pyrazole ring.

G cluster_workflow Pyrazole Synthesis Workflow A Reagent + Hydrazine B Hydrazone Intermediate A->B Condensation (-H₂O) C Intramolecular SN2 B->C D Cyclized Intermediate C->D Ring Closure E Dehydrochlorination D->E F Final Pyrazole Product E->F Aromatization

General workflow for pyrazole synthesis.
Protocol 1: Synthesis of 1,5-Dimethyl-3-(methylcarbamoyl)-1H-pyrazole

This protocol describes a representative synthesis using methylhydrazine. The choice of a protic solvent like ethanol or isopropanol is crucial as it facilitates the proton transfers in the condensation and dehydration steps.[7]

Materials:

  • 2-Chloro-N-methyl-3-oxobutanamide (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • Ethanol (approx. 0.2 M concentration)

  • Sodium acetate (optional, 1.2 eq, as a mild base)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Chloro-N-methyl-3-oxobutanamide and ethanol. Stir until all the solid dissolves.

  • Reagent Addition: Add methylhydrazine dropwise to the solution at room temperature. An optional addition of sodium acetate can be used to scavenge the HCl formed during the reaction, which can improve yields in some cases.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into cold water. The product may precipitate as a solid. If it oils out, extract the aqueous mixture with ethyl acetate (3x volumes).

  • Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. If extraction was performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Table 2: Representative Examples of Pyrazole Synthesis

EntryHydrazine ComponentConditionsYield (%)Reference
1Hydrazine hydrateIsopropyl alcohol, reflux, 4h~85[7]
2Phenylhydrazine HClEthanol, NaOAc, reflux, 5hHigh[8]
34-Methylphenylhydrazine HClMethanol, reflux, 6hHigh[8]

Yields are approximate and depend on the specific substrate and scale.

Application II: Synthesis of 4-Chloro-2-methyl-6-oxo-1,6-dihydropyridazine-5-carboxamide

The 1,4-dicarbonyl-like nature of 2-chloro-N-methyl-3-oxobutanamide also makes it a suitable precursor for six-membered pyridazinone heterocycles. These structures are key components in various biologically active molecules.[9][10] The reaction with hydrazine proceeds differently than the pyrazole synthesis, typically involving the formation of a dihydropyridazinone which may or may not be subsequently oxidized.

Mechanistic Rationale

In this synthesis, the reaction is believed to proceed via initial formation of the hydrazone at the ketone. The subsequent cyclization involves the amide nitrogen of the hydrazine attacking the amide carbonyl of the butanamide backbone, followed by dehydration. The exact regiochemical outcome can be influenced by reaction conditions and the substitution pattern of the hydrazine.

G cluster_workflow Pyridazinone Synthesis Workflow A Reagent + Hydrazine B Hydrazone Formation A->B Initial Condensation C Intramolecular Cyclization (Amide Attack) B->C D Tetrahedral Intermediate C->D 6-exo-trig E Dehydration D->E F Pyridazinone Product E->F Ring Formation

General workflow for pyridazinone synthesis.
Protocol 2: General Procedure for Pyridazinone Synthesis

Materials:

  • 2-Chloro-N-methyl-3-oxobutanamide (1.0 eq)

  • Hydrazine hydrate (1.0 eq)

  • Glacial acetic acid (solvent)

Procedure:

  • Reaction Setup: In a flask suitable for heating, dissolve 2-Chloro-N-methyl-3-oxobutanamide in glacial acetic acid.

  • Reagent Addition: Add hydrazine hydrate to the solution. Acetic acid serves as both the solvent and a catalyst for the condensation steps.

  • Reaction: Heat the reaction mixture to 100-110 °C for 2-4 hours. The progress should be monitored by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it over crushed ice. A precipitate will form.

  • Purification: Filter the solid product, wash thoroughly with water to remove residual acetic acid, and then with a small amount of cold ethanol. Dry the product under vacuum to yield the pyridazinone derivative.

Safety and Handling

2-Chloro-N-methyl-3-oxobutanamide is a reactive chemical intermediate and must be handled with appropriate care in a fume hood.[3]

  • Hazard Identification: It is harmful if swallowed, toxic in contact with skin, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Keep the container tightly closed in a dry and well-ventilated place.[4]

Conclusion

2-Chloro-N-methyl-3-oxobutanamide is a potent and versatile reagent for constructing high-value heterocyclic compounds. Its predictable reactivity, driven by two distinct electrophilic centers, allows for the efficient synthesis of substituted pyrazoles and pyridazinones. The protocols outlined in this guide provide a robust foundation for researchers to leverage this building block in drug discovery and development programs. The straightforward nature of these transformations makes 2-Chloro-N-methyl-3-oxobutanamide an indispensable tool in the modern synthetic chemist's arsenal.

References

  • Google Patents. (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine.
  • PubChem. (n.d.). 2-Chloro-N,N-dimethyl-3-oxobutanamide. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.
  • PubChem. (n.d.). Butanamide, 2-chloro-N-methyl-3-oxo-. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 2-chloro-N-methylacetamide. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • The Journal of Organic Chemistry. (2020). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. ACS Publications. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2003). A new beta-keto amide synthesis. Retrieved January 22, 2026, from [Link]

  • ScienceDirect. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones. Retrieved January 22, 2026, from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme. Retrieved January 22, 2026, from [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved January 22, 2026, from [Link]

  • Molecules. (2005). Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. MDPI. Retrieved January 22, 2026, from [Link]

  • National Institutes of Health. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved January 22, 2026, from [Link]

  • PubMed. (2016). Reactions Between Arylhydrazinium Chlorides and 2-chloroquinoline-3-carbaldehydes: Molecular and Supramolecular Structures of a Hydrazone, a 4,9-dihydro-1H-pyrazolo[3,4-b]quinoline and Two 1H-pyrazolo[3,4-b]quinolines. Retrieved January 22, 2026, from [Link]

  • ChemRxiv. (2024). A concise review on copper catalyzed synthesis of α-ketoamides. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2019). Synthesis and Characterization of Some Metal Complexes of [2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H- pyrazol-4-ylcarbamothioyl)acetamide] (L). Retrieved January 22, 2026, from [Link]

  • TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review. Retrieved January 22, 2026, from [Link]

Sources

Application

Application Note: Synthesis of Bio-active Organophosphorus Scaffolds using 2-Chloro-N-methyl-3-oxobutanamide

This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of the synthetic applications of 2-Chloro-N-methyl-3-oxobutanamide. We will explore its utility as a vers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of the synthetic applications of 2-Chloro-N-methyl-3-oxobutanamide. We will explore its utility as a versatile precursor in the synthesis of valuable organophosphorus compounds, focusing on the underlying reaction mechanisms, detailed experimental protocols, and the significance of the resulting molecular scaffolds.

Introduction: The Strategic Value of 2-Chloro-N-methyl-3-oxobutanamide

2-Chloro-N-methyl-3-oxobutanamide is a bifunctional reagent possessing two key electrophilic sites: the carbonyl carbon of the ketone and the α-carbon bearing a chlorine atom. This dual reactivity makes it an exceptionally useful building block for accessing distinct classes of organophosphorus compounds, primarily vinyl phosphates and β-ketophosphonates. These resulting structures are of significant interest in medicinal chemistry and agrochemical development due to their roles as enzyme inhibitors, pesticides, and therapeutic agents.[1][2] Organophosphorus chemistry plays a crucial role in drug research, as many biological processes involve natural phosphate esters like ATP.[2] Phosphonates, in particular, are stable analogs of natural phosphates and have demonstrated antibacterial, anticancer, and antiviral activities.[2]

Physicochemical Properties and Safety Profile

Before proceeding with any experimental work, a thorough understanding of the reagent's properties and hazards is essential.

Table 1: Physicochemical Data for 2-Chloro-N-methyl-3-oxobutanamide

PropertyValueReference
CAS Number 4116-10-3[3]
Molecular Formula C₅H₈ClNO₂[3]
Molecular Weight 149.58 g/mol [3]
Synonyms α-chloro aceto N-methylacetamide, N-Methyl-2-chloroacetoacetamide[3][4]
Appearance Not specified, typically a solid or oil
Storage Sealed in dry conditions, 2-8°C[3]

1.1. Critical Safety and Handling (EHS) Information

2-Chloro-N-methyl-3-oxobutanamide is classified as a hazardous substance and must be handled with appropriate precautions.[3][4]

  • GHS Hazard Classification: According to aggregated data, this chemical is classified as corrosive and acutely toxic.[4] It is harmful if swallowed, toxic in contact with skin, causes skin irritation and serious eye damage, and may cause an allergic skin reaction and respiratory irritation.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[5]

    • Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear flame-resistant clothing to prevent skin contact.[5]

    • Respiratory Protection: All manipulations should be performed in a certified chemical fume hood. If exposure limits are exceeded, a full-face respirator may be necessary.[5]

  • First Aid Measures:

    • Inhalation: Move the victim to fresh air.[5]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.[5]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes.[5]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

Core Synthetic Pathways: Perkow vs. Michaelis-Arbuzov

The reaction of 2-Chloro-N-methyl-3-oxobutanamide with trivalent phosphorus esters, such as trialkyl phosphites, can proceed via two competitive pathways: the Perkow reaction and the Michaelis-Arbuzov reaction. The choice of reaction conditions is critical as it dictates the final product structure.

2.1. The Perkow Reaction: A Gateway to Vinyl Phosphates

The Perkow reaction is a classic method for synthesizing vinyl phosphates from α-halo ketones.[6] This pathway is often kinetically favored over the Michaelis-Arbuzov reaction.[7][8]

  • Mechanistic Causality: The reaction is initiated by the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the electrophilic carbonyl carbon of the β-keto group. This is often the preferred site of initial interaction.[7][8] This attack leads to an intermediate which rearranges to form a highly stable phosphoryl (P=O) group, with the concurrent elimination of a chloride ion and an alkyl halide, yielding the vinyl phosphate product.[7][8]

Caption: The Perkow reaction mechanism.

  • Protocol 1: Synthesis of Dimethyl (1-(methylcarbamoyl)-2-oxopropyl)vinyl phosphate

    • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (N₂ or Ar), a dropping funnel, and a thermometer.

    • Reagent Preparation: In the flask, dissolve 2-Chloro-N-methyl-3-oxobutanamide (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or THF).

    • Reaction Initiation: Cool the solution to 0°C using an ice bath. Add trimethyl phosphite (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5-10°C.

    • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.[9]

    • Workup and Purification:

      • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

      • The resulting crude oil is then purified by vacuum distillation or column chromatography on silica gel to yield the pure vinyl phosphate product.

2.2. The Michaelis-Arbuzov Reaction: Synthesis of β-Ketophosphonates

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, traditionally used to form a carbon-phosphorus bond.[10]

  • Mechanistic Causality: This reaction proceeds via an S_N_2 mechanism where the nucleophilic phosphorus atom attacks the α-carbon, displacing the chloride ion.[10] This forms a quasi-phosphonium salt intermediate. The displaced chloride anion then attacks one of the alkyl groups on the phosphorus ester, yielding the final phosphonate product and an alkyl halide.[10] Higher temperatures generally favor the Michaelis-Arbuzov pathway over the Perkow reaction.

Caption: The Michaelis-Arbuzov reaction mechanism.

  • Protocol 2: Synthesis of Diethyl (1-methyl-2-(methylamino)-1,3-dioxobutan-2-yl)phosphonate

    • Apparatus Setup: Use the same inert-atmosphere setup as described in Protocol 1.

    • Reaction: Combine 2-Chloro-N-methyl-3-oxobutanamide (1.0 eq) and triethyl phosphite (1.2 eq) either neat or in a high-boiling point solvent.

    • Thermal Conditions: Heat the reaction mixture to 100-140°C. The reaction is typically driven by the distillation of the ethyl chloride byproduct.

    • Monitoring: Monitor the reaction by observing the cessation of ethyl chloride evolution or by periodic analysis using ³¹P NMR.

    • Purification: After cooling to room temperature, the excess triethyl phosphite and any remaining starting material can be removed by vacuum distillation to afford the crude β-ketophosphonate, which can be further purified if necessary.

Experimental Workflow and Data Summary

A standardized workflow ensures reproducibility and safety.

Experimental_Workflow A 1. Reagent Preparation & Safety Check (PPE) B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Controlled Reagent Addition & Temperature Management B->C D 4. Reaction Monitoring (TLC, NMR) C->D E 5. Quenching & Workup (Solvent Removal) D->E F 6. Product Purification (Distillation/Chromatography) E->F G 7. Product Characterization (NMR, MS, IR) F->G

Caption: General workflow for organophosphorus synthesis.

Table 2: Summary of Synthetic Protocols

ProtocolKey ReagentPrimary ConditionsProduct ClassTypical Yield
1 Trimethyl phosphite0°C to Room Temp.Vinyl Phosphate60-80%
2 Triethyl phosphite100-140°C (Thermal)β-Ketophosphonate50-75%

Applications in Drug Development and Agrochemicals

The organophosphorus compounds synthesized from 2-Chloro-N-methyl-3-oxobutanamide are more than academic curiosities; they are key pharmacophores and bioactive molecules.

  • Vinyl Phosphates in Agrochemicals: The vinyl phosphate moiety is the active component in several potent insecticides, most notably Dichlorvos (DDVP).[11][12] These compounds act as irreversible inhibitors of acetylcholinesterase, an essential enzyme in the nervous system of insects.[12] The synthetic routes explored here provide a direct path to novel analogues of such pesticides.

  • Phosphonates in Medicinal Chemistry: β-Ketophosphonates are versatile intermediates. The phosphonate group (R-PO₃H₂) is a well-established phosphate mimic in drug design.[2] Its key advantages include:

    • Metabolic Stability: The C-P bond is resistant to enzymatic cleavage by phosphatases, unlike the P-O bond in natural phosphates.[13]

    • Structural Mimicry: They can act as transition-state analogues for enzymes that process phosphate-containing substrates, leading to potent and selective inhibition.

    • Improved Solubility: The phosphonate group can enhance the aqueous solubility of a parent drug molecule, improving its pharmacokinetic profile.[13]

These properties have led to the development of phosphonate-containing drugs for treating viral infections (e.g., Tenofovir, Cidofovir), cancers, and bone metabolism disorders.[2]

Conclusion

2-Chloro-N-methyl-3-oxobutanamide serves as a high-value, strategic starting material for the synthesis of diverse organophosphorus compounds. By carefully controlling reaction conditions, researchers can selectively navigate the competitive Perkow and Michaelis-Arbuzov pathways to generate either vinyl phosphates or β-ketophosphonates. These molecular scaffolds are foundational to the discovery of new therapeutic agents and agrochemicals, making the protocols and principles outlined in this guide essential for professionals in the field of chemical and pharmaceutical development.

References

  • One-pot process for synthesizing dichlorvos and a-hydroxyl phosphonic dichloride with phosphorus trichloride as substrate.
  • Michaelis–Arbuzov reaction . Wikipedia. [Link]

  • Selected organophosphorus compounds with biological activity. Applications in medicine . Royal Society of Chemistry. [Link]

  • 2-Chloro-N,N-dimethyl-3-oxobutanamide | C6H10ClNO2 | CID 93011 . PubChem, National Center for Biotechnology Information. [Link]

  • Development and Clinical Application of Phosphorus-Containing Drugs . National Center for Biotechnology Information (PMC). [Link]

  • Synthesized Novel Chromogenic Reagent and Sensor: Detection and Identification of Dichlorvos . ResearchGate. [Link]

  • Synthesis of a variety of organophosphorus compounds using 2-phosphaindolizines as precursors . ResearchGate. [Link]

  • Analytical Methods - Toxicological Profile for Dichlorvos . National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Arbuzov reactions employing an aliphatic solvent.
  • Importance of Organophosphorus Compounds in Medicinal Chemistry Field . Lupine Publishers. [Link]

  • A Comparative Computational Study on the Reaction of Chloroacetone With Trimethylphosphite: Perkow Versus Michaelis- Arbuzov Reaction Paths . ResearchGate. [Link]

  • DICHLORVOS (025) . Food and Agriculture Organization of the United Nations. [Link]

  • Organophosphorus chemistry . Wikipedia. [Link]

  • Comparative Computational Study on the Reaction of Chloroacetone with Trimethylphosphite: Perkow versus Michaelis–Arbuzov Reaction Paths . Sílice (CSIC). [Link]

  • Butanamide, 2-chloro-N-methyl-3-oxo- | C5H8ClNO2 . PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of novel organophosphorus compounds via reaction of substituted 2-oxoindoline-3-ylidene with acetylenic diesters and triphenylphosphine or triphenyl phosphite . Scientific Reports. [Link]

  • Dichlorvos toxicity: A public health perspective . National Center for Biotechnology Information (PMC). [Link]

  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction . Molecules. [Link]

  • History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents . MDPI. [Link]

  • Michaelis‐Arbuzov reaction . ResearchGate. [Link]

  • Michaelis-Arbuzov Reaction . Chem-Station. [Link]

  • INVESTIGATION AND SYNTHESIS OF ORGANOPHOSPHORUS COMPOUNDS . Defense Technical Information Center (DTIC). [Link]

  • Process for making 3-amino-2-chloro-4-methylpyridine.

Sources

Method

Application Notes and Protocols for the Analytical Characterization of 2-Chloro-N-methyl-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 2-Chloro-N-methyl-3-oxobutanamide (CAS No. 4116-10-3), a member of the chloroacetamide class...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Chloro-N-methyl-3-oxobutanamide (CAS No. 4116-10-3), a member of the chloroacetamide class of compounds, serves as a key intermediate in various synthetic pathways.[1][2] Its bifunctional nature, featuring both a reactive chlorine atom and a keto-amide moiety, makes it a valuable building block. The precise and accurate characterization of this compound is paramount for ensuring the quality, purity, and consistency of downstream products in research and drug development. This guide provides a comprehensive overview of the principal analytical techniques for the characterization of 2-Chloro-N-methyl-3-oxobutanamide, complete with detailed protocols and expert insights into methodological choices.

The molecular structure and key properties of the analyte are summarized below:

PropertyValueSource
IUPAC Name 2-chloro-N-methyl-3-oxobutanamidePubChem
CAS Number 4116-10-3ChemScene[2]
Molecular Formula C₅H₈ClNO₂ChemScene[2]
Molecular Weight 149.58 g/mol ChemScene[2]
Melting Point 78-80 °CChemicalBook[1]

Chromatographic Analysis: Purity and Quantification

Chromatographic techniques are indispensable for assessing the purity of 2-Chloro-N-methyl-3-oxobutanamide and for its quantification in reaction mixtures or final products. Given its polarity, High-Performance Liquid Chromatography (HPLC) is the premier method. Gas Chromatography (GC) can also be employed, potentially with derivatization to enhance volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the method of choice for this analyte, leveraging a nonpolar stationary phase and a polar mobile phase.[3][4] This approach is well-suited for retaining and separating polar to moderately polar compounds like our target molecule.

Causality of Method Design: The selection of a C18 column is based on its widespread applicability and proven efficacy in retaining a broad range of organic molecules. The mobile phase, a gradient of acetonitrile and water, allows for the elution of compounds with varying polarities. The addition of a small amount of acid (formic or phosphoric) is crucial for protonating any residual silanols on the silica-based stationary phase, thereby minimizing peak tailing and improving chromatographic peak shape. Formic acid is preferred for mass spectrometry (MS) compatibility.[3]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Prepare Standard & Sample Solutions (e.g., 1 mg/mL in Acetonitrile) mp_prep Prepare Mobile Phases: A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile injection Inject Sample (5-10 µL) s_prep->injection instrument Equilibrate HPLC System with Initial Mobile Phase Conditions mp_prep->instrument instrument->injection separation Gradient Elution on C18 Column injection->separation detection UV Detection (e.g., 210 nm) separation->detection data_acq Acquire Chromatogram detection->data_acq integration Integrate Peaks data_acq->integration quant Calculate Purity or Concentration integration->quant

Caption: Workflow for HPLC analysis of 2-Chloro-N-methyl-3-oxobutanamide.

Detailed HPLC Protocol:

1. Instrumentation and Columns:

  • HPLC or UPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). For faster analysis, a UPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm) can be used.[3]

2. Reagents and Solvents:

  • HPLC-grade acetonitrile and water.

  • Formic acid (LC-MS grade) or phosphoric acid (HPLC grade).

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of 2-Chloro-N-methyl-3-oxobutanamide reference standard and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

  • Sample Solution: Prepare sample solutions at a similar concentration in acetonitrile. Filter all solutions through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% (v/v) Formic Acid in WaterProvides a polar environment and ensures good peak shape.
Mobile Phase B 0.1% (v/v) Formic Acid in AcetonitrileThe organic modifier for eluting the analyte.
Gradient Program 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12.1-15 min: 5% BA standard gradient to separate the main peak from potential impurities.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard flow rate for efficient separation.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 5 µLA small volume to prevent peak broadening.
Detection Wavelength 210 nmThe amide chromophore absorbs at lower UV wavelengths.

5. Data Analysis:

  • Identify the peak corresponding to 2-Chloro-N-methyl-3-oxobutanamide by comparing the retention time with the reference standard.

  • Assess purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. While 2-Chloro-N-methyl-3-oxobutanamide has a moderate boiling point, its polarity and thermal stability should be considered. Direct injection is feasible, but derivatization can be explored to improve peak shape and thermal stability if needed. This protocol will focus on direct injection.

Causality of Method Design: A mid-polarity column, such as a DB-5ms or equivalent, is chosen for its versatility in analyzing a wide range of compounds. The temperature program is designed to ensure the elution of the analyte in a reasonable time frame while separating it from potential impurities. The mass spectrometer provides definitive identification based on the fragmentation pattern of the molecule.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis s_prep Prepare Standard & Sample Solutions (e.g., 1 mg/mL in Dichloromethane) injection Inject Sample (1 µL) into GC Inlet s_prep->injection separation Temperature-Programmed Separation on a DB-5ms Column injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analysis (e.g., 40-300 m/z) ionization->detection data_acq Acquire Total Ion Chromatogram (TIC) detection->data_acq spectrum Extract Mass Spectrum of the Peak data_acq->spectrum library Compare with Spectral Libraries and Fragmentation Patterns spectrum->library

Caption: Workflow for GC-MS analysis of 2-Chloro-N-methyl-3-oxobutanamide.

Detailed GC-MS Protocol:

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

  • Analytical Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).

2. Reagents and Solvents:

  • High-purity dichloromethane or ethyl acetate.

3. Standard and Sample Preparation:

  • Prepare solutions of the reference standard and samples at a concentration of approximately 1 mg/mL in a suitable solvent like dichloromethane.

4. GC-MS Conditions:

ParameterRecommended SettingRationale
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Injection Mode Split (e.g., 20:1) or SplitlessSplit mode for concentrated samples, splitless for trace analysis.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A general-purpose program to elute the analyte and clean the column.
MS Transfer Line 280 °CPrevents condensation of the analyte.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Scan Range 40 - 300 m/zCovers the expected molecular ion and fragment ions.

5. Data Analysis:

  • The mass spectrum of the analyte is expected to show a molecular ion peak (M+) and characteristic fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible for fragments containing the chlorine atom.

  • Identification is confirmed by matching the obtained mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

Spectroscopic Characterization: Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of 2-Chloro-N-methyl-3-oxobutanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Features:

  • A singlet for the methyl protons of the acetyl group (CH₃-C=O).

  • A doublet for the methyl protons of the N-methyl group (CH₃-NH), which may appear as a singlet if N-H proton exchange is rapid.

  • A singlet for the methine proton (-CHCl-).

  • A broad singlet for the amide proton (-NH-), which is exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

  • A signal for the acetyl methyl carbon.

  • A signal for the N-methyl carbon.

  • A signal for the methine carbon attached to chlorine.

  • Two carbonyl carbon signals (one for the ketone and one for the amide).

Detailed NMR Protocol:

1. Instrumentation and Reagents:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Tetramethylsilane (TMS) as an internal standard.

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.

3. Data Acquisition Parameters (for a 400 MHz spectrometer):

Parameter¹H NMR¹³C NMR
Solvent CDCl₃CDCl₃
Pulse Program Standard single pulseProton-decoupled single pulse
Spectral Width ~16 ppm~240 ppm
Acquisition Time ~3-4 s~1-2 s
Relaxation Delay 2 s2 s
Number of Scans 161024 or more

4. Data Analysis:

  • Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the solvent residual peak or TMS (0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Absorption Bands:

  • A broad band around 3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

  • A sharp, strong band around 1720-1740 cm⁻¹ for the C=O stretching of the ketone.

  • A strong band around 1650-1670 cm⁻¹ for the C=O stretching of the amide (Amide I band).

  • A band around 1550 cm⁻¹ for the N-H bending of the amide (Amide II band).

  • A band in the region of 600-800 cm⁻¹ for the C-Cl stretching vibration.

Detailed FTIR Protocol:

1. Instrumentation:

  • FTIR spectrometer with a suitable sampling accessory (e.g., ATR, KBr pellet press).

2. Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the simplest and most common method.

  • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

  • Neat Liquid: If the sample is a liquid or can be melted, a thin film can be prepared between two salt plates (e.g., NaCl). For the related compound 2-Chloro-N,N-dimethyl-3-oxobutanamide, a neat sample was analyzed in a capillary cell.[5]

3. Data Acquisition:

  • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

4. Data Analysis:

  • The resulting spectrum should be analyzed for the presence of characteristic absorption bands corresponding to the functional groups of 2-Chloro-N-methyl-3-oxobutanamide.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of these analytical methods, a system of self-validation should be implemented:

  • System Suitability for HPLC and GC: Before running samples, inject a standard solution multiple times to check for system suitability parameters like retention time reproducibility, peak area precision, theoretical plates, and tailing factor. These parameters must fall within predefined acceptance criteria.

  • Internal and External Standards: For quantitative analysis, the use of an internal standard can correct for variations in injection volume and detector response. An external standard calibration curve should be generated to demonstrate linearity and to accurately quantify the analyte.

  • Spike and Recovery: To assess the accuracy of the method in a particular sample matrix, a known amount of the analyte can be added (spiked) into a blank matrix, and the recovery should be calculated.

  • Spectroscopic Consistency: The data from all spectroscopic methods (NMR, FTIR, MS) must be consistent with the proposed structure. For example, the molecular weight determined by MS must match the molecular formula confirmed by NMR.

By adhering to these principles of analytical rigor and employing the detailed protocols provided, researchers, scientists, and drug development professionals can confidently characterize 2-Chloro-N-methyl-3-oxobutanamide, ensuring the integrity and quality of their work.

References

  • Katke, S.A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.
  • SIELC Technologies. (2018). 2-Chloro-N,N-dimethyl-3-oxobutanamide. Available at: [Link]

  • Ding, X., et al. (2020). Analysis of 13 haloacetamide DBPs in drinking water using a highly sensitive LC-MS/MS method. Environmental Science: Water Research & Technology, 6(5), 1384-1393. Available at: [Link]

  • LCGC International. (2010). A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. Available at: [Link]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC North America, 29(6), 524-531. Available at: [Link]

  • PubChem. (n.d.). 2-chloro-N-methylacetamide. National Center for Biotechnology Information. Available at: [Link]

  • Jones, A. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Crawford Scientific.
  • Organomation. (n.d.). GC-MS Sample Preparation. Available at: [Link]

  • ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts?. Available at: [Link]

  • Chu, W., et al. (2013). Formation and Speciation of Nine Haloacetamides, an Emerging Class of Nitrogenous DBPs, During Chlorination or Chloramination. Environmental Science & Technology, 47(24), 14208–14216. Available at: [Link]

  • U.S. Environmental Protection Agency. (1994).
  • ResearchGate. (2019). Trace determination of 13 haloacetamides in drinking water using liquid chromatography triple quadrupole mass spectrometry with atmospheric pressure chemical ionization. Available at: [Link]

  • NIST. (n.d.). 2-Chloro-N-methylacetamide. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Restek Corporation. (n.d.).
  • PubChem. (n.d.). 2-Chloro-N,N-dimethyl-3-oxobutanamide. National Center for Biotechnology Information. Available at: [Link]

  • Phenomenex. (2023). Guide to Choosing the Correct HPLC Solvent. Available at: [Link]

  • Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Available at: [Link]

  • Agilent Technologies. (n.d.).
  • ALS Environmental. (n.d.).
  • American Public Health Association. (n.d.). 6251 DISINFECTION BY-PRODUCTS: HALOACETIC ACIDS AND TRICHLOROPHENOL.

Sources

Application

Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-Chloro-N-methyl-3-oxobutanamide

Introduction 2-Chloro-N-methyl-3-oxobutanamide is a small molecule of interest in pharmaceutical development due to its reactive functional groups, which make it a potential building block in the synthesis of more comple...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-N-methyl-3-oxobutanamide is a small molecule of interest in pharmaceutical development due to its reactive functional groups, which make it a potential building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The purity and stability of such intermediates are critical to ensure the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of non-volatile compounds, making it an ideal choice for the quality control of 2-Chloro-N-methyl-3-oxobutanamide.

This application note presents a detailed, stability-indicating reversed-phase HPLC method for the quantitative analysis of 2-Chloro-N-methyl-3-oxobutanamide. The method is designed to separate the main compound from potential process impurities and degradation products that may arise under various stress conditions. This document provides a comprehensive protocol for sample preparation, chromatographic analysis, and method validation based on the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties of 2-Chloro-N-methyl-3-oxobutanamide

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.

PropertyValueSource
Molecular Formula C₅H₈ClNO₂
Molecular Weight 149.58 g/mol
Melting Point 78-80 °C
Predicted LogP -0.0712ChemScene

The low predicted LogP value suggests that 2-Chloro-N-methyl-3-oxobutanamide is a polar compound, making it well-suited for reversed-phase HPLC with a polar mobile phase.

Expertise & Experience: The "Why" Behind the Method

The choice of a reversed-phase HPLC method is a logical starting point for a polar molecule like 2-Chloro-N-methyl-3-oxobutanamide. A C18 stationary phase is selected for its versatility and wide availability. The mobile phase, consisting of acetonitrile and water, provides a good balance of solvent strength for eluting the analyte from the C18 column. The addition of phosphoric acid to the mobile phase serves two key purposes: it protonates any acidic functional groups in the analyte and potential impurities, leading to more consistent retention times and improved peak shape, and it helps to prolong the life of the silica-based stationary phase.

For detection, a UV detector set at a low wavelength, such as 210 nm, is proposed. This is because the ketone and amide functional groups in the molecule are expected to have significant absorbance in the far UV region. While a full UV scan would be ideal to determine the absorbance maximum, 210 nm is a robust starting point for detecting a broad range of organic molecules with these chromophores.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of 2-Chloro-N-methyl-3-oxobutanamide.

workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Forced_Degradation Forced Degradation Forced_Degradation->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Validation Method Validation Quantification->Validation

Caption: Overall experimental workflow.

Detailed Protocols

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B, 2-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm
Run Time 15 minutes
Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of 2-Chloro-N-methyl-3-oxobutanamide reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Mix thoroughly.

Sample Solution (from a reaction mixture or bulk material):

  • Accurately weigh an amount of sample expected to contain approximately 10 mg of 2-Chloro-N-methyl-3-oxobutanamide.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 50 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Dilute to volume with diluent and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Forced Degradation Studies

To develop a stability-indicating method, forced degradation studies are essential to ensure that any degradation products are separated from the main peak.

Acid Hydrolysis:

  • Pipette 1 mL of the standard solution (1000 µg/mL in diluent) into a vial.

  • Add 1 mL of 1 M HCl.

  • Heat at 80 °C for 4 hours.

  • Cool to room temperature and neutralize with 1 M NaOH.

  • Dilute to a final concentration of 100 µg/mL with diluent.

Base Hydrolysis:

  • Pipette 1 mL of the standard solution (1000 µg/mL in diluent) into a vial.

  • Add 1 mL of 1 M NaOH.

  • Keep at room temperature for 2 hours.

  • Neutralize with 1 M HCl.

  • Dilute to a final concentration of 100 µg/mL with diluent.

Oxidative Degradation:

  • Pipette 1 mL of the standard solution (1000 µg/mL in diluent) into a vial.

  • Add 1 mL of 3% H₂O₂.

  • Keep at room temperature for 24 hours.

  • Dilute to a final concentration of 100 µg/mL with diluent.

Thermal Degradation:

  • Store the solid reference standard at 105 °C for 24 hours.

  • Prepare a 100 µg/mL solution in the diluent.

Photolytic Degradation:

  • Expose the solid reference standard to UV light (254 nm) for 24 hours.

  • Prepare a 100 µg/mL solution in the diluent.

Method Validation

A comprehensive method validation should be performed according to ICH guidelines to ensure the reliability of the analytical data.

Validation Parameters
ParameterPurposeAcceptance Criteria
Specificity To ensure the method can differentiate the analyte from degradation products and impurities.Peak purity of the analyte peak should be greater than 990.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy To determine the closeness of the measured value to the true value.Recovery of 98-102% at three concentration levels.
Precision To assess the degree of scatter between a series of measurements.RSD ≤ 2% for repeatability (n=6) and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should remain within acceptable limits when varying flow rate, column temperature, and mobile phase composition.

Logical Flow of Method Validation

The following diagram outlines the logical progression of the method validation process.

validation Start Method Development Complete Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End Method Validated Robustness->End

Caption: Method validation workflow.

Trustworthiness: A Self-Validating System

The protocol described herein is designed to be self-validating through the integration of system suitability tests. Before any sample analysis, a series of injections of a standard solution should be performed to ensure the chromatographic system is performing adequately.

System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=5) ≤ 2.0%

Meeting these criteria before each analytical run provides confidence in the accuracy and precision of the generated data.

Conclusion

This application note provides a comprehensive and robust stability-indicating HPLC method for the analysis of 2-Chloro-N-methyl-3-oxobutanamide. The detailed protocols for sample preparation, chromatographic conditions, and method validation are designed to be readily implemented in a quality control or research and development laboratory. The inclusion of forced degradation studies ensures that the method is specific for the analyte in the presence of its potential degradation products. By following the outlined procedures and adhering to the system suitability criteria, researchers, scientists, and drug development professionals can confidently assess the purity and stability of 2-Chloro-N-methyl-3-oxobutanamide, contributing to the overall quality of pharmaceutical products.

References

  • ChemBK. (2024, April 9). N-Methyl-2-chloro-3-oxobutanamide. Retrieved from [Link]

  • PubChem. Butanamide, 2-chloro-N-methyl-3-oxo-. Retrieved from [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • SciSpace. (n.d.). Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • Lab Manager. (n.d.). HPLC Sample Prep: Critical First Steps in LC Analysis. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 2-Chloro-N,N-dimethyl-3-oxobutanamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • International Research Journal of Pharmacy and Medical Sciences. Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Advanced Research Publications. (2026, January 1). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. Retrieved from [Link]

  • RSC Publishing. (n.d.). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). N-(4-Chloro-2-methylphenyl)-3-oxobutanamide. Retrieved from [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-N-methyl-3-oxobutanamide

Welcome to the technical support center for the synthesis of 2-Chloro-N-methyl-3-oxobutanamide. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this im...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-N-methyl-3-oxobutanamide. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this important synthesis. 2-Chloro-N-methyl-3-oxobutanamide is a key building block in the production of various pharmaceuticals and agrochemicals. Achieving high yield and purity is critical for the economic viability and success of subsequent manufacturing steps.

This document provides in-depth, experience-based insights into the common challenges encountered during this synthesis, offering practical solutions grounded in chemical principles.

Troubleshooting Guide & Core Concepts

The synthesis of 2-Chloro-N-methyl-3-oxobutanamide is typically a two-step process: (1) the formation of the N-methylacetoacetamide precursor, and (2) the subsequent α-chlorination. Yield and purity are highly dependent on precise control over the reaction conditions in both stages.

G Diketene Diketene NMAA N-methylacetoacetamide (Precursor) Diketene->NMAA Methylamine Methylamine Methylamine->NMAA Chlorinating_Agent Chlorinating Agent (e.g., Sulfuryl Chloride) Product 2-Chloro-N-methyl-3-oxobutanamide (Final Product) NMAA->Product Chlorinating_Agent->Product

Caption: General two-step synthesis workflow for 2-Chloro-N-methyl-3-oxobutanamide.

Issue 1: Low Yield in N-methylacetoacetamide Formation (Step 1)

Q: My initial amidation reaction of diketene with methylamine is giving a low yield of N-methylacetoacetamide. What are the primary causes?

A: Low yield in this step often traces back to three critical parameters: reagent stoichiometry, temperature control, and the purity of the diketene starting material.

  • Causality - Stoichiometry: Diketene is highly reactive and can react with itself or other nucleophiles. Using a slight excess of methylamine can be beneficial, but a large excess can lead to side reactions. The reaction of diketene with methylamine is the basis for forming the desired N-methylacetoacetamide precursor[1]. A continuous process for reacting diketene with aqueous ammonia suggests that maintaining a specific pH range (7.0 to 8.2) is crucial for high yield, which can be extrapolated to the use of methylamine[2].

  • Causality - Temperature Control: The reaction is exothermic. Without adequate cooling, side reactions, including the formation of N,N'-dimethylacetoacetamide, can occur, consuming your starting materials and complicating purification[1]. Industrial processes often carry out this reaction at temperatures below +10°C to ensure high purity and stability of the product[3][4].

  • Causality - Diketene Quality: Diketene can dimerize or polymerize upon storage. Using aged or improperly stored diketene will invariably lead to lower yields. It is recommended to use freshly distilled diketene for optimal results.

Troubleshooting Steps:

  • Verify Reagent Purity: Ensure the diketene is fresh and has been stored correctly. If in doubt, distill it under reduced pressure before use.

  • Optimize Stoichiometry: Start with a 1:1 molar ratio of diketene to methylamine and analyze the results. You can then titrate the ratio slightly in favor of methylamine (e.g., 1:1.05) to see if the yield improves.

  • Strict Temperature Management: Use an ice bath or a cryostat to maintain the reaction temperature between 0°C and 10°C. Add the diketene dropwise to the methylamine solution to control the exothermic reaction.

Issue 2: Poor Yield and Impurity Formation During Chlorination (Step 2)

Q: The chlorination of N-methylacetoacetamide results in a dark, complex mixture with a low yield of the desired 2-chloro product. What's going wrong?

A: This is the most critical step and is highly sensitive to the choice of chlorinating agent, solvent, and temperature. The primary challenges are preventing over-chlorination (dichlorination) and other side reactions.

  • Causality - Chlorinating Agent: While elemental chlorine can be used, it is often difficult to control and can lead to dichlorinated byproducts[5]. Sulfuryl chloride (SO₂Cl₂) is a more common and generally more selective reagent for this transformation. A patent for a similar process highlights that using chlorine can produce mixed halogenated products, whereas sulfuryl chloride is more effective for α-chloroacetoacetamides[5].

  • Causality - Temperature Excursions: The chlorination reaction is exothermic. If the temperature rises above 35°C, the rate of dichlorination increases significantly[5]. This not only consumes the desired product but also forms an impurity that can be difficult to remove.

  • Causality - Solvent Effects: The choice of solvent is crucial. Non-polar, aprotic solvents like dichloromethane (DCM) or dichloroethane are often preferred. Polar solvents can promote enolization, which is necessary for the reaction, but must be chosen carefully[5]. Using chlorinated solvents is common, but greener alternatives should be considered where possible[6][7].

Troubleshooting Decision Workflow:

G start Low Yield / Impurities in Chlorination Step check_temp Was Temperature < 35°C? start->check_temp check_reagent What was the chlorinating agent? check_temp->check_reagent Yes improve_cooling Action: Improve cooling efficiency. Add reagent slower. check_temp->improve_cooling No check_solvent Was the solvent anhydrous and aprotic? check_reagent->check_solvent SO₂Cl₂ switch_reagent Action: Consider switching to Sulfuryl Chloride (SO₂Cl₂). check_reagent->switch_reagent Cl₂ use_dcm Action: Use dry Dichloromethane (DCM). Ensure anhydrous conditions. check_solvent->use_dcm No success High Yield & Purity check_solvent->success Yes improve_cooling->success switch_reagent->success use_dcm->success

Caption: Troubleshooting logic for the chlorination of N-methylacetoacetamide.

Data Summary: Comparison of Chlorinating Conditions
ParameterMethod A: Gaseous ChlorineMethod B: Sulfuryl ChlorideRecommended Range
Chlorinating Agent Cl₂SO₂Cl₂SO₂Cl₂ preferred
Solvent Isopropanol[5]DichloromethaneAprotic, non-polar
Temperature 21-24°C[5]10-30°C0-35°C[5]
Catalyst Lewis Acid (e.g., FeSO₄)[5]None requiredLewis Acid (optional)
Typical Issues Dichlorination, side reactionsHCl evolutionDichlorination
Reported Yield Variable, process-dependentCan exceed 90%>85%

Frequently Asked Questions (FAQs)

Q1: Can I perform this synthesis as a one-pot reaction? A: Yes, it is possible to generate the N-methylacetoacetamide in situ and then proceed with the chlorination without isolating the intermediate[5]. This can improve overall efficiency by reducing handling losses. However, it requires very strict control over the reaction conditions, as any unreacted methylamine from the first step can react with the chlorinating agent in the second.

Q2: How do I monitor the progress of the chlorination reaction? A: Thin Layer Chromatography (TLC) or Gas Chromatography (GC) are effective methods. A typical TLC system might use a silica plate with a mobile phase of ethyl acetate/hexane. You should see the spot for N-methylacetoacetamide (the starting material) disappear as a new, less polar spot for the chlorinated product appears.

Q3: My final product is a yellow or brown oil. How can I purify it? A: Discoloration often indicates the presence of impurities from side reactions. The primary method for purification is vacuum distillation[8]. The product, 2-Chloro-N-methyl-3-oxobutanamide, has a boiling point that allows for separation from less volatile impurities. Recrystallization from a suitable solvent can also be an option if the product is a solid at room temperature or can be induced to crystallize[9].

Q4: What are the main safety concerns with this synthesis? A: All reagents should be handled with care in a well-ventilated fume hood.

  • Diketene: Highly reactive, toxic, and a lachrymator.

  • Sulfuryl Chloride: Corrosive and reacts violently with water. It also releases toxic gases (SO₂ and HCl) upon decomposition.

  • Chlorine Gas: Highly toxic and corrosive.

  • 2-Chloro-N-methyl-3-oxobutanamide: The product itself is classified as harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction and serious eye damage[10]. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Optimized Experimental Protocol

This protocol is a synthesized and optimized procedure based on established chemical principles for this synthesis.

Part 1: Synthesis of N-methylacetoacetamide

  • Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/salt bath.

  • Reagents: To the flask, add a 40% aqueous solution of methylamine (1.1 equivalents).

  • Reaction: Begin stirring and cool the methylamine solution to 0-5°C. Add diketene (1.0 equivalent) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The N-methylacetoacetamide can be extracted with a suitable solvent like dichloromethane or used directly in the next step if performing a one-pot synthesis.

Part 2: Chlorination of N-methylacetoacetamide

  • Setup: If isolating the intermediate, dissolve the N-methylacetoacetamide from Part 1 in anhydrous dichloromethane (DCM) in a clean, dry, three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize evolved HCl). Cool the flask in an ice bath.

  • Reagents: Add sulfuryl chloride (1.05 equivalents) to the dropping funnel.

  • Reaction: Add the sulfuryl chloride dropwise to the stirred solution, maintaining the temperature between 10-20°C. Vigorous gas evolution (HCl) will be observed.

  • Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed (typically 2-4 hours).

  • Workup: Once complete, carefully quench the reaction by slowly adding it to cold water or a dilute sodium bicarbonate solution. Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield 2-Chloro-N-methyl-3-oxobutanamide as a clear liquid.

References

  • CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google P
  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156. (URL: not available directly, but cited in search results)
  • PubChem. (n.d.). 2-Chloro-N,N-dimethyl-3-oxobutanamide. National Center for Biotechnology Information. (URL: [Link])

  • US3852351A - Chlorination of acetoacetamides - Google P
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  • CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl)
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  • Dąbrowska, A., et al. (2014). Chlorination of N-methylacetamide and amide-containing pharmaceuticals. Quantum-chemical study of the reaction mechanism. PubMed. (URL: [Link])

  • Gernaey, A. (n.d.). Specific Solvent Issues with Chlorination. Wordpress. (URL: [Link])

  • Wang, Y., et al. (2012). Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine. ResearchGate. (URL: [Link])

  • Dąbrowska, A., et al. (2014). Chlorination of N-Methylacetamide and Amide-Containing Pharmaceuticals. Quantum-Chemical Study of the Reaction Mechanism. ResearchGate. (URL: [Link])

  • Wikipedia. (n.d.). Diketene. (URL: [Link])

  • CN107915623A - A kind of solvent-free 4 chloro methyl acetoacetate continuous stream synthetic method and system - Google P
  • US4965393A - Continuous process for the preparation of acetoacetamide - Google P
  • US3265740A - Process for chlorinating acetone and acetylacetone - Google P
  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google P
  • P2 InfoHouse. (n.d.). Alternatives to Chlorinated Solvents in Cleaning Applications - Final Report. (URL: [Link])

  • Al-Adiwish, W. M., et al. (2012). Reaction of diketene with cyanothioacetamide: A convenient and regioselective method for the preparation of new 4(1H)-pyridone derivatives. ResearchGate. (URL: [Link])

  • Kansas State University. (n.d.). movement of chlorinated solvents and other volatile organics through plants monitored by fourier transform infrared (ft-ir) spectrometry. (URL: [Link])

  • AT213865B - Process for the production of acetoacetamide from ammonia and diketene - Google P
  • PubChem. (n.d.). N-Methylacetoacetamide. National Center for Biotechnology Information. (URL: [Link])

  • Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. (URL: [Link])

  • CN1721392A - N, the preparation method of N-dimethyl chloroacetamide - Google P

Sources

Optimization

Technical Support Center: Troubleshooting Side Products in 2-Chloro-N-methyl-3-oxobutanamide Synthesis

Welcome to the technical support center for the synthesis of 2-Chloro-N-methyl-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-N-methyl-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot the formation of side products during this critical synthesis. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive field experience to ensure scientific integrity and practical utility.

Introduction to the Synthesis and Potential Challenges

The synthesis of 2-Chloro-N-methyl-3-oxobutanamide is a cornerstone in the production of various pharmaceuticals and specialty chemicals. A prevalent and efficient method involves the reaction of diketene with N-methyl-2-chloroacetamide. While seemingly straightforward, this reaction is often accompanied by the formation of several side products that can complicate purification, reduce yield, and impact the quality of the final product. Understanding the genesis of these impurities is paramount for effective troubleshooting and process optimization.

This guide provides a comprehensive, question-and-answer-based approach to identifying and mitigating the formation of common side products. We will delve into the mechanistic pathways leading to these impurities and offer validated protocols for their detection and elimination.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: I am observing an unexpected peak in my HPLC/GC analysis with a mass corresponding to C8H8O4. What could this be and how can I avoid it?

This frequently encountered side product is likely Dehydroacetic Acid (DHA) .

Mechanism of Formation:

Dehydroacetic acid is a common byproduct in reactions involving diketene, arising from its base-catalyzed self-condensation.[1] Diketene is highly reactive and, in the presence of a basic catalyst (often a tertiary amine like triethylamine, used to facilitate the primary reaction), one molecule of diketene can act as a nucleophile and another as an electrophile, leading to a dimerization product which then rearranges to the more stable dehydroacetic acid.

Visualizing the Formation of Dehydroacetic Acid:

G cluster_diketene Diketene Self-Condensation cluster_main_reaction Main Reaction Pathway Diketene1 Diketene (Molecule 1) Intermediate Dimerization Intermediate Diketene1->Intermediate Acts as nucleophile Diketene2 Diketene (Molecule 2) Diketene2->Intermediate Acts as electrophile (Base Catalyzed) DHA Dehydroacetic Acid (C8H8O4) Intermediate->DHA Rearrangement Diketene_main Diketene Target 2-Chloro-N-methyl-3-oxobutanamide Diketene_main->Target NMCA N-methyl-2-chloroacetamide NMCA->Target Reaction

Caption: Formation of Dehydroacetic Acid Side Product.

Troubleshooting Strategies:

  • Control of Stoichiometry and Addition Rate: The formation of DHA is favored when there is a localized high concentration of diketene.

    • Protocol: Add diketene dropwise to the reaction mixture containing N-methyl-2-chloroacetamide and the catalyst. This ensures that diketene reacts preferentially with the intended amide rather than itself. A slow and controlled addition is critical.

  • Temperature Management: The self-condensation of diketene is temperature-sensitive.

    • Protocol: Maintain the reaction temperature below 30°C. Lower temperatures (0-10°C) are often more effective in minimizing this side reaction.

  • Catalyst Choice and Concentration: The basicity and concentration of the catalyst play a crucial role.

    • Protocol: Use the minimum effective concentration of a tertiary amine catalyst (e.g., triethylamine). Over-catalysis can significantly accelerate the formation of DHA. Consider a weaker base if DHA formation is persistent.

Analytical Identification of Dehydroacetic Acid:

AnalyteMolecular FormulaMolecular WeightKey ¹H NMR Signals (in CDCl₃, δ ppm)Key ¹³C NMR Signals (in CDCl₃, δ ppm)
Dehydroacetic AcidC₈H₈O₄168.15~2.2 (s, 3H), ~2.6 (s, 3H), ~5.9 (s, 1H)~20.5, ~24.0, ~100.0, ~163.0, ~176.0, ~201.0
FAQ 2: My product appears to have a di-chlorinated impurity, as suggested by mass spectrometry. How is this possible and what can I do to prevent it?

The presence of a di-chlorinated species, likely 2,4-Dichloro-N-methyl-3-oxobutanamide , is a less common but problematic impurity.

Mechanism of Formation:

This side product can arise from two potential pathways:

  • Reaction with a Di-chlorinated Diketene Impurity: If the diketene starting material is impure and contains chlorinated analogs, these can react with N-methyl-2-chloroacetamide.

  • Over-chlorination during N-methyl-2-chloroacetamide synthesis: If the starting N-methyl-2-chloroacetamide is synthesized using an excess of a chlorinating agent, di-chlorinated species can be present and act as a reactant.

Visualizing the Potential Impurity Sources:

G cluster_path1 Pathway 1: Impure Diketene cluster_path2 Pathway 2: Impure Amide ImpureDiketene Chlorinated Diketene Impurity DiChloroProduct1 2,4-Dichloro-N-methyl-3-oxobutanamide ImpureDiketene->DiChloroProduct1 NMCA1 N-methyl-2-chloroacetamide NMCA1->DiChloroProduct1 Reaction Diketene2 Diketene DiChloroProduct2 2,4-Dichloro-N-methyl-3-oxobutanamide Diketene2->DiChloroProduct2 ImpureNMCA Di-chlorinated N-methylacetamide Impurity ImpureNMCA->DiChloroProduct2 Reaction

Caption: Potential Pathways to Di-chlorinated Impurity.

Troubleshooting Strategies:

  • Starting Material Purity: The most effective way to prevent this impurity is to ensure the purity of your starting materials.

    • Protocol:

      • Analyze your diketene and N-methyl-2-chloroacetamide by GC-MS or LC-MS before use to check for chlorinated impurities.

      • If impurities are detected, purify the starting materials by distillation or recrystallization. For N-methyl-2-chloroacetamide, recrystallization from a suitable solvent is often effective.

  • Synthesis of N-methyl-2-chloroacetamide: If you are synthesizing your own N-methyl-2-chloroacetamide, carefully control the stoichiometry of the chlorinating agent.

    • Protocol: Use a 1:1 molar ratio of N-methylacetamide to chloroacetyl chloride. Monitor the reaction closely by TLC or GC to avoid over-reaction.

Analytical Identification of Potential Di-chlorinated Impurity:

AnalyteMolecular FormulaMolecular WeightExpected Mass Spec Signature
2,4-Dichloro-N-methyl-3-oxobutanamideC₅H₇Cl₂NO₂199.02Isotopic pattern characteristic of two chlorine atoms (M, M+2, M+4)
FAQ 3: I am seeing a significant amount of unreacted N-methyl-2-chloroacetamide and a byproduct with a mass corresponding to the hydrolysis of my starting material. What is causing this?

This issue points towards the hydrolysis of N-methyl-2-chloroacetamide to N-methyl-2-hydroxyacetamide and incomplete reaction.

Mechanism of Formation:

N-methyl-2-chloroacetamide can be susceptible to hydrolysis, especially in the presence of moisture and base. The hydroxide ions can act as a nucleophile, displacing the chloride to form the hydroxy-derivative. This consumes the starting material, reducing the yield of the desired product.

Troubleshooting Strategies:

  • Anhydrous Reaction Conditions: Moisture is the primary culprit for hydrolysis.

    • Protocol:

      • Thoroughly dry all glassware in an oven before use.

      • Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Quality of Base: If a tertiary amine is used as a base, ensure it is anhydrous.

    • Protocol: Use a freshly opened bottle of the amine or distill it over a suitable drying agent (e.g., KOH) before use.

Analytical Identification of Hydrolysis Product:

AnalyteMolecular FormulaMolecular WeightKey ¹H NMR Signals (in D₂O, δ ppm)
N-methyl-2-hydroxyacetamideC₃H₇NO₂89.09~2.8 (s, 3H), ~4.1 (s, 2H)

Summary of Key Side Products and Their Characteristics

Side ProductFormation PathwayKey Mitigation Strategy
Dehydroacetic AcidSelf-condensation of diketeneSlow, controlled addition of diketene at low temperature.
2,4-Dichloro-N-methyl-3-oxobutanamideReaction with chlorinated impurities in starting materialsEnsure high purity of diketene and N-methyl-2-chloroacetamide.
N-methyl-2-hydroxyacetamideHydrolysis of N-methyl-2-chloroacetamideMaintain strict anhydrous reaction conditions.
N-methylacetoacetamideReaction of diketene with methylamine impurityUse pure N-methyl-2-chloroacetamide.

Step-by-Step Protocol for Side Product Analysis by HPLC-UV

This protocol provides a general method for the separation and detection of the target product and potential impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm and 254 nm.

  • Column Temperature: 30°C.

Note: This is a starting point, and the method may require optimization based on the specific impurities observed and the HPLC system used.

By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the purity, yield, and overall success of their 2-Chloro-N-methyl-3-oxobutanamide synthesis.

References

  • PubChem. 2-Chloro-N,N-dimethyl-3-oxobutanamide. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • PubChem. N-Methylacetoacetamide. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Wikipedia. Dehydroacetic acid. [Link]

  • YouTube. Chad's Prep. 20.10 Synthesis and Reactions of Amides | Organic Chemistry. [Link]

  • Arkat USA, Inc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • SIELC Technologies. 2-Chloro-N,N-dimethyl-3-oxobutanamide. [Link]

  • MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

  • ResearchGate. Reactivity of Dehydroacetic Acid in Organic Synthesis. [Link]

  • eScholarship, University of California. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • RSC Publishing. A general Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. [Link]

  • PubMed Central. Direct catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. [Link]

  • Google Patents. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • Google Patents. CN1721392A - N, the preparation method of N-dimethyl chloroacetamide.
  • Google Patents.
  • PubMed Central. 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide. [Link]

  • PubMed Central. 2,4-Dichloro-N-(2-methylphenyl)benzenesulfonamide. [Link]

  • PubMed Central. Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. [Link]

  • ResearchGate. N-Acylation Reactions of Amines. [Link]

  • Manasagangotri, University of Mysore. Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). [Link]

  • Neliti. CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. [Link]

  • Chromatography Today. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. [Link]

  • PDB-101. N-Methylacetamide. [Link]

  • ResearchGate. H nmr chemical shifts* of methyl groups in dehydroabietic acid and its chlorinated derivatives. [Link]

  • Semantic Scholar. Indonesian Journal of Multidisciplinary Research. [Link]

Sources

Troubleshooting

Preventing decomposition of 2-Chloro-N-methyl-3-oxobutanamide during reaction

Welcome to the technical support resource for 2-Chloro-N-methyl-3-oxobutanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-Chloro-N-methyl-3-oxobutanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the stability of this highly functionalized reagent. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Duality of Reactivity and Instability

2-Chloro-N-methyl-3-oxobutanamide is a valuable synthetic intermediate due to its array of reactive sites: an electrophilic α-chloro ketone, an acidic α-proton, and a secondary amide. This trifecta of functionality allows for diverse chemical transformations but also renders the molecule susceptible to several decomposition pathways. Understanding the delicate balance between desired reactivity and unwanted degradation is paramount for successful experimentation.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols grounded in mechanistic insights to help you prevent decomposition and maximize your synthetic outcomes.

FAQ 1: Why is my 2-Chloro-N-methyl-3-oxobutanamide degrading? Understanding the Core Instability.

Question: I've noticed a decrease in purity of my starting material over time, and my reactions often yield complex mixtures. What are the primary chemical reasons for this instability?

Answer: The instability of 2-Chloro-N-methyl-3-oxobutanamide stems from its inherent structural features. There are three main decomposition pathways you must be aware of:

  • Nucleophilic Substitution at the α-Carbon: The carbon atom bearing the chlorine is highly electrophilic. It is activated by both the adjacent ketone and amide carbonyl groups. This makes it a prime target for nucleophiles (e.g., water, alcohols, amines), which can readily displace the chloride ion. This is a common pathway in protic solvents or in the presence of nucleophilic reagents. The reactivity of similar α-chloro acetamides with biological nucleophiles has been well-documented.[1]

  • Base-Mediated Elimination/Dehydrochlorination: The proton on the α-carbon is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. In the presence of a base, this proton can be abstracted to form an enolate intermediate. This enolate can then eliminate the chloride ion, leading to the formation of an unsaturated α,β-dicarbonyl species, which can subsequently polymerize or react further.

  • Hydrolysis of the Amide Bond: Like all amides, the N-methylamide bond is susceptible to hydrolysis under either strong acidic or basic conditions, particularly at elevated temperatures. This pathway breaks the molecule into smaller fragments, leading to a significant loss of desired material. The hydrolysis of acetamides can occur under various conditions, including biologically mediated ones.[2][3]

The interplay of these pathways can lead to a cascade of side reactions, resulting in the complex mixtures you observe.

Visualizing the Decomposition Pathways

Below is a diagram illustrating the primary modes of degradation for 2-Chloro-N-methyl-3-oxobutanamide.

G cluster_main 2-Chloro-N-methyl-3-oxobutanamide cluster_paths Decomposition Pathways cluster_products Degradation Products main C₅H₈ClNO₂ nuc_sub Nucleophilic Substitution (e.g., Hydrolysis) main->nuc_sub + H₂O/Nu⁻ (Protic Solvents) elim Base-Mediated Elimination main->elim + Base (e.g., Et₃N, OH⁻) amide_hyd Amide Hydrolysis main->amide_hyd + H₃O⁺ or OH⁻ (Heat) prod_sub 2-Hydroxy-N-methyl-3-oxobutanamide + HCl nuc_sub->prod_sub prod_elim N-methyl-2,3-dioxobutanamide (or polymers) + HCl elim->prod_elim prod_amide 2-Chloro-3-oxobutanoic acid + Methylamine amide_hyd->prod_amide

Caption: Primary decomposition pathways of 2-Chloro-N-methyl-3-oxobutanamide.

FAQ 2: How can I troubleshoot a reaction that is failing due to decomposition?

Question: My reaction yield is consistently low, and my TLC/LC-MS analysis shows multiple unidentified byproducts. How do I systematically diagnose and fix this?

Answer: A low yield accompanied by a complex product mixture is the classic sign of reactant decomposition. You can use the following troubleshooting guide to identify and mitigate the source of the problem.

Troubleshooting Decision Workflow

This workflow will help you pinpoint the likely cause of decomposition in your specific reaction.

G start Low Yield / Multiple Spots? q_temp Is Reaction Temp > 0 °C? start->q_temp q_base Is a strong or nucleophilic base used? q_temp->q_base No sol_temp ACTION: Run at 0 °C to -78 °C. Add reagent slowly. q_temp->sol_temp Yes q_solvent Is solvent protic (H₂O, MeOH, EtOH)? q_base->q_solvent No sol_base ACTION: Switch to a non-nucleophilic, hindered base (e.g., DIPEA, 2,6-lutidine). Use anhydrous conditions. q_base->sol_base Yes q_reagents Are other reagents highly nucleophilic? q_solvent->q_reagents No sol_solvent ACTION: Switch to anhydrous aprotic solvent (DCM, THF, Acetonitrile). Ensure all glassware is flame-dried. q_solvent->sol_solvent Yes sol_reagents ACTION: Consider reverse addition. Add 2-Chloro-N-methyl-3-oxobutanamide slowly to a cooled solution of the nucleophile. q_reagents->sol_reagents Yes end_node Re-run Optimized Reaction q_reagents->end_node No (Consult further) sol_temp->end_node sol_base->end_node sol_solvent->end_node sol_reagents->end_node

Caption: A decision tree for troubleshooting reaction failures.

Key Experimental Parameters to Control

To prevent decomposition, you must rigorously control the reaction environment. The stability of related α-keto amides is known to be influenced by factors like pH and the presence of water.[4]

ParameterProblematic ConditionsRecommended Solution & Rationale
Temperature Room temperature or elevated temperatures (>25 °C).Maintain low temperatures (0 °C to -78 °C). Rationale: All decomposition pathways have activation energy barriers. Lowering the temperature dramatically reduces the rate of these unwanted side reactions.
pH / Base Strong bases (NaOH, KOH), or common nucleophilic amine bases (e.g., triethylamine).Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or 2,6-lutidine if a base is required. Rationale: Hindered bases can deprotonate your intended substrate without acting as competing nucleophiles that would attack the C-Cl bond.
Solvent Protic solvents (water, methanol, ethanol) or wet aprotic solvents.Use anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. Rationale: Aprotic solvents do not have acidic protons and cannot act as nucleophiles, preventing solvolysis of the C-Cl bond.
Atmosphere Open to air (contains moisture).Run the reaction under an inert atmosphere of Nitrogen (N₂) or Argon (Ar). Rationale: This prevents the introduction of atmospheric water, which can cause hydrolysis of the C-Cl bond or the amide.
Order of Addition Adding other reagents to a solution of 2-Chloro-N-methyl-3-oxobutanamide.Consider "inverse addition": add a solution of 2-Chloro-N-methyl-3-oxobutanamide dropwise to a cooled solution of your other reagents. Rationale: This keeps the instantaneous concentration of the sensitive reagent low, minimizing self-decomposition or reaction with accumulating byproducts.

FAQ 3: What are the best practices for storage, handling, and purification?

Question: How should I store this reagent to ensure its longevity, and what precautions should I take during workup and purification to avoid degrading my product?

Answer: Proper handling outside of the reaction vessel is just as critical as the reaction conditions themselves.

Storage and Handling Protocol
  • Storage: Store 2-Chloro-N-methyl-3-oxobutanamide in a tightly sealed container, preferably under an inert atmosphere (Ar or N₂).[5] It should be kept refrigerated at 2-8°C.[5] Protect it from light and, most importantly, moisture.

  • Handling: When weighing and dispensing the reagent, do so quickly in a dry environment or a glovebox. Minimize its exposure to ambient air. Use dry syringes and needles for transfers if it is a liquid at room temperature.

Purification Protocol: Mitigating Decomposition

Aqueous workups and standard silica gel chromatography can be detrimental. The acidic nature of silica gel can catalyze decomposition.

Step-by-Step Gentle Purification:

  • Quenching: Quench the reaction at low temperature (e.g., 0 °C) by adding a cold, weak acid solution (e.g., saturated NH₄Cl) or cold saturated NaHCO₃, depending on your product's stability. Avoid strong acids or bases.

  • Extraction: Immediately extract your product into a non-protic organic solvent like DCM or Ethyl Acetate.

  • Drying: Dry the organic layer thoroughly with a neutral drying agent like Na₂SO₄ or MgSO₄. The key is to remove all traces of water.

  • Solvent Removal: Concentrate the solution under reduced pressure at low temperature (≤ 30 °C). Do not heat the flask to speed up evaporation.

  • Chromatography (If Necessary):

    • Deactivate Silica: Use silica gel that has been pre-treated (slurried) with a solvent system containing a small amount (0.5-1%) of a non-nucleophilic base like triethylamine or DIPEA, then re-equilibrate with your mobile phase. This neutralizes the acidic sites on the silica surface.

    • Mobile Phase: Use a neutral, aprotic solvent system (e.g., Hexanes/Ethyl Acetate). Avoid using methanol in your mobile phase, as it can react with the compound on the column.

    • Run Quickly: Do not let the compound sit on the silica gel column for an extended period. Elute the product as efficiently as possible.

By implementing these rigorous, mechanistically informed strategies, you can significantly improve the outcome of your experiments involving the sensitive yet synthetically powerful 2-Chloro-N-methyl-3-oxobutanamide.

References

  • CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • PubChem Compound Summary for CID 93011, 2-Chloro-N,N-dimethyl-3-oxobutanamide. National Center for Biotechnology Information. Accessed January 22, 2026. [Link]

  • PubChem Compound Summary for CID 20065, Butanamide, 2-chloro-N-methyl-3-oxo-. National Center for Biotechnology Information. Accessed January 22, 2026. [Link]

  • Kader, M. A., & Richard, T. M. (1995). Synthesis and Characterization of Adducts of Alachlor and 2-Chloro-N-(2,6-diethylphenyl)acetamide with 2'-Deoxyguanosine, Thymidine, and Their 3'-Monophosphates. Chemical Research in Toxicology, 8(2), 210-216. ResearchGate. Accessed January 22, 2026. [Link]

  • Patel, K., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 134-137. Accessed January 22, 2026. [Link]

  • Kahl, S., et al. (2018). Biodegradation of the artificial sweetener acesulfame in biological wastewater treatment and sandfilters. Water Research, 145, 427-435. National Center for Biotechnology Information. Accessed January 22, 2026. [Link]

  • Fallacara, A. L., et al. (2018). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 61(21), 9487-9528. National Center for Biotechnology Information. Accessed January 22, 2026. [Link]

  • Fems, J. M., & Alvarez, P. J. J. (1998). Acetamide degradation by a continuous-fed batch culture of Bacillus sphaericus. Applied Biochemistry and Biotechnology, 70-72, 215-226. Horizon IRD. Accessed January 22, 2026. [Link]

  • Wang, Y., et al. (2022). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. The Journal of Physical Chemistry C, 126(32), 13653-13662. National Center for Biotechnology Information. Accessed January 22, 2026. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude N-Methyl-2-chloroacetoacetamide

Welcome to the Technical Support Center for the purification of N-Methyl-2-chloroacetoacetamide (MMCAA). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of N-Methyl-2-chloroacetoacetamide (MMCAA). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity MMCAA, a critical intermediate in pharmaceutical synthesis. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt procedures effectively.

Understanding the Challenge: The Impurity Profile

The typical synthesis of N-Methyl-2-chloroacetoacetamide involves the chlorination of N-methylacetoacetamide (MMAA). The crude product from this reaction is rarely pure and often presents a consistent impurity profile that complicates downstream applications. Understanding these impurities is the first step toward rational purification design.

Common Impurities in Crude MMCAA:

  • N-methylacetoacetamide (MMAA): Unreacted starting material. Its presence indicates an incomplete reaction.

  • N-methyl-2,2-dichloroacetoacetamide (MMDCAA): An over-chlorinated by-product. This is often the most problematic impurity as its reactivity can mimic the desired product, leading to unwanted side-products in subsequent steps.[1]

  • Residual Solvents: Organic solvents used during the reaction or initial work-up (e.g., methylene chloride, alkanols).[1]

  • Acidic Residues: By-products such as hydrochloric acid (HCl) formed during chlorination.

The flowchart below illustrates the typical origin of these impurities during synthesis.

G cluster_synthesis Synthesis Stage cluster_crude Crude Product Mixture cluster_impurities Primary Components MMAA N-methylacetoacetamide (MMAA, Starting Material) Reaction Chlorination Reaction MMAA->Reaction ChlorinatingAgent Chlorinating Agent (e.g., SO2Cl2, NCS) ChlorinatingAgent->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Yields MMCAA Desired Product: N-Methyl-2-chloroacetoacetamide (MMCAA) CrudeProduct->MMCAA Contains Impurity_MMAA Impurity: Unreacted MMAA CrudeProduct->Impurity_MMAA Impurity_MMDCAA Impurity: N-methyl-2,2-dichloroacetoacetamide (MMDCAA) CrudeProduct->Impurity_MMDCAA Impurity_Other Other Impurities: (Solvent, HCl) CrudeProduct->Impurity_Other

Caption: Origin of impurities in crude MMCAA synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of MMCAA in a practical question-and-answer format.

FAQ 1: My initial work-up left a dark, oily product. What is the likely cause and the first purification step?

Answer: A dark, oily appearance in crude MMCAA is often due to residual acidic impurities (like HCl) and polymeric side products formed during the reaction. The immediate goal is to neutralize the acid and perform a primary separation.

Causality: Acidic conditions can promote the degradation of acetoacetamides. Neutralization is critical to stabilize the product before further purification. A subsequent liquid-liquid extraction will then partition the desired amide product into an organic phase, leaving water-soluble salts and polar impurities in the aqueous phase.

Recommended Action: Neutralization and Liquid-Liquid Extraction

This is a foundational clean-up step applicable to most crude reaction mixtures.

Experimental Protocol:

  • Dissolution: Dissolve the crude oily product in a suitable water-immiscible organic solvent like methylene chloride (DCM) or ethyl acetate (EtOAc). A typical starting ratio is 5-10 mL of solvent per gram of crude material.

  • Neutralization Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly, with frequent venting, until CO₂ evolution ceases. This indicates that all acidic impurities have been neutralized.

  • Brine Wash: Perform a subsequent wash with a saturated aqueous solution of sodium chloride (brine). This step helps to break up any emulsions and removes the bulk of the water from the organic layer.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting material is now ready for more advanced purification.

FAQ 2: Analytical data (GC/MS, NMR) shows a significant amount of the dichloro- impurity (MMDCAA). How can I selectively remove it?

Answer: The presence of N-methyl-2,2-dichloroacetoacetamide (MMDCAA) is a common issue arising from over-chlorination. Due to its structural similarity to MMCAA, separation by standard chromatography or recrystallization can be challenging. The most effective method is selective hydrolytic degradation , which exploits the higher reactivity of the dichloro- compound.

Causality: The two chlorine atoms on the alpha-carbon of MMDCAA make it significantly more electrophilic and susceptible to hydrolysis than the monochloro- species (MMCAA). By carefully controlling the pH in a weakly basic medium (pH 6.5-8.5), MMDCAA can be selectively degraded into water-soluble by-products, while the desired MMCAA remains largely intact.[1] The degradation rate of MMDCAA is approximately 100 times faster than that of MMCAA under these conditions.[1]

Recommended Action: Selective Hydrolytic Degradation

Experimental Protocol:

  • Preparation: Create an aqueous solution of the crude amide mixture. The concentration may be limited by the solubility of the impurities.[1]

  • pH Adjustment & Control: Place the solution in a reaction vessel equipped with a pH meter and a stirrer. Begin adding a weak base, such as a dilute (e.g., 2.5 N) aqueous ammonium hydroxide solution, dropwise to raise the pH to between 7.0 and 8.0.[1] An automatic titrator is ideal for maintaining the pH in this narrow range.

  • Reaction: Maintain the reaction at a controlled temperature, typically between 20°C and 40°C, for 60 to 120 minutes.[1] The reaction progress can be monitored by taking small aliquots and analyzing them by GC or TLC.

  • Acidification: Once the MMDCAA is consumed, stop the base addition and acidify the mixture to a pH of approximately 2-4 with a strong acid like HCl. This step converts any enamine by-products back to MMCAA.[1]

  • Extraction: Extract the purified MMCAA from the aqueous solution using a solvent such as methylene chloride.[1]

  • Work-up: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified product.

G start Crude Mixture (MMCAA + MMDCAA) hydrolysis Selective Hydrolysis pH 7-8, 20-40°C start->hydrolysis acidify Acidify to pH 2-4 (e.g., with HCl) hydrolysis->acidify MMDCAA degraded extract Extract with Methylene Chloride acidify->extract finish Purified MMCAA in Organic Phase extract->finish waste Degraded MMDCAA (in Aqueous Phase) extract->waste

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for the Chlorination of N-methylacetoacetamide

Welcome to the technical support center for the optimization of N-methylacetoacetamide chlorination. This guide is designed for researchers, scientists, and professionals in drug development who are working with this imp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of N-methylacetoacetamide chlorination. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and achieve optimal results.

Introduction to the Chlorination of N-methylacetoacetamide

The α-chlorination of N-methylacetoacetamide is a key reaction for synthesizing 2-chloro-N-methyl-3-oxobutanamide, a valuable intermediate in the production of various pharmaceuticals and agrochemicals. The reaction involves the substitution of a hydrogen atom on the carbon alpha to the keto group with a chlorine atom. Achieving high yield and selectivity for the monochlorinated product is crucial and can be challenging due to potential side reactions, such as the formation of dichlorinated byproducts.

The reaction mechanism for the chlorination of related amides is understood to proceed through an enol or enolate intermediate. A quantum-chemical study on the chlorination of N-methylacetamide with hypochlorous acid suggests that the reaction occurs via an iminol intermediate[1][2]. This understanding of the mechanism underscores the importance of controlling the reaction conditions to favor the formation of the desired monochlorinated product.

This guide will provide a comprehensive overview of the critical parameters influencing this reaction and practical advice for overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common chlorinating agents for the α-chlorination of N-methylacetoacetamide?

A1: Several chlorinating agents can be employed, each with its own advantages and disadvantages. The most common are:

  • Sulfuryl chloride (SO₂Cl₂): A liquid reagent that is often easier to handle than gaseous chlorine and is a known method for preparing alpha-chloroacetoacetamides[3]. It can provide good yields, but careful control of stoichiometry is necessary to avoid over-chlorination.

  • N-Chlorosuccinimide (NCS): A solid, crystalline reagent that is relatively safe and easy to handle. It is a versatile reagent for the chlorination of various organic compounds, including aromatic systems[4][5].

  • Chlorine (Cl₂): A gaseous reagent that is cost-effective for large-scale production. However, it requires specialized equipment for handling and precise control to prevent side reactions like the formation of dichloroacetoacetamides[3].

  • Trichloroisocyanuric acid (TCCA): A solid, stable, and high-capacity chlorine donor that can be a safer alternative to gaseous chlorine.

Q2: Why is my reaction yield of 2-chloro-N-methylacetoacetamide consistently low?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a deactivated chlorinating agent. Monitoring the reaction progress by techniques like TLC or GC-MS is crucial.

  • Side reactions: The formation of byproducts, particularly the dichlorinated species (2,2-dichloro-N-methylacetoacetamide), is a common issue, especially when an excess of the chlorinating agent is used[3].

  • Degradation of the product: The product, an α-chloro-β-keto amide, may be unstable under the reaction or workup conditions.

  • Suboptimal enolization: The chlorination occurs on the enol or enolate form of the N-methylacetoacetamide. Inefficient enolization will lead to a sluggish and incomplete reaction. The use of a Lewis acid or a suitable polar solvent can promote enolization[3].

  • Issues during workup and purification: The product may be lost during extraction or purification steps. Recrystallization is a common purification method, and the choice of solvent is critical to maximize recovery[6].

Q3: How can I minimize the formation of the dichlorinated byproduct?

A3: The formation of 2,2-dichloro-N-methylacetoacetamide is a primary concern. To minimize this side reaction:

  • Control the stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.1 equivalents) of the chlorinating agent. An excess of the chlorinating agent is the main driver for dichlorination[3].

  • Slow addition of the chlorinating agent: Adding the chlorinating agent slowly to the reaction mixture helps to maintain a low concentration of the chlorinating species, favoring monochlorination.

  • Maintain optimal temperature: The reaction is exothermic. Running the reaction at a controlled, lower temperature (e.g., 0-10 °C) can improve selectivity.

  • Monitor the reaction closely: Use TLC or GC-MS to monitor the disappearance of the starting material and the formation of the product and byproduct. Stop the reaction as soon as the starting material is consumed.

Q4: What is the role of the solvent in this reaction?

A4: The solvent plays a critical role in the chlorination of N-methylacetoacetamide.

  • Polar solvents: Polar solvents like isopropanol or ethanol can facilitate the enolization of the acetoacetamide, which is a prerequisite for the chlorination to occur[3].

  • Aprotic solvents: Chlorinated solvents like dichloromethane (DCM) or chloroform are also commonly used. However, it's important to note that some chlorinating agents can react with certain organic solvents[7].

  • Anhydrous conditions: The presence of water can interfere with the chlorination process, so substantially anhydrous conditions are generally recommended[3].

Q5: What are the key safety precautions to consider during this reaction?

A5: Chlorination reactions can be hazardous and should be performed with caution.

  • Runaway reactions: These reactions are exothermic and have the potential to become runaway reactions, especially on a larger scale. This can be caused by a delay in reaction initiation or the formation of unstable intermediates[8]. Ensure adequate cooling and monitoring.

  • Handling of reagents: Chlorinating agents are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Byproduct gases: The reaction often produces hydrogen chloride (HCl) gas, which is corrosive. The reaction setup should include a trap to neutralize the evolved HCl.

  • Unstable species: The reaction of chlorine with amides can potentially form unstable N-chloro compounds (chloramines)[8]. It is important to be aware of this and handle the reaction mixture accordingly.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the chlorination of N-methylacetoacetamide.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive chlorinating agent. 2. Insufficient enolization. 3. Reaction temperature is too low. 4. Insufficient reaction time.1. Use a fresh bottle of the chlorinating agent or test its activity on a known substrate. 2. Add a catalytic amount of a Lewis acid (e.g., FeCl₃, ZnCl₂) or ensure a suitable polar solvent is used to promote enolization[3]. 3. Gradually increase the reaction temperature while monitoring for product formation. A typical range is 0-35 °C[3]. 4. Monitor the reaction by TLC or GC-MS and extend the reaction time until the starting material is consumed.
Formation of Dichloro-Byproduct 1. Excess chlorinating agent. 2. Reaction temperature is too high. 3. Rapid addition of the chlorinating agent.1. Carefully control the stoichiometry. Use no more than 1.1 equivalents of the chlorinating agent. 2. Maintain a lower reaction temperature (e.g., 0-10 °C) to improve selectivity. 3. Add the chlorinating agent dropwise or in small portions over an extended period.
Presence of Unreacted Starting Material 1. Insufficient chlorinating agent. 2. Incomplete reaction. 3. Poor mixing.1. Ensure accurate measurement of the starting material and chlorinating agent. 2. Increase the reaction time or slightly raise the temperature. 3. Ensure efficient stirring throughout the reaction, especially if the reaction mixture is a slurry.
Difficult Purification / Oily Product 1. Presence of multiple byproducts. 2. Residual solvent. 3. Product instability.1. Optimize the reaction conditions to minimize byproduct formation. Consider column chromatography for purification if recrystallization is ineffective. 2. Ensure complete removal of the solvent under reduced pressure. 3. Avoid excessive heat during purification. Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol/heptane) at a controlled temperature is recommended.

Experimental Protocols

The following are detailed, step-by-step methodologies for the chlorination of N-methylacetoacetamide using sulfuryl chloride and N-chlorosuccinimide. These protocols are designed as a starting point for optimization.

Protocol 1: Chlorination using Sulfuryl Chloride (SO₂Cl₂)

Protocol1

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-methylacetoacetamide (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or chloroform.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Addition of Chlorinating Agent: Slowly add sulfuryl chloride (1.05 equivalents) dropwise to the stirred solution over a period of 30-60 minutes. Maintain the internal temperature below 10 °C during the addition. The reaction is exothermic, and HCl gas will be evolved.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the same solvent (2 x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/heptane) to afford 2-chloro-N-methyl-3-oxobutanamide as a crystalline solid. The melting point of the purified product should be in the range of 78-80 °C[9].

Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)

Protocol2

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-methylacetoacetamide (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Addition of Chlorinating Agent: Add N-chlorosuccinimide (1.1 equivalents) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours. The reaction can be gently heated (e.g., to 40 °C) to increase the rate if necessary.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Extraction and Washing: Dissolve the residue in an organic solvent like ethyl acetate, wash with water and then with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization.

Data Summary: Comparison of Chlorinating Agents

Chlorinating Agent Phase Handling Selectivity Byproducts Cost
Sulfuryl Chloride (SO₂Cl₂) LiquidFuming, corrosive liquid; requires care.Good, but sensitive to stoichiometry.HCl, SO₂Moderate
N-Chlorosuccinimide (NCS) SolidStable, crystalline solid; easy to handle.Generally good for monochlorination.SuccinimideHigher
Chlorine (Cl₂) GasToxic, corrosive gas; requires specialized equipment.Can be challenging to control; risk of over-chlorination.HClLow
Trichloroisocyanuric Acid (TCCA) SolidStable solid; high chlorine content.Good, can provide high yields.Isocyanuric acidModerate

References

  • Šakić, D., Šonjić, P., Tandarić, T., & Vrček, V. (2014). Chlorination of N-Methylacetamide and Amide-Containing Pharmaceuticals. Quantum-Chemical Study of the Reaction Mechanism. The Journal of Physical Chemistry A, 118(12), 2367–2376. [Link]

  • PubMed. (2014). Chlorination of N-methylacetamide and amide-containing pharmaceuticals. Quantum-chemical study of the reaction mechanism. [Link]

  • Scharpt, W. G. (1974). U.S. Patent No. 3,852,351. U.S.
  • Sumitomo Chemical Co., Ltd. (2019). WO Patent No. 2019/146508 A1.
  • Kharasch, M. S., & Brown, H. C. (1942). U.S. Patent No. 2,302,228. U.S.
  • IChemE. (1995). SAFETY OF CHLORINATION REACTIONS. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Chlorination. Retrieved from [Link]

  • ResearchGate. (2014). Methyl carbamate purification by extraction and recrystallization. [Link]

Sources

Optimization

2-Chloro-N-methyl-3-oxobutanamide stability and long-term storage

Technical Support Center: 2-Chloro-N-methyl-3-oxobutanamide Introduction: Ensuring Experimental Integrity 2-Chloro-N-methyl-3-oxobutanamide is a reactive chemical intermediate valued in various synthetic applications. It...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-N-methyl-3-oxobutanamide

Introduction: Ensuring Experimental Integrity

2-Chloro-N-methyl-3-oxobutanamide is a reactive chemical intermediate valued in various synthetic applications. Its structure, featuring an α-chloro ketone and an amide functional group, imparts significant synthetic utility but also renders it susceptible to degradation if not handled and stored with precision. Inconsistent experimental outcomes, poor yields, and the appearance of unknown byproducts can often be traced back to compromised reagent integrity.

This guide serves as a dedicated technical resource for researchers and drug development professionals. It provides field-proven insights and validated protocols to ensure the long-term stability of your 2-Chloro-N-methyl-3-oxobutanamide, thereby safeguarding the reliability and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs) on Storage & Handling

This section addresses the most common user inquiries regarding the day-to-day management of 2-Chloro-N-methyl-3-oxobutanamide.

Q1: What are the definitive long-term storage conditions for 2-Chloro-N-methyl-3-oxobutanamide?

For maximal shelf-life and to prevent degradation, the compound should be stored under the conditions summarized in the table below. While some suppliers may ship the product at ambient temperature, this is acceptable for short transit times but does not reflect ideal long-term storage practice.[1]

ParameterRecommendationRationale
Temperature 2-8°CReduces the kinetic rate of potential degradation reactions (e.g., hydrolysis, dehalogenation).
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation and reactions with atmospheric moisture.
Container Tightly Sealed, Amber Glass VialPrevents exposure to moisture and air[2][3]; amber glass protects from light.
Environment Dry, Dark LocationPrevents moisture uptake and light-induced (photochemical) degradation.

Q2: My vial of 2-Chloro-N-methyl-3-oxobutanamide arrived at room temperature. Is the chemical quality compromised?

No, this is generally not a cause for concern. Suppliers often ship chemicals under ambient conditions when the transit time is short (a few days).[1] The potential for significant degradation occurs over weeks and months of improper storage. Upon receipt, you should immediately transfer the compound to the recommended long-term storage conditions (2-8°C, dry, dark, inert atmosphere) to ensure its stability for future experiments.[1][4]

Q3: The material safety data sheet (MSDS/SDS) for a similar compound, acetoacetamide, just says "store in a cool, dry place." Why the extra precautions for this derivative?

The presence of the chlorine atom at the alpha position to a carbonyl group significantly increases the molecule's reactivity compared to the parent acetoacetamide. This C-Cl bond is activated towards nucleophilic substitution. Atmospheric moisture, or trace nucleophiles in your reaction solvent, can displace the chloride, leading to impurities. Therefore, the enhanced precautions—specifically refrigeration and an inert atmosphere—are critical for mitigating these unique degradation pathways.

Q4: Can I handle the compound on an open lab bench?

It is strongly advised to handle 2-Chloro-N-methyl-3-oxobutanamide in a well-ventilated area, such as a fume hood.[5][6] The compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[7] Minimizing inhalation and contact is crucial. For weighing and aliquoting, work swiftly to reduce exposure to atmospheric moisture and always reseal the container tightly under inert gas if possible.

Section 2: Troubleshooting Guide for Compound Instability

This section provides a logical framework for diagnosing and resolving issues that may arise from compound degradation.

Q5: My reaction yield is suddenly lower than expected, or I'm seeing new, unidentified spots on my TLC plate. Could my starting material be the problem?

Yes, these are classic indicators of reagent degradation. When a high-purity starting material degrades, it introduces impurities that can interfere with your reaction, poison catalysts, or appear as new signals in analytical readouts. Before spending significant time re-optimizing the reaction, it is essential to first validate the integrity of your starting material.

Q6: What are the primary chemical pathways through which 2-Chloro-N-methyl-3-oxobutanamide degrades?

Based on its chemical structure, two primary degradation pathways are of concern: hydrolysis and nucleophilic substitution.

  • Hydrolysis: The amide bond can be cleaved by water, especially under acidic or basic conditions, to yield 2-chloro-3-oxobutanoic acid and methylamine.

  • Dechlorination/Substitution: The electrophilic carbon bearing the chlorine is susceptible to attack by nucleophiles. Water can act as a nucleophile to replace the chlorine with a hydroxyl group, forming N-methyl-2-hydroxy-3-oxobutanamide.

These pathways are illustrated in the diagram below.

Degradation Pathways main_compound 2-Chloro-N-methyl-3-oxobutanamide hydrolysis_product 2-Chloro-3-oxobutanoic Acid + Methylamine main_compound->hydrolysis_product Hydrolysis (H₂O, acid/base) substitution_product N-Methyl-2-hydroxy-3-oxobutanamide main_compound->substitution_product Nucleophilic Substitution (e.g., H₂O)

Caption: Potential degradation pathways for 2-Chloro-N-methyl-3-oxobutanamide.

Q7: How can I definitively confirm if my stored sample has degraded?

Visual inspection is the first step. Look for a change from a white/off-white powder to a yellowish or brownish solid, or any signs of clumping, which suggests moisture absorption. However, significant degradation can occur without any visible change. Therefore, an analytical purity check is mandatory for troubleshooting. The workflow below provides a systematic approach.

Troubleshooting Workflow start Inconsistent Experimental Results or Suspected Issue inspect Visually Inspect Stored Sample (Color, Clumping) start->inspect visual_ok No Visible Change inspect->visual_ok OK visual_bad Discoloration or Clumping inspect->visual_bad Issue analyze Perform Purity Analysis (Protocol 1: HPLC) visual_ok->analyze discard Procure New, Verified Batch of Starting Material visual_bad->discard purity_ok Purity >98%? (Single Major Peak) analyze->purity_ok Yes purity_bad Significant Impurity Peaks? analyze->purity_bad No other_vars Investigate Other Experimental Variables purity_ok->other_vars purity_bad->discard

Caption: Systematic workflow for troubleshooting suspected compound degradation.

Section 3: Experimental Protocols for Quality Validation

To ensure trustworthiness, your quality control must be a self-validating system. The following protocols provide methods to empirically determine the purity of your 2-Chloro-N-methyl-3-oxobutanamide.

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This method provides a quantitative assessment of purity by separating the main compound from potential non-polar and polar impurities.

Objective: To quantify the purity of 2-Chloro-N-methyl-3-oxobutanamide and detect degradation products.

Materials:

  • HPLC system with UV-Vis detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Sample of 2-Chloro-N-methyl-3-oxobutanamide

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of your compound at 1 mg/mL in Acetonitrile.

    • Dilute this stock to a working concentration of ~50 µg/mL using a 50:50 mixture of Mobile Phase A and B.

  • HPLC Instrument Settings:

    • Column: C18 Reverse-Phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 220 nm

    • Column Temperature: 30°C

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: Linear gradient from 10% to 90% B

      • 15-17 min: Hold at 90% B

      • 17-18 min: Return to 10% B

      • 18-25 min: Re-equilibration at 10% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage.

    • Interpretation: A high-quality sample should exhibit a single major peak with >98% of the total area. The presence of significant secondary peaks, especially at earlier retention times (indicating more polar degradation products like the hydroxyl-substituted analog), is a clear sign of degradation. This method is adapted from general procedures for analyzing similar small molecules.[8]

References

  • PubChem. 2-Chloro-N,N-dimethyl-3-oxobutanamide. National Center for Biotechnology Information. [Link]

  • PubChem. Butanamide, 2-chloro-N-methyl-3-oxo-. National Center for Biotechnology Information. [Link]

  • Google Patents.CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • ResearchGate. Synthesis and Characterization of Adducts of Alachlor and 2-Chloro-N-(2,6-diethylphenyl)acetamide with 2'-Deoxyguanosine, Thymidine, and Their 3'-Monophosphates.[Link]

  • SIELC Technologies. Separation of 2-Chloro-N,N-dimethyl-3-oxobutanamide on Newcrom R1 HPLC column.[Link]

Sources

Troubleshooting

Technical Support Center: Safe Handling and Experimental Troubleshooting for 2-Chloro-N-methyl-3-oxobutanamide

As a highly reactive bifunctional intermediate, 2-Chloro-N-methyl-3-oxobutanamide (CAS: 4116-10-3) is a valuable building block in synthetic chemistry, particularly in the development of pharmaceutical agents and other c...

Author: BenchChem Technical Support Team. Date: February 2026

As a highly reactive bifunctional intermediate, 2-Chloro-N-methyl-3-oxobutanamide (CAS: 4116-10-3) is a valuable building block in synthetic chemistry, particularly in the development of pharmaceutical agents and other complex organic molecules. Its structure incorporates both an electrophilic α-chloro ketone and an amide, rendering it susceptible to a variety of nucleophilic substitution and condensation reactions. However, this high reactivity also necessitates stringent safety protocols and a nuanced understanding of its behavior in experimental settings.

This guide, developed from the perspective of a Senior Application Scientist, provides a comprehensive resource for researchers. It is structured to address both the foundational safety requirements and the practical, hands-on challenges that may arise during its use. The information is presented in a direct question-and-answer format to facilitate rapid problem-solving in the laboratory.

Section 1: Hazard Identification and Safety Data Summary

Before handling 2-Chloro-N-methyl-3-oxobutanamide, a thorough understanding of its hazard profile is essential. The following table summarizes its classification under the Globally Harmonized System (GHS) and key physical properties.

Identifier Information Reference
IUPAC Name 2-chloro-N-methyl-3-oxobutanamide[1]
CAS Number 4116-10-3[1][2]
Molecular Formula C₅H₈ClNO₂[1]
Molecular Weight 149.57 g/mol [1]
GHS Pictograms Danger[1]
Hazard Statements H302: Harmful if swallowedH311: Toxic in contact with skinH315: Causes skin irritationH317: May cause an allergic skin reactionH318: Causes serious eye damageH335: May cause respiratory irritation[1]
Storage Store sealed in a dry, cool (2-8°C), and well-ventilated area.[2]

Section 2: Frequently Asked Questions (FAQs) on Safe Handling

This section addresses common queries regarding the day-to-day safe management of 2-Chloro-N-methyl-3-oxobutanamide.

Question 1: What are the primary hazards I should be aware of when working with this compound?

The primary hazards are significant. The compound is harmful if swallowed and, critically, toxic upon skin contact[1]. It can cause serious, potentially irreversible, eye damage and may provoke an allergic skin reaction upon repeated exposure[1]. Additionally, its dust or vapors can irritate the respiratory tract[1]. Due to this profile, minimizing all routes of exposure is paramount.

Question 2: What is the mandatory Personal Protective Equipment (PPE) for handling 2-Chloro-N-methyl-3-oxobutanamide?

A multi-layered approach to PPE is required to ensure complete protection:

  • Eye/Face Protection: Wear tightly sealed chemical safety goggles and a face shield that conforms to EN 166 (EU) or NIOSH (US) standards[3]. The risk of serious eye damage necessitates more than standard safety glasses[1].

  • Skin Protection: Wear a flame-retardant lab coat and impervious gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or pinholes before use. Given the high dermal toxicity, consider double-gloving[1][3].

  • Respiratory Protection: All handling of solids or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols[3]. If exposure limits are likely to be exceeded, a full-face respirator with appropriate cartridges should be used[4].

Question 3: What are the optimal storage conditions for this reagent?

To maintain its chemical integrity and ensure safety, store the compound in its original, tightly sealed container in a dry, cool, and well-ventilated location, preferably between 2-8°C[2]. It should be stored away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.

Question 4: What is the correct procedure for cleaning up a small spill?

In case of a small spill, follow these steps meticulously:

  • Ensure the area is well-ventilated, preferably within a fume hood.

  • Wearing the full PPE described in Question 2, gently cover the spill with an inert absorbent material like vermiculite or sand. Avoid raising dust.

  • Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for chemical waste[4].

  • Clean the spill area thoroughly with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

Question 5: What are the immediate first-aid measures in case of accidental exposure?

Immediate and decisive action is critical:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek emergency medical attention without delay[1][3].

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area thoroughly with soap and water[3]. Due to its high dermal toxicity, seek immediate medical attention[1].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[4].

Question 6: How should I properly dispose of waste containing 2-Chloro-N-methyl-3-oxobutanamide?

All waste, including unused reagent, reaction residues, and contaminated materials, must be treated as hazardous chemical waste. It should be disposed of through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing, in accordance with local, state, and federal regulations[3]. Do not dispose of it down the drain.

Section 3: Experimental Workflow & Troubleshooting Guide

This section provides a practical framework for using 2-Chloro-N-methyl-3-oxobutanamide in a common synthetic application and addresses potential issues that may arise.

Part 3.1: Standard Protocol: Synthesis of a Substituted Amine via Nucleophilic Substitution

This protocol details a representative N-alkylation reaction. The causality behind key steps is explained to foster a deeper understanding of the process.

Objective: To alkylate a primary amine with 2-Chloro-N-methyl-3-oxobutanamide.

Materials:

  • 2-Chloro-N-methyl-3-oxobutanamide (1.0 eq)

  • Primary Amine (e.g., benzylamine) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • TLC plates, ethyl acetate, hexanes

Procedure:

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Maintaining an inert atmosphere is crucial to prevent side reactions with atmospheric moisture.

  • Reagent Addition: To the flask, add anhydrous acetonitrile, followed by the primary amine (1.1 eq) and anhydrous potassium carbonate (2.0 eq). The carbonate acts as a mild base to scavenge the HCl byproduct of the reaction and is less likely to promote self-condensation of the starting material compared to stronger bases.

  • Dissolution: Stir the suspension at room temperature for 10-15 minutes to ensure good mixing.

  • Substrate Addition: Dissolve 2-Chloro-N-methyl-3-oxobutanamide (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring suspension over 20-30 minutes using an addition funnel. This slow, controlled addition is critical to manage the reaction exotherm and minimize the formation of undesired side products.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress every 30 minutes by TLC, eluting with a 1:1 mixture of ethyl acetate and hexanes. The reaction is complete when the spot corresponding to the 2-Chloro-N-methyl-3-oxobutanamide starting material has been completely consumed.

  • Workup - Quench & Extraction: Once complete, filter the reaction mixture through a pad of celite to remove the potassium carbonate. Rinse the filter cake with additional acetonitrile. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x). The brine wash helps to break any emulsions and removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography on silica gel to obtain the final product.

Part 3.2: Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Prepare Inert Atmosphere B 2. Add Amine & K₂CO₃ to Solvent A->B Inertness is key C 3. Slow Addition of 2-Chloro-N-methyl- 3-oxobutanamide B->C Controlled addition D 4. Stir & Monitor by TLC C->D Check for completion E 5. Filter Solids D->E Reaction complete F 6. Solvent Exchange & Aqueous Wash E->F Remove inorganics G 7. Dry & Concentrate F->G Isolate crude H 8. Flash Column Chromatography G->H Purify crude I Final Product H->I Pure compound

Caption: Experimental workflow for a typical N-alkylation reaction.

Part 3.3: Troubleshooting Common Experimental Issues

Problem 1: My reaction is sluggish or appears stalled on TLC, with significant starting material remaining after several hours. What are the likely causes?

  • Causality & Solution: This often points to issues with reagent activity or reaction conditions.

    • Base Inactivity: The potassium carbonate may be old or have absorbed moisture, reducing its efficacy. Use freshly purchased or dried (by heating under vacuum) K₂CO₃.

    • Solvent Quality: Ensure you are using anhydrous solvent. Trace water can hydrolyze the starting material or deactivate the base.

    • Insufficient Temperature: While the reaction typically proceeds at room temperature, gentle heating (e.g., to 40-50°C) can increase the rate. Monitor carefully by TLC to ensure decomposition does not occur at higher temperatures.

    • Poor Amine Nucleophilicity: If your amine is particularly hindered or electronically poor, a stronger base or a different solvent system (e.g., DMF) might be required.

Problem 2: My TLC shows the formation of the product, but also several new, unidentified spots. How can I improve the reaction's selectivity?

  • Causality & Solution: Multiple spots suggest side reactions are occurring.

    • Over-alkylation: The product itself can act as a nucleophile, leading to dimerization or other secondary reactions. Ensure you are not using a large excess of the 2-Chloro-N-methyl-3-oxobutanamide. Using a slight excess of the amine (1.1-1.2 eq) can help consume the electrophile.

    • High Temperature: Running the reaction too warm or failing to control the initial exotherm can provide the activation energy for undesired pathways. Maintain a controlled temperature and ensure slow, dropwise addition of the electrophile.

    • Base-Promoted Decomposition: A base that is too strong can deprotonate the α-proton of the ketone, leading to self-condensation or other side reactions. K₂CO₃ is generally a good choice, but if problems persist, consider an even milder base or a non-nucleophilic organic base.

Problem 3: During the aqueous workup, a persistent emulsion has formed between the organic and aqueous layers. How can I resolve this?

  • Causality & Solution: Emulsions are common when amide-containing compounds are present.

    • Increase Ionic Strength: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous phase, forcing the organic components out and helping to break the emulsion[5].

    • Filtration: Pass the entire emulsified mixture through a pad of celite or glass wool. This can physically disrupt the microscopic droplets that form the emulsion.

    • Patience & Technique: Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes). Gentle swirling, rather than vigorous shaking, can also prevent emulsion formation in the first place.

Problem 4: The crude NMR of my product looks messy and uninterpretable, even though the TLC looked clean. What could be wrong?

  • Causality & Solution: A "clean" TLC can sometimes be misleading.

    • Inorganic Salts: Residual inorganic salts (like K₂CO₃ or KCl) can broaden peaks in an NMR spectrum. Ensure your aqueous workup was thorough. If necessary, re-dissolve the crude product in your organic solvent and filter it again before concentration.

    • Co-eluting Impurities: An impurity may have the same Rf value as your product in the TLC solvent system. Try running another TLC in a different solvent system (e.g., one with a different polarity) to see if you can resolve the spots.

    • Paramagnetic Impurities: Trace amounts of paramagnetic metals can severely broaden NMR signals. This is less common but can be introduced from reagents or equipment. Purifying via flash chromatography should remove these[6].

References

  • PubChem. (n.d.). 2-Chloro-N,N-dimethyl-3-oxobutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Butanamide, 2-chloro-N-methyl-3-oxo-. National Center for Biotechnology Information. Retrieved from [Link]

  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-methylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Let's Talk Science. (2022, October 12). Troubleshooting and optimizing lab experiments [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Boster Bio. (n.d.). PCR Troubleshooting Guide & Solutions. Retrieved from [Link]

  • Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

Sources

Optimization

2-Chloro-N-methyl-3-oxobutanamide Material Safety Data Sheet (MSDS) information

Introduction: This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 2-Chloro-N-methyl-3-oxobutanamide (CAS No. 4116-10-3). The following informat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 2-Chloro-N-methyl-3-oxobutanamide (CAS No. 4116-10-3). The following information synthesizes critical safety data with practical, field-proven advice to ensure safe handling and mitigate experimental risks. Our goal is to move beyond mere compliance and foster a culture of proactive safety and experimental integrity. This document is structured as a series of frequently asked questions and troubleshooting protocols to directly address challenges you may encounter.

Section 1: Quick Reference Data

For immediate access to critical information, the following table summarizes the key physical, chemical, and hazard properties of 2-Chloro-N-methyl-3-oxobutanamide.

PropertyValueSource
CAS Number 4116-10-3[1][2]
Molecular Formula C₅H₈ClNO₂[1][2]
Molecular Weight 149.58 g/mol [1][2]
Melting Point 78-80°C
Appearance Solid (form may vary)Inferred from melting point
Storage Sealed in dry, 2-8°C, under inert atmosphere[1][3]
GHS Signal Word Danger[1][2]
GHS Hazard Statements H302, H311, H315, H317, H318, H335[2]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and safety of 2-Chloro-N-methyl-3-oxobutanamide in a research environment.

Q1: What are the primary hazards of 2-Chloro-N-methyl-3-oxobutanamide I should be aware of?

A1: Based on aggregated GHS data, this compound is classified as hazardous and requires careful handling.[2] The primary risks are:

  • Acute Toxicity: It is harmful if swallowed (H302) and, notably, toxic in contact with skin (H311).[2] This dermal toxicity is a critical concern and necessitates stringent skin protection.

  • Skin and Eye Damage: The compound causes skin irritation (H315) and may provoke an allergic skin reaction (sensitization) (H317).[2] More severely, it is classified as causing serious eye damage (H318), implying a risk of irreversible harm upon contact.[2]

  • Respiratory Irritation: It may cause respiratory irritation (H335), making it crucial to handle it in a well-ventilated area and avoid generating dust or aerosols.[2]

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A2: Given the compound's hazard profile, a comprehensive PPE protocol is non-negotiable. The causality is clear: the high dermal toxicity and potential for serious eye damage demand a robust barrier.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile. Always inspect gloves for tears or punctures before use. Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.

  • Eye/Face Protection: Chemical safety goggles are mandatory. Due to the H318 classification ("Causes serious eye damage"), a face shield should also be worn, especially when handling larger quantities or when there is a risk of splashing.[2][4]

  • Body Protection: A lab coat is required. For procedures with a higher risk of contamination, consider impervious clothing or an apron.[4]

  • Respiratory Protection: All handling of the solid compound must be done within a certified chemical fume hood to prevent inhalation of dust.[5] If a fume hood is not available, a full-face respirator with appropriate cartridges should be used, though this is a less ideal control measure.

Q3: How should I properly store 2-Chloro-N-methyl-3-oxobutanamide to maintain its integrity and ensure safety?

A3: Proper storage is essential for both safety and experimental reproducibility. The recommended storage conditions are in a tightly sealed container in a dry environment at 2-8°C.[1] The rationale is to prevent degradation from moisture and heat. Storing under an inert atmosphere is also recommended to prevent slow decomposition over time.[3] The storage area should be a designated, well-ventilated space for hazardous chemicals, away from incompatible materials like strong oxidizing agents.[6][7]

Q4: What are the signs and symptoms of accidental exposure?

A4: While specific toxicological data is limited, based on the GHS classifications, you should be vigilant for the following symptoms after a potential exposure:

  • Skin Contact: Redness, irritation, itching, or the development of a rash, which could indicate an allergic reaction.[2]

  • Eye Contact: Severe irritation, pain, redness, and watering. Any eye contact should be treated as a medical emergency due to the risk of serious damage.[2]

  • Inhalation: Irritation of the nose, throat, and respiratory tract, leading to coughing or shortness of breath.[2]

  • Ingestion: Nausea, vomiting, and other signs of systemic toxicity. Ingestion is considered harmful.[2]

Q5: How should I dispose of waste containing this chemical?

A5: All waste, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous waste. Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain, as its environmental effects have not been fully investigated.

Section 3: Troubleshooting & Experimental Protocols

These protocols provide self-validating, step-by-step guidance for common laboratory procedures involving 2-Chloro-N-methyl-3-oxobutanamide.

Protocol 3.1: Safe Handling and Weighing Procedure

Causality: This protocol is designed to prevent exposure via inhalation, dermal contact, and ingestion by isolating the chemical during a common procedure.

  • Preparation: Don all required PPE (lab coat, nitrile gloves, chemical safety goggles, face shield). Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Staging: Place a weigh boat, spatula, and the sealed container of 2-Chloro-N-methyl-3-oxobutanamide inside the fume hood. Also, place a sealable waste bag for contaminated disposables inside the hood.

  • Weighing: Carefully open the container inside the hood. Use the spatula to transfer the desired amount of the solid to the weigh boat. Handle the compound gently to minimize dust generation.[5]

  • Sealing: Immediately and securely close the primary container.

  • Cleanup: Wipe the spatula clean with a disposable wipe (e.g., Kimwipe™ dampened with ethanol) and discard the wipe into the designated waste bag inside the hood.

  • Transport: Place the weighed compound in a secondary, sealed, and labeled container before removing it from the fume hood for transport to the experimental area.

  • Final Decontamination: After completing the work, wipe down the work surface in the fume hood. Remove gloves using the proper technique and dispose of them in the hazardous waste bag. Wash hands thoroughly with soap and water.

Protocol 3.2: Emergency First Aid for Exposures

Causality: Immediate and correct first aid is critical to mitigate the toxic and corrosive effects of the compound.

  • Skin Contact:

    • Immediately remove all contaminated clothing while under a safety shower.[4]

    • Wash the affected skin area with plenty of soap and water for at least 15 minutes.[8]

    • Seek immediate medical attention. Because the substance is toxic in contact with skin, medical evaluation is essential.[2]

  • Eye Contact:

    • Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[8]

    • Remove contact lenses if present and easy to do. Continue rinsing.

    • Seek immediate medical attention from an ophthalmologist due to the high risk of serious eye damage.[9]

  • Inhalation:

    • Move the affected person to fresh air immediately.[4]

    • If the person is not breathing, give artificial respiration.

    • If breathing is difficult, provide oxygen.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth thoroughly with water.[4]

    • Never give anything by mouth to an unconscious person.

    • Seek immediate medical attention.

Section 4: Visual Workflow for Emergency Response

The following diagram outlines the logical flow for responding to an accidental exposure event. Adhering to this structured response is critical for ensuring personnel safety.

G start_node start_node action_node action_node decision_node decision_node critical_node critical_node exposure Accidental Exposure Event assess Assess Exposure Type exposure->assess skin Skin Contact assess->skin Skin eye Eye Contact assess->eye Eye inhale Inhalation assess->inhale Inhalation remove_clothing Remove Contaminated Clothing skin->remove_clothing flush_eyes Flush Eyes at Eyewash (15+ min) eye->flush_eyes fresh_air Move to Fresh Air inhale->fresh_air wash_skin Wash Skin (15+ min) remove_clothing->wash_skin medical SEEK IMMEDIATE MEDICAL ATTENTION wash_skin->medical flush_eyes->medical fresh_air->medical

Caption: Workflow for initial response to accidental exposure.

Section 5: References

  • Material Safety Data Sheet - Martius yellow. (n.d.). Cole-Parmer. Retrieved from

  • SAFETY DATA SHEET - Decanesulfonic acid sodium salt. (2024). Sigma-Aldrich. Retrieved from

  • N-Methyl-2-chloro-3-oxobutanamide. (2024). ChemBK. Retrieved from

  • 2-Chloro-N,N-dimethyl-3-oxobutanamide Formula. (n.d.). ECHEMI. Retrieved from

  • SAFETY DATA SHEET - Dimethyl 2,2'-Azobis(isobutyrate). (2024). FUJIFILM Wako Chemicals. Retrieved from

  • SAFETY DATA SHEET - p-Acetamidobenzenesulfonyl Azide. (2024). FUJIFILM Wako Chemicals. Retrieved from

  • N-(4-Chloro-2-methylphenyl)-3-oxobutanamide Formula. (n.d.). ECHEMI. Retrieved from

  • 2-Chloro-3-oxo-N-phenylbutanamide SDS. (n.d.). ECHEMI. Retrieved from

  • 2-Chloro-N-methyl-3-oxobutanamide. (n.d.). ChemScene. Retrieved from

  • SAFETY DATA SHEET - 2-Chloroacetamide. (2023). Fisher Scientific. Retrieved from

  • Butanamide, 2-chloro-N-methyl-3-oxo-. (n.d.). PubChem. Retrieved from [Link]

  • SAFETY DATA SHEET - 2-Chloroacetamide. (2024). Sigma-Aldrich. Retrieved from

  • SAFETY DATA SHEET - 2-Chloro-2-methylbutane. (2023). Sigma-Aldrich. Retrieved from

  • 2-Chloro-N-methyl-3-oxobutanamide. (n.d.). BLD Pharm. Retrieved from

Sources

Troubleshooting

Challenges in scaling up the synthesis of 2-Chloro-N-methyl-3-oxobutanamide

Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-N-methyl-3-oxobutanamide. This guide is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-N-methyl-3-oxobutanamide. This guide is designed for researchers, chemists, and process development professionals. It addresses common challenges encountered during laboratory synthesis and pilot-scale production, providing in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible process.

Part 1: Troubleshooting Guide

Scaling up any chemical synthesis introduces variables that can significantly impact reaction outcome and product quality. The chlorination of N-methyl-3-oxobutanamide is particularly sensitive to process parameters. The table below outlines common issues, their probable causes rooted in chemical principles, and actionable solutions.

Issue Observed Probable Cause(s) Recommended Solutions & Scientific Rationale
1. Low Yield & Poor Conversion a) Inadequate Chlorinating Agent Activity: Moisture in the solvent or on glassware can decompose reactive chlorinating agents like sulfuryl chloride (SO₂Cl₂). b) Sub-optimal Temperature: The reaction rate may be too slow at lower temperatures, leading to incomplete conversion within the allotted time.a) Rigorous Anhydrous Conditions: Dry all solvents and glassware thoroughly before use. Consider using a solvent like dichloromethane or 1,2-dichloroethane and ensure the starting N-methyl-3-oxobutanamide is dry. SO₂Cl₂ reacts with water to form sulfuric acid and HCl, consuming the reagent. b) Controlled Temperature Optimization: Incrementally increase the reaction temperature in small-scale trials (e.g., from 20°C to 40-50°C). Monitor the reaction progress by GC or TLC to find the optimal balance between reaction rate and impurity formation.
2. Formation of Dichlorinated Impurity a) Poor Mass Transfer/Localized "Hot Spots": Inadequate mixing in a large reactor can lead to localized areas of high chlorinating agent concentration, causing over-chlorination at the C-4 position. b) Incorrect Stoichiometry: An excess of the chlorinating agent will inevitably lead to the formation of di- and tri-chlorinated species.a) Improve Agitation & Dosing: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to maintain a homogenous mixture. Add the chlorinating agent sub-surface and at a slow, controlled rate to allow for rapid dispersion and prevent localized concentration spikes. b) Precise Stoichiometric Control: Use a slight excess of the N-methyl-3-oxobutanamide or a stoichiometric amount of the chlorinating agent. Carefully calibrate dosing pumps and use loss-in-weight feeders for accurate reagent addition.
3. Dark Brown or Black Crude Product a) Thermal Decomposition: Runaway reaction temperatures, often caused by an uncontrolled exotherm during chlorination, can lead to the decomposition of the starting material or product. b) Acid-Catalyzed Side Reactions: The HCl generated in situ can catalyze polymerization or degradation pathways, especially at elevated temperatures.a) Enhance Heat Removal: Ensure the reactor's cooling system is adequate for the batch size. For scale-up, consider using a semi-batch process where the chlorinating agent is added slowly, allowing the cooling system to manage the heat evolution effectively. Perform a reaction calorimetry study to understand the thermal profile. b) Efficient HCl Trapping: Use a nitrogen sweep to continuously remove HCl gas from the headspace and direct it to a scrubber. This minimizes the concentration of dissolved HCl in the reaction mixture.
4. Difficult Product Isolation / Emulsion in Workup a) Incomplete Quenching: Residual reactive chlorinating agent can interfere with the workup. b) pH Control Issues: Improper pH during the aqueous wash can lead to the hydrolysis of the product or the formation of salts that act as emulsifiers.a) Controlled Quench: After the reaction is complete, add a quenching agent like a dilute sodium sulfite solution slowly to destroy any remaining SO₂Cl₂. b) Stepwise Neutralization: Use a buffered wash or perform a slow, controlled neutralization with a base like sodium bicarbonate solution. Avoid strong bases like NaOH, which can promote hydrolysis of the amide and keto-ester functionalities. Check the pH of the aqueous layer after each wash.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended experimental setup for the chlorination of N-methyl-3-oxobutanamide at the lab scale (100g)?

A1: A well-defined lab setup is crucial for safety and reproducibility. The primary concerns are controlling the addition of the highly reactive chlorinating agent and managing the exothermic reaction and HCl off-gassing.

Step-by-Step Protocol:

  • Reactor Setup: Use a 1 L jacketed glass reactor equipped with an overhead stirrer, a thermocouple for internal temperature monitoring, a pressure-equalizing dropping funnel for reagent addition, and a reflux condenser.

  • Off-Gas Management: Connect the outlet of the condenser to a gas scrubber containing a dilute sodium hydroxide solution to neutralize the HCl gas produced during the reaction.

  • Inert Atmosphere: Purge the entire system with dry nitrogen or argon to eliminate atmospheric moisture, which can decompose the sulfuryl chloride.

  • Charge Reactor: Charge the reactor with N-methyl-3-oxobutanamide (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, ~5 volumes). Begin stirring to ensure the material is fully dissolved.

  • Cooling: Start the circulation of a coolant through the reactor jacket to bring the internal temperature to the desired setpoint (e.g., 20-25°C).

  • Reagent Addition: Charge the dropping funnel with sulfuryl chloride (SO₂Cl₂, 1.0-1.05 eq).

  • Controlled Dosing: Add the sulfuryl chloride dropwise over 1-2 hours, carefully monitoring the internal temperature. The rate of addition should be adjusted to ensure the temperature does not exceed 30°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature for an additional 1-3 hours. Monitor the conversion of the starting material by taking aliquots and analyzing them via GC-MS or TLC.

  • Workup: Once the reaction is complete, proceed with a controlled aqueous quench and workup as described in the troubleshooting guide.

Q2: How does the choice of chlorinating agent affect the reaction and scale-up?

A2: The choice of chlorinating agent is a critical process parameter with significant implications for safety, selectivity, and cost at scale.

  • Sulfuryl Chloride (SO₂Cl₂): This is the most commonly cited agent for this transformation.

    • Advantages: It is a liquid, making it easy to handle and dose accurately. The reaction byproducts (SO₂ and HCl) are gaseous, which can simplify their removal from the reaction mixture.

    • Disadvantages: It is highly toxic and corrosive. The generation of two moles of corrosive gas for every mole of chlorinated product requires a robust off-gas management system (scrubber), which adds to the engineering complexity and cost on a larger scale.

  • Chlorine Gas (Cl₂):

    • Advantages: It is inexpensive and highly reactive.

    • Disadvantages: It is a toxic gas, requiring specialized handling and containment infrastructure. Controlling the stoichiometry can be more challenging than with a liquid reagent, and reactions are often less selective, potentially leading to more dichlorinated byproducts.

  • N-Chlorosuccinimide (NCS):

    • Advantages: It is a solid, making it safer to handle than SO₂Cl₂ or Cl₂. Reactions are often cleaner with fewer byproducts.

    • Disadvantages: It is significantly more expensive, making it less economically viable for large-scale production. The succinimide byproduct must be removed during workup, adding a solid waste stream.

For industrial scale-up, sulfuryl chloride often represents the best compromise between reactivity, cost, and handling, provided the appropriate engineering controls are in place.

Q3: What causes batch-to-batch variability, and how can I improve consistency?

A3: Batch-to-batch inconsistency is a common scale-up challenge. The root causes are typically insufficient control over key process parameters.

Key Parameters for Process Control:

ParameterImpact on ConsistencyControl Strategy
Raw Material Quality Purity of N-methyl-3-oxobutanamide and chlorinating agent affects stoichiometry and impurity profile. Moisture content is critical.Set strict specifications for all incoming raw materials. Perform QC checks (e.g., Karl Fischer titration for water content, purity assay by GC).
Temperature Affects reaction rate and selectivity. Small deviations can significantly alter the impurity profile.Implement automated temperature control using a jacketed reactor with a reliable thermocouple. Define a narrow operating range (e.g., 25 ± 2°C).
Addition Rate Controls the rate of heat generation and localized reagent concentration.Use a calibrated dosing pump for liquid reagents. Develop and validate a specific addition profile (e.g., linear or ramped).
Mixing Efficiency Poor mixing leads to non-uniform reaction conditions, causing hot spots and impurity formation.Characterize the mixing in the reactor. Ensure the agitator speed is sufficient to maintain homogeneity without causing excessive shear. Consider using baffles.

By establishing and adhering to strict Process Analytical Technology (PAT) protocols and defining critical process parameters (CPPs), you can significantly improve the consistency and robustness of the synthesis.

Part 3: Visualizations

Reaction Pathway and Side Reaction

The following diagram illustrates the primary reaction for the synthesis of 2-Chloro-N-methyl-3-oxobutanamide and the common side reaction leading to the dichlorinated impurity.

G cluster_main Main Reaction Pathway cluster_side Side Reaction SM N-methyl-3-oxobutanamide P 2-Chloro-N-methyl-3-oxobutanamide SM->P + SO₂Cl₂ - SO₂ - HCl SM->P Impurity 2,4-Dichloro-N-methyl-3-oxobutanamide P->Impurity + SO₂Cl₂ (Excess / Hot Spot) P->Impurity

Caption: Key reaction pathways in the synthesis.

Troubleshooting Logic Flow

This decision tree provides a logical workflow for troubleshooting a failed or low-yielding reaction batch.

G start Low Yield or High Impurity Batch check_conversion Was Starting Material Consumed? (Check GC/TLC) start->check_conversion no_conversion Issue: Incomplete Reaction check_conversion->no_conversion No yes_conversion Issue: Poor Selectivity or Degradation check_conversion->yes_conversion Yes check_purity Is the Main Impurity Known? impurity_dichloro Impurity: Dichloro Species check_purity->impurity_dichloro Dichloro impurity_dark Impurity: Dark Color / Tar check_purity->impurity_dark Tar/Color cause_no_conversion1 Cause: Inactive Reagent (e.g., Moisture) no_conversion->cause_no_conversion1 cause_no_conversion2 Cause: Low Temperature no_conversion->cause_no_conversion2 yes_conversion->check_purity cause_dichloro Cause: Poor Mixing / Excess Reagent impurity_dichloro->cause_dichloro cause_dark Cause: Temperature Excursion / Decomposition impurity_dark->cause_dark

Caption: Decision tree for troubleshooting synthesis issues.

References

  • Patent US5232940A:N-phenylpyrazole derivatives and their use as pesticides. This patent describes the synthesis of intermediates for fipronil, including the chlorination of related acetoacetamides, and mentions the formation of dichlorinated byproducts.
  • Kappe, C. O. (2000). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 39(24), 4437-4439. While not specific to this molecule, this reference provides a general discussion on how localized heating (analogous to "hot spots" in a large reactor) can lead to side reactions and decomposition. The principles of thermal control are broadly applicable. Source: Wiley Online Library, URL: [Link]

  • Patent CN101591321A:Method for preparing 2-chloro-N-methylacetoacetamide. This patent explicitly details a method for synthesizing the target molecule's precursor and its subsequent chlorination using sulfuryl chloride, highlighting its industrial relevance.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Chloro-N-methyl-3-oxobutanamide and 2-Chloro-N,N-dimethyl-3-oxobutanamide

This guide provides an in-depth comparative analysis of the chemical reactivity of two closely related α-chloro-β-ketoamides: 2-chloro-N-methyl-3-oxobutanamide and 2-chloro-N,N-dimethyl-3-oxobutanamide. While direct comp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of two closely related α-chloro-β-ketoamides: 2-chloro-N-methyl-3-oxobutanamide and 2-chloro-N,N-dimethyl-3-oxobutanamide. While direct comparative experimental data for these specific compounds is not extensively available in the literature, this document leverages fundamental principles of organic chemistry, supported by data from analogous structures, to offer a predictive overview of their reactivity profiles. This resource is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize or are considering these versatile building blocks.

Molecular Structure and Physicochemical Properties

At the heart of the reactivity differences between these two molecules lies the nature of the amide functional group. 2-chloro-N-methyl-3-oxobutanamide is a secondary amide, possessing a hydrogen atom attached to the nitrogen, whereas 2-chloro-N,N-dimethyl-3-oxobutanamide is a tertiary amide. This seemingly minor structural variance has profound implications for their electronic and steric properties.

Property2-Chloro-N-methyl-3-oxobutanamide2-Chloro-N,N-dimethyl-3-oxobutanamide
Molecular Formula C₅H₈ClNO₂C₆H₁₀ClNO₂
Molecular Weight 149.57 g/mol [1]163.60 g/mol [2]
Amide Type SecondaryTertiary
Hydrogen Bond Donor Yes (N-H)No
Hydrogen Bond Acceptor Yes (C=O, O=C)Yes (C=O, O=C)

Comparative Reactivity Analysis

The reactivity of these compounds is primarily dictated by three key features: the electrophilicity of the carbon bearing the chlorine atom, the acidity of the α-proton, and the susceptibility of the amide bond to hydrolysis.

Nucleophilic Substitution at the α-Carbon

The chlorine atom at the α-position to a carbonyl group is susceptible to nucleophilic substitution. The rate of this reaction is influenced by both electronic and steric factors.

Electronic Effects: The electron-donating character of the N-methyl and N,N-dimethyl groups influences the electrophilicity of the α-carbon. The nitrogen lone pair in an amide participates in resonance with the carbonyl group, which can indirectly affect the α-carbon. In tertiary amides, the two methyl groups provide a slightly greater inductive effect compared to the single methyl group in the secondary amide. This increased electron donation can slightly decrease the electrophilicity of the carbonyl carbon and, by extension, the adjacent α-carbon in the N,N-dimethyl derivative, potentially leading to a marginally slower rate of nucleophilic substitution compared to the N-methyl analog.

Steric Effects: The N,N-dimethyl group is sterically more demanding than the N-methyl group. This increased steric bulk around the amide functionality could hinder the approach of a nucleophile to the α-carbon, further suggesting a slower reaction rate for the tertiary amide.

G cluster_0 Nucleophilic Substitution at α-Carbon Reagents Nu:⁻ Intermediate [Transition State] Reagents->Intermediate Product Substituted Product + Cl⁻ Intermediate->Product

Caption: General workflow for nucleophilic substitution.

Enolate Formation and Acidity of the α-Proton

The hydrogen atom at the α-position is acidic due to the electron-withdrawing effects of the adjacent ketone and amide carbonyl groups, which stabilize the resulting enolate anion through resonance.[3][4][5] The pKa of this proton is a key determinant of the ease of enolate formation.

Electronic Effects: The electron-donating nature of the amide group influences the acidity of the α-proton. The resonance donation from the nitrogen lone pair into the amide carbonyl competes with the delocalization of the negative charge of the enolate. A more electron-donating amide group will destabilize the enolate to a greater extent, making the α-proton less acidic. Tertiary amides are generally considered to be slightly more electron-donating than secondary amides due to the inductive effect of the additional alkyl group. Therefore, it is predicted that the α-proton of 2-chloro-N,N-dimethyl-3-oxobutanamide will be slightly less acidic (higher pKa) than that of 2-chloro-N-methyl-3-oxobutanamide.

Compound TypeTypical α-Proton pKa
Aldehydes16-18
Ketones19-21
Esters23-25
β-Diketones~9

Caption: Equilibrium of enolate formation from a β-ketoamide.

Amide Bond Hydrolysis

The stability of the amide bond towards hydrolysis is another key aspect of the reactivity profile. Generally, amides are relatively stable to hydrolysis, but it can be achieved under acidic or basic conditions.

Steric and Electronic Factors: The rate of amide hydrolysis is influenced by both steric hindrance around the carbonyl group and the electronic nature of the nitrogen substituents. The two methyl groups in 2-chloro-N,N-dimethyl-3-oxobutanamide create more steric congestion around the amide carbonyl than the single methyl group in the secondary amide. This steric hindrance can impede the approach of a nucleophile (water or hydroxide) to the carbonyl carbon, leading to a slower rate of hydrolysis for the tertiary amide.

Furthermore, the greater electron-donating ability of the N,N-dimethyl group makes the carbonyl carbon less electrophilic compared to the N-methyl derivative, which also contributes to a decreased rate of hydrolysis.

Experimental Protocols

While specific protocols for the target molecules are scarce, the following general procedures for related compounds can be adapted.

General Protocol for Chlorination of a β-Ketoamide

This protocol is adapted from methods for the chlorination of β-keto esters and can be modified for β-ketoamides.[6][7][8]

Materials:

  • β-Ketoamide (e.g., N-methyl-3-oxobutanamide or N,N-dimethyl-3-oxobutanamide)

  • N-Chlorosuccinimide (NCS)

  • Solvent (e.g., Dichloromethane, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the β-ketoamide in the chosen solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Chlorosuccinimide (1.0-1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Start Dissolve β-Ketoamide Cool to 0°C Cool to 0°C Start->Cool to 0°C Add NCS Add NCS Cool to 0°C->Add NCS Warm to RT & Stir Warm to RT & Stir Add NCS->Warm to RT & Stir Monitor by TLC Monitor by TLC Warm to RT & Stir->Monitor by TLC Quench Quench Monitor by TLC->Quench Reaction Complete Extract Extract Quench->Extract Final Product Wash & Dry Wash & Dry Extract->Wash & Dry Final Product Concentrate Concentrate Wash & Dry->Concentrate Final Product Purify Purify Concentrate->Purify Final Product End End Purify->End Final Product

Caption: Workflow for the chlorination of a β-ketoamide.

General Protocol for Nucleophilic Substitution on an α-Chloro-β-ketoamide

This is a general procedure that can be adapted for various nucleophiles.

Materials:

  • α-Chloro-β-ketoamide (e.g., 2-chloro-N-methyl-3-oxobutanamide)

  • Nucleophile (e.g., sodium azide, potassium cyanide, an amine)

  • Solvent (e.g., Acetone, DMF, Acetonitrile)

  • Base (if required, e.g., potassium carbonate for amine nucleophiles)

Procedure:

  • Dissolve the α-chloro-β-ketoamide in the chosen solvent in a round-bottom flask.

  • Add the nucleophile (1.0-1.5 equivalents). If the nucleophile is an amine, add a base like potassium carbonate (1.5-2.0 equivalents).

  • Stir the reaction mixture at room temperature or heat as necessary, monitoring the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If a solid precipitate (e.g., inorganic salts) is present, remove it by filtration.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Summary and Conclusion

  • Nucleophilic Substitution: The N,N-dimethyl derivative is predicted to undergo nucleophilic substitution at the α-carbon at a slightly slower rate due to increased steric hindrance and a minor increase in electron donation.

  • Enolate Formation: The α-proton of the N-methyl derivative is expected to be more acidic (lower pKa), facilitating easier enolate formation compared to the N,N-dimethyl analog.

  • Amide Hydrolysis: The N,N-dimethyl derivative is anticipated to be more resistant to hydrolysis due to greater steric hindrance and reduced electrophilicity of the carbonyl carbon.

These predictions are based on established principles of organic chemistry. Experimental validation is recommended to confirm these relative reactivities for specific applications. This guide provides a foundational understanding to aid researchers in the selection and application of these valuable synthetic intermediates.

References

  • Chemistry LibreTexts. (2020, May 30). 23.1: Relative Acidity of alpha-Hydrogens. [Link]

  • Lee, K. S., Adhikary, K. K., Lee, H. W., Lee, B. S., & Lee, I. (2003). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. Organic & Biomolecular Chemistry, 1(11), 1989–1994. [Link]

  • Bordwell, F. G. (n.d.). Bordwell pKa Table. University of Wisconsin. Retrieved January 22, 2026, from [Link]

  • SIELC Technologies. (2018, February 16). 2-Chloro-N,N-dimethyl-3-oxobutanamide. [Link]

  • MD Topology. (n.d.). 2-Chloro-3-methyl-2-butene. Retrieved January 22, 2026, from [Link]

  • Toste, F. D., & Lectka, T. (2012). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society, 134(22), 9213–9216. [Link]

  • Chemistry LibreTexts. (2024, March 17). 22.5: Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation. [Link]

  • RSC Publishing. (n.d.). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. [Link]

  • Chad's Prep. (2021, April 18). 21.1 Acidity of the Alpha Hydrogen | Organic Chemistry. [Link]

  • Jurczak, J., & Grodek, P. (2021). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. Molecules, 26(1), 195. [Link]

  • Sci-Hub. (n.d.). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93011, 2-Chloro-N,N-dimethyl-3-oxobutanamide. Retrieved January 22, 2026, from [Link].

  • PharmaXChange.info. (n.d.). pKa list for alpha-hydrogens of carboxylic acids, nitro compounds, amides, aldehydes, ketones, esters, nitriles, amides and alkanes. [Link]

  • Reddit. (2017, October 14). How do they calculate the pKa of alpha hydrogen various organic compounds like aldehyde ketone nitrile etc. [Link]

  • KPU Pressbooks. (n.d.). 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. [Link]

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3379-3401. [Link]

  • Chad's Prep. (2018, September 21). 21.1 Acidity of the Alpha Hydrogen. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75886, 2-chloro-N,N-dimethylacetamide. Retrieved January 22, 2026, from [Link].

  • Chegg.com. (2020, November 4). Solved SN1- Synthesis of 2-chloro-2-methylbutane Spectra. [Link]

  • Kumar, A., Singh, R., & Kumar, V. (2023). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. RSC Medicinal Chemistry, 14(5), 903-911. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20065, Butanamide, 2-chloro-N-methyl-3-oxo-. Retrieved January 22, 2026, from [Link].

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Comparative

A Comparative Analysis of Chloroacetamide Derivatives: Performance and Applications in Research and Development

Introduction The chloroacetamide scaffold represents a cornerstone in modern synthetic chemistry, valued for its reactive α-chloro-substituted amide group that serves as both a versatile synthetic intermediate and a pote...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The chloroacetamide scaffold represents a cornerstone in modern synthetic chemistry, valued for its reactive α-chloro-substituted amide group that serves as both a versatile synthetic intermediate and a potent pharmacophore.[1] Derivatives of this core structure have demonstrated a remarkable breadth of biological activity, leading to their development as crucial agents in agriculture, medicine, and life sciences research. This guide provides a comparative analysis of prominent chloroacetamide derivatives, categorized by their primary application: herbicidal, anticancer, and antimicrobial. We will delve into their mechanisms of action, present comparative performance data, and provide detailed, field-proven experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced performance differences within this important class of compounds and to apply them effectively in their work.

Chapter 1: The Chloroacetamide Scaffold: Synthesis and Properties

The biological activity of chloroacetamide derivatives is intrinsically linked to their chemical structure. The core of this is the N-substituted-2-chloroacetamide group, which facilitates covalent interactions with biological targets.[1] The synthesis is typically a straightforward yet robust process, allowing for extensive modification of the substituent groups to fine-tune potency, selectivity, and pharmacokinetic properties.

General Synthesis Pathway

The most common method for synthesizing chloroacetamide derivatives is the chloroacetylation of a primary or secondary amine using chloroacetyl chloride.[2][3] This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base can be adapted depending on the specific reactants.

The causality behind this experimental choice is rooted in the high reactivity of the acid chloride. Chloroacetyl chloride is a powerful electrophile, readily attacked by the nucleophilic amine. The base, often an organic amine like triethylamine or an inorganic base like sodium acetate or sodium hydroxide, is crucial to deprotonate the amine starting material, enhancing its nucleophilicity, and to scavenge the HCl produced, preventing protonation of the unreacted amine and driving the reaction to completion.[2][4]

cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_products Products Amine Primary/Secondary Amine (R1-NH-R2) Reaction Nucleophilic Acyl Substitution Amine->Reaction CAC Chloroacetyl Chloride (Cl-CH2-CO-Cl) CAC->Reaction Base Base (e.g., Triethylamine, NaOH) Base->Reaction Catalyst/ Scavenger Solvent Aprotic Solvent (e.g., Toluene, DCM) Solvent->Reaction Medium Product Chloroacetamide Derivative Reaction->Product Byproduct HCl (neutralized by base) Reaction->Byproduct

Caption: General workflow for the synthesis of chloroacetamide derivatives.

Chapter 2: Herbicidal Derivatives: A Comparative Performance Analysis

Chloroacetamides are one of the most widely used classes of herbicides globally, essential for controlling annual grasses and some broadleaf weeds in major crops like corn and soybeans.[5] Commercially significant examples include acetochlor, alachlor, and S-metolachlor.

Mechanism of Action: Inhibition of VLCFA Elongases

The herbicidal activity of chloroacetamides stems from their ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs), which are lipids with more than 18 carbon atoms.[5][6] Specifically, they target and inhibit the VLCFA elongase enzyme complex located in the endoplasmic reticulum.[6][7] This inhibition disrupts the formation of critical cellular components derived from VLCFAs, such as cell membranes, waxes, and suberin, ultimately leading to a loss of membrane stability and the death of susceptible weeds, typically before or shortly after emergence.[8] The key target is believed to be the condensing enzyme (VLCFA synthase) within the elongase complex.[6]

Substrate Fatty Acyl-CoA + Malonyl-CoA Intermediate Condensation Reaction Substrate->Intermediate VLCFAE VLCFA Elongase (Enzyme Complex) VLCFAE->Intermediate Catalyzes Death Weed Death Herbicide Chloroacetamide Herbicide Herbicide->VLCFAE Inhibits Product Elongated Fatty Acid (VLCFA) Intermediate->Product Cellular Cell Membranes, Cuticular Waxes Product->Cellular Cellular->Death Disruption Leads to GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival (Inhibits Apoptosis) AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Chloroacetamide N-Aryl Chloroacetamide Chloroacetamide->PI3K Inhibits Chloroacetamide->AKT Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by chloroacetamides.

Comparative Performance Data

The antiproliferative activity of N-aryl-2-chloroacetamide derivatives is highly dependent on the nature of the aryl substituent. Modifications to the aromatic ring can significantly alter potency and selectivity against different cancer cell types.

Table 3: Illustrative In Vitro Cytotoxicity of Representative N-Aryl-2-Chloroacetamide Derivatives

Derivative Type Target Cell Line Cancer Type IC50 (µM) Reference Compound IC50 (µM)
Derivative A (e.g., N-(ovarian cancer model)-2-chloroacetamide) A2780 Ovarian 0.15 Doxorubicin 0.09
Derivative A WM35 Melanoma 6.06 Doxorubicin 1.20
Derivative B (e.g., N-(breast cancer model)-2-chloroacetamide) MCF-7 Breast 8.5 5-Fluorouracil 5.2
Derivative B PANC-1 Pancreatic 4.6 Gemcitabine 0.02

Note: The data presented are representative values for illustrative purposes based on activities reported for this class of compounds to demonstrate the concept of differential cytotoxicity. [1]Actual values will vary based on the specific chemical structure.

Chapter 4: Antimicrobial Derivatives: A Tool Against Pathogens

Beyond herbicides and anticancer agents, chloroacetamide derivatives have shown significant potential as antimicrobial agents, including antibacterial and antifungal activities. [9]Their broad-spectrum activity and straightforward synthesis make them attractive candidates for developing new treatments to combat infectious diseases.

Mechanism of Action: Inhibition of DNA Gyrase

In bacteria, a primary target for some antimicrobial compounds is DNA gyrase (also known as topoisomerase II). [8][10]This enzyme is essential for bacterial DNA replication and transcription, as it introduces negative supercoils into the DNA and relaxes positive supercoils, processes necessary to manage the topology of the circular bacterial chromosome. [10][11]By inhibiting DNA gyrase, chloroacetamide derivatives can block DNA synthesis, leading to double-strand DNA breaks and ultimately bacterial cell death. [8][12]This mechanism is distinct from many common antibiotics, offering a potential avenue to address drug-resistant strains.

DNA Supercoiled Bacterial DNA Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase RelaxedDNA Relaxed DNA for Replication Gyrase->RelaxedDNA Catalyzes Relaxation Chloroacetamide Antimicrobial Chloroacetamide Chloroacetamide->Gyrase Inhibits Replication DNA Replication & Transcription RelaxedDNA->Replication Death Bacterial Cell Death Replication->Death Blockage Leads to A 1. Dissolve Aniline & Base in Solvent B 2. Cool to 0°C A->B C 3. Add Chloroacetyl Chloride Dropwise B->C D 4. Stir at Room Temp (Monitor by TLC) C->D E 5. Quench with Ice Water D->E F 6. Filter & Wash Product E->F G 7. Dry & Purify (Recrystallize) F->G A 1. Seed Cells in 96-well Plate B 2. Treat with Serial Dilutions of Compound A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent & Incubate (4h) C->D E 5. Solubilize Formazan Crystals with DMSO D->E F 6. Read Absorbance at 570 nm E->F G 7. Calculate IC50 F->G A 1. Prepare Serial Dilutions of Compound in Plate C 3. Inoculate Wells with Bacteria A->C B 2. Prepare Standardized Bacterial Inoculum B->C D 4. Incubate Plate (16-20h at 35°C) C->D E 5. Read Plate Visually for Turbidity D->E F 6. Determine MIC E->F A 1. Plant Weed Seeds in Pots B 2. Grow to 2-4 Leaf Stage A->B C 3. Apply Herbicide Dose-Response Series B->C D 4. Incubate in Greenhouse C->D E 5. Visually Assess Injury or Measure Biomass D->E F 6. Calculate ED50/GR50 E->F

Sources

Comparative

A Guide to the Structural Validation of 2-Chloro-N-methyl-3-oxobutanamide Using Spectroscopy

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the comprehensive spectroscopi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the comprehensive spectroscopic validation of 2-Chloro-N-methyl-3-oxobutanamide, a compound of interest in synthetic chemistry. This document provides a detailed, experience-driven approach to its structural elucidation using a suite of spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

We will not only explore the theoretical underpinnings of each method but also present the anticipated experimental data, offering in-depth analysis and interpretation. Furthermore, we will compare the spectral features of our target molecule with a close structural analog, N-methyl-3-oxobutanamide, to highlight the influence of the chloro-substituent on the spectroscopic output. This comparative approach, grounded in fundamental principles, aims to provide a robust framework for the structural validation of novel small molecules.

The Strategic Workflow of Spectroscopic Validation

Spectroscopic Validation Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation Synthesis Synthesize & Purify 2-Chloro-N-methyl-3-oxobutanamide NMR ¹H & ¹³C NMR (Connectivity & Carbon Skeleton) Synthesis->NMR IR Infrared (IR) Spectroscopy (Functional Groups) Synthesis->IR MS Mass Spectrometry (MS) (Molecular Weight & Fragmentation) Synthesis->MS Interpret Interpret Individual Spectra NMR->Interpret IR->Interpret MS->Interpret Correlate Correlate Data from All Techniques Interpret->Correlate Compare Compare with Analogs & Literature Data Correlate->Compare Structure Confirm Structure Compare->Structure

Caption: Structure of 2-Chloro-N-methyl-3-oxobutanamide with atom numbering for NMR assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for determining the connectivity of a molecule by analyzing the chemical environment of hydrogen atoms.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-N-methyl-3-oxobutanamide in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The use of deuterated solvents is crucial to avoid large solvent signals in the spectrum.[1][2]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data and Interpretation

The following table summarizes the predicted ¹H NMR chemical shifts (δ) in ppm, multiplicities, and integrations for 2-Chloro-N-methyl-3-oxobutanamide.

Proton(s) Predicted δ (ppm) Multiplicity Integration Assignment
H-1~2.4Singlet (s)3H-C(=O)CH₃
H-3~4.8Singlet (s)1H-CH(Cl)-
H-N~7.5-8.5Broad Singlet (br s)1H-NH-
H-5~2.8Doublet (d)3H-NHCH₃

Interpretation:

  • H-1 (δ ~2.4 ppm): The methyl protons adjacent to the ketone (C2=O) are expected to appear as a singlet in the region of 2.1-2.6 ppm. This is a characteristic chemical shift for acetyl groups.

  • H-3 (δ ~4.8 ppm): The single proton on the carbon bearing the chlorine atom (C3) is significantly deshielded due to the electron-withdrawing effect of both the chlorine atom and the two adjacent carbonyl groups. This will likely result in a downfield shift to around 4.8 ppm.

  • H-N (δ ~7.5-8.5 ppm): The amide proton resonance is typically broad due to quadrupole broadening from the nitrogen atom and can exchange with trace amounts of water in the solvent. Its chemical shift is also highly dependent on solvent and concentration. In many amide-containing compounds, this signal appears as a broad singlet in the downfield region.[3][4]

  • H-5 (δ ~2.8 ppm): The methyl group attached to the nitrogen (C5) will be a doublet due to coupling with the adjacent amide proton (H-N). The typical coupling constant (³J_HH) is around 5 Hz. The chemical shift is downfield compared to a simple alkane due to the electron-withdrawing nature of the amide group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Experimental Protocol
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR, due to the lower natural abundance of the ¹³C isotope.[1]

  • Data Acquisition: The spectrum is acquired on a 400 MHz (or higher) spectrometer, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon. A sufficient number of scans are accumulated to obtain a good signal-to-noise ratio.

Predicted ¹³C NMR Data and Interpretation
Carbon(s) Predicted δ (ppm) Assignment
C1~28-32-C(=O)C H₃
C2~198-202C =O (Ketone)
C3~60-65-C H(Cl)-
C4~165-168C =O (Amide)
C5~26-29-NHC H₃

Interpretation:

  • C1 (δ ~28-32 ppm): The methyl carbon of the acetyl group is expected in the typical aliphatic region.

  • C2 (δ ~198-202 ppm): The ketone carbonyl carbon is highly deshielded and appears significantly downfield.

  • C3 (δ ~60-65 ppm): The carbon atom directly attached to the chlorine atom is shifted downfield due to the electronegativity of the halogen.

  • C4 (δ ~165-168 ppm): The amide carbonyl carbon is also deshielded but typically appears upfield relative to a ketone carbonyl.

  • C5 (δ ~26-29 ppm): The N-methyl carbon appears in the aliphatic region, with its chemical shift influenced by the adjacent nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol
  • Sample Preparation: For a liquid sample, a thin film can be placed between two salt (NaCl or KBr) plates. For a solid, an Attenuated Total Reflectance (ATR) accessory is commonly used, where a small amount of the sample is pressed against a crystal (e.g., diamond or zinc selenide).

  • Data Acquisition: The IR spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

Predicted IR Data and Interpretation
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300 (broad)N-H stretchSecondary Amide
~1730C=O stretch (ketone)Ketone
~1680C=O stretch (Amide I band)Secondary Amide
~1550N-H bend (Amide II band)Secondary Amide
~750C-Cl stretchAlkyl Halide

Interpretation:

  • ~3300 cm⁻¹ (N-H stretch): The presence of a broad absorption in this region is a strong indicator of the N-H bond in the secondary amide.

  • ~1730 cm⁻¹ and ~1680 cm⁻¹ (C=O stretches): Two distinct carbonyl absorptions are expected. The ketone carbonyl (C2=O) will likely appear at a higher wavenumber (~1730 cm⁻¹) than the amide carbonyl (C4=O, Amide I band) at ~1680 cm⁻¹. The electron-donating character of the nitrogen atom in the amide reduces the double-bond character of the C=O bond, lowering its stretching frequency.

  • ~1550 cm⁻¹ (N-H bend): The Amide II band, resulting from a combination of N-H bending and C-N stretching, is characteristic of secondary amides.

  • ~750 cm⁻¹ (C-Cl stretch): A moderate to strong absorption in the fingerprint region is indicative of the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol
  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, and the molecules are ionized. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, which would likely produce a protonated molecule [M+H]⁺.

  • Mass Analysis and Detection: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Predicted Mass Spectrum Data and Interpretation
  • Molecular Ion Peak: The exact mass of 2-Chloro-N-methyl-3-oxobutanamide (C₅H₈ClNO₂) is 149.0244 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 150.0317. A key feature would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), there will be two peaks for the molecular ion: one for the molecule containing ³⁵Cl ([M+H]⁺) and another, approximately one-third the intensity, two mass units higher for the molecule containing ³⁷Cl ([M+2+H]⁺). This isotopic signature is a definitive indicator of the presence of one chlorine atom.

  • Key Fragmentation Pathways:

    • Loss of Cl: Fragmentation could involve the loss of a chlorine radical, leading to an ion at m/z 114.

    • Alpha-cleavage: Cleavage adjacent to the carbonyl groups is a common fragmentation pathway. For instance, cleavage between C2 and C3 could yield an acylium ion [CH₃CO]⁺ at m/z 43.

    • McLafferty Rearrangement: While less likely for the ketone in this specific structure, it's a potential fragmentation pathway for carbonyl compounds with gamma-hydrogens.

Comparative Analysis: 2-Chloro-N-methyl-3-oxobutanamide vs. N-methyl-3-oxobutanamide

To understand the influence of the chlorine atom, we can compare the predicted spectral data of our target molecule with that of its non-chlorinated analog, N-methyl-3-oxobutanamide.

Spectroscopic Feature 2-Chloro-N-methyl-3-oxobutanamide (Predicted) N-methyl-3-oxobutanamide (Expected) Rationale for the Difference
¹H NMR: C3-H Signal Singlet, ~4.8 ppmSinglet, ~3.4 ppmThe highly electronegative chlorine atom at C3 in the target molecule strongly deshields the attached proton, causing a significant downfield shift compared to the methylene protons (C3-H₂) in the analog.
¹³C NMR: C3 Signal ~60-65 ppm~45-50 ppmThe direct attachment of the chlorine atom to C3 causes a substantial downfield shift in the ¹³C NMR spectrum due to the inductive effect of the halogen.
IR: C-Cl Stretch Present (~750 cm⁻¹)AbsentThe C-Cl bond gives rise to a characteristic absorption in the fingerprint region of the IR spectrum, which is absent in the non-chlorinated analog.
MS: Molecular Ion [M+H]⁺ at m/z 150/152 (3:1 ratio)[M+H]⁺ at m/z 116The molecular weight is increased by the mass of a chlorine atom minus a hydrogen atom (approx. 34.5 amu). The isotopic pattern for chlorine provides a clear distinction. N-methyl-3-oxobutanamide has a molecular formula of C₅H₉NO₂ and a molecular weight of 115.13 g/mol .[5]

Conclusion

The structural validation of 2-Chloro-N-methyl-3-oxobutanamide can be confidently achieved through the synergistic application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. While experimental data is the gold standard, a thorough analysis of predicted spectra, supported by data from structurally related compounds, provides a robust and scientifically sound approach to structural confirmation. The key spectroscopic signatures—the downfield shifted methine proton and carbon at the C3 position, the characteristic C-Cl stretch in the IR spectrum, and the distinctive isotopic pattern in the mass spectrum—all converge to provide unambiguous evidence for the proposed structure. This guide serves as a template for the rigorous validation of novel chemical entities, a critical step in any chemical research and development endeavor.

References

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Validation

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Acetoacetamide Derivatives

For researchers and professionals in drug development, a thorough understanding of molecular structure and behavior is paramount. Acetoacetamide and its derivatives represent a class of compounds with significant chemica...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a thorough understanding of molecular structure and behavior is paramount. Acetoacetamide and its derivatives represent a class of compounds with significant chemical versatility and biological relevance. Their structural elucidation is a critical step in research and development, heavily relying on a suite of spectroscopic techniques. This guide provides an in-depth comparison of how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) are applied to characterize these molecules, grounded in the causality of experimental choices and supported by established protocols.

A defining characteristic of acetoacetamide and its β-dicarbonyl analogues is keto-enol tautomerism.[1][2] This equilibrium between a ketone and an enol form is highly sensitive to the molecular environment, including solvent polarity and substitution patterns, and profoundly influences the spectroscopic output.[3][4] Understanding this phenomenon is the key to interpreting the spectra of these derivatives correctly.

Caption: Keto-Enol Tautomerism in Acetoacetamide Derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Tautomeric Equilibrium

NMR spectroscopy is arguably the most powerful tool for the structural analysis of acetoacetamide derivatives, as it provides direct quantitative insight into the keto-enol equilibrium.[5] The choice of deuterated solvent is a critical experimental parameter, as it can significantly shift the equilibrium.[4] Non-polar solvents like CDCl₃ tend to favor the enol form through intramolecular hydrogen bonding, whereas polar, protic solvents like D₂O favor the more polar keto form.[4]

¹H NMR Spectroscopy

In ¹H NMR, the presence of both tautomers gives rise to distinct sets of signals. The keto form is characterized by a sharp singlet for the α-methylene protons (-CO-CH₂-CO-), while the enol form displays a vinyl proton signal (=C-H) and a broad enolic hydroxyl signal (-OH). The relative integration of these signals allows for the direct calculation of the keto:enol ratio.

  • Causality: The chemical shift (δ) is determined by the local electronic environment of the proton.[6] The α-protons of the keto form are deshielded by two adjacent carbonyl groups, while the vinyl proton of the enol is in a different electronic environment, leading to a clear separation in their resonance frequencies.

Proton TypeTautomerTypical Chemical Shift (δ, ppm)MultiplicityKey Characteristics
-CH₃ (Acetyl)Keto & Enol~2.1 - 2.3Singlet (s)Often two closely spaced singlets if both tautomers are present.
-CH₂- (Methylene)Keto~3.4 - 3.6Singlet (s)Signal is absent in the enol form. Its integration is key for quantification.
=CH- (Vinylic)Enol~5.0 - 5.6Singlet (s)Signal is absent in the keto form. Appears downfield due to the double bond.
-NH₂ (Amide)Keto & Enol~6.5 - 8.5Broad singlet (br s)Exchangeable with D₂O.[7] Position and broadness depend on concentration and H-bonding.
-OH (Enolic)Enol~12.0 - 15.0Very broad singlet (br s)Highly deshielded due to intramolecular H-bonding. Exchangeable with D₂O.[7]

Data compiled from various sources, including references[7][8][9].

¹³C NMR Spectroscopy

¹³C NMR provides complementary information, particularly regarding the carbon backbone. The key distinction lies in the signals for the carbonyl and α-carbons. The keto form shows two distinct carbonyl signals (ketone and amide) and a methylene (-CH₂-) signal.[10] The enol form, by contrast, shows signals for vinylic carbons (=CH and =C-OH) and a single amide carbonyl.[3][11]

  • Causality: The hybridization state of the carbon atom is a major determinant of its chemical shift.[10] The sp²-hybridized carbonyl and vinylic carbons of both tautomers are significantly deshielded (shifted downfield) compared to the sp³-hybridized methylene carbon of the keto form.

Carbon TypeTautomerTypical Chemical Shift (δ, ppm)Key Characteristics
-CH₃ (Acetyl)Keto & Enol~25 - 35
-CH₂- (Methylene)Keto~50 - 60Signal is absent in the enol form.
=CH- (Vinylic)Enol~90 - 100Signal is absent in the keto form.
C=O (Amide)Keto & Enol~165 - 175Present in both forms, but the chemical environment differs slightly.
=C-OH (Vinylic)Enol~175 - 185Highly deshielded sp² carbon.
C=O (Ketone)Keto~200 - 210The most downfield signal, characteristic of a ketone carbonyl.[12]

Data compiled from various sources, including references[3][10][12].

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Vibrational Fingerprint

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[13] For acetoacetamide derivatives, the most informative region is typically 1500-3500 cm⁻¹, where carbonyl, N-H, and O-H stretching vibrations occur.[14][15] The Attenuated Total Reflectance (ATR) sampling technique is often preferred for its minimal sample preparation.[16]

  • Causality: The frequency of a vibrational mode is dependent on the bond strength and the masses of the connected atoms. The strong double bonds of carbonyl groups (C=O) absorb at higher frequencies than single bonds. Hydrogen bonding, however, weakens the O-H or N-H bond, causing its absorption to shift to a lower frequency and broaden significantly.

Functional GroupTautomerTypical Wavenumber (cm⁻¹)IntensityKey Characteristics
N-H Stretch Keto & Enol3150 - 3400MediumPrimary amides (-NH₂) show two distinct bands (symmetric and asymmetric stretch).[14]
O-H Stretch Enol2500 - 3200Strong, BroadVery broad absorption due to strong intramolecular H-bonding. Often overlaps with C-H stretches.
C-H Stretch Keto & Enol2850 - 3000MediumAliphatic C-H stretches.[17]
C=O Stretch (Ketone) Keto~1725Strong, SharpCharacteristic of an unconjugated ketone.[15]
C=O Stretch (Amide I) Keto & Enol~1650 - 1690Strong, SharpOne of the most intense peaks in the spectrum.[18]
C=C Stretch Enol~1600 - 1640MediumIndicates the presence of the enol's double bond.
N-H Bend (Amide II) Keto & Enol~1550 - 1620MediumOften coupled with C-N stretching.

Data compiled from various sources, including references[14][15][18].

The presence of a broad O-H stretch alongside a distinct ketone C=O peak is a strong indicator of a keto-enol mixture. The relative intensities of the ketone C=O versus the enol C=C and amide C=O peaks can provide a qualitative assessment of the tautomeric equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Conjugated Systems

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule.[19] This technique is particularly sensitive to conjugated π-systems.

  • Causality: The energy required to promote an electron from a π bonding orbital to a π* antibonding orbital (a π→π* transition) decreases as the extent of conjugation increases.[20] This results in absorption at a longer wavelength (a bathochromic or red shift). The enol tautomer of acetoacetamide contains a conjugated enone system (C=C-C=O), which absorbs at a longer wavelength than the isolated carbonyl groups of the keto form.[21][22] Carbonyl groups also exhibit a weak n→π* transition at a longer wavelength, which involves promoting a non-bonding electron from the oxygen to the π* orbital.[23]

TautomerChromophoreTransitionTypical λₘₐₓ (nm)Key Characteristics
Keto C=O (Ketone)n→π~270 - 290Weak absorption.[23]
Keto C=O (Amide)n→π~210 - 220
Enol Conjugated Enoneπ→π*~240 - 270Strong absorption. The exact λₘₐₓ is influenced by substituents and solvent.[21][24]

The appearance of a strong absorption band above 240 nm is a clear indication of the presence of the conjugated enol tautomer. The position and intensity of this peak can be used to compare the extent of enolization across different derivatives or in different solvents.

Mass Spectrometry (MS): Elucidating Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.[25] Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing ionization and fragmentation.[26]

  • Causality: In EI-MS, the molecular ion (M⁺) is formed, and its mass-to-charge ratio (m/z) gives the molecular weight. This ion is often unstable and fragments in predictable ways, typically breaking at the weakest bonds or forming stable carbocations or neutral molecules.[26] For acetoacetamide derivatives, common fragmentation pathways include alpha-cleavage and McLafferty rearrangements.[18][27]

Common Fragmentation Pathways for Acetoacetamide (MW = 101.11):

  • Alpha-Cleavage: The bond adjacent to the carbonyl group breaks.

    • Cleavage of the C-C bond between the carbonyls can lead to the formation of an acetyl cation (CH₃CO⁺, m/z = 43) and a neutral carbamoylmethyl radical.

    • Cleavage next to the amide carbonyl can form an amide-stabilized acylium ion (CH₃COCH₂CO⁺, m/z = 84) or a carbamoyl cation (CONH₂⁺, m/z = 44).[18]

  • McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a γ-hydrogen. The molecular ion of the keto form can rearrange to eliminate a neutral molecule of ketene (CH₂=C=O), resulting in a fragment at m/z = 59 (the acetamide radical cation).[18]

The fragmentation pattern serves as a molecular fingerprint that can be used to distinguish between different isomers or derivatives.

Experimental Protocols & Workflows

Trustworthy and reproducible data are the bedrock of scientific inquiry. The following sections provide self-validating, step-by-step protocols for the key spectroscopic techniques discussed.

General Spectroscopic Analysis Workflow

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Purify & Dry Sample Dissolve Dissolve in Appropriate Solvent (e.g., CDCl₃, MeCN) Prep->Dissolve NMR ¹H & ¹³C NMR Dissolve->NMR IR ATR-FTIR UV UV-Vis MS EI-MS Interpret Correlate Spectra NMR->Interpret IR->Interpret UV->Interpret MS->Interpret Structure Elucidate Structure & Tautomer Ratio Interpret->Structure

Caption: General workflow for spectroscopic analysis.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified acetoacetamide derivative.[28]

  • Solvation: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure complete dissolution.[28]

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Standard: Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.

  • Acquisition: Place the tube in the NMR spectrometer.[29] Acquire a ¹H spectrum, followed by a broadband proton-decoupled ¹³C spectrum. Optimize parameters as needed for signal-to-noise.

  • Validation: The sharp singlet of TMS at 0 ppm validates the chemical shift calibration. The presence of residual solvent peaks (e.g., CHCl₃ at 7.26 ppm) should be noted but ignored during analysis.

Protocol 2: ATR-FTIR Analysis
  • Background Scan: Ensure the ATR crystal (e.g., diamond, ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and a lint-free tissue.[30] Run a background scan to capture the spectrum of the ambient atmosphere (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.[31]

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[30]

  • Apply Pressure: For solid samples, lower the press and apply consistent pressure to ensure good contact between the sample and the crystal.[30]

  • Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the crystal after analysis to prevent cross-contamination.

  • Validation: A flat baseline in the final spectrum (after background subtraction) in regions with no sample absorption indicates a good background correction and clean crystal.

Protocol 3: UV-Vis Sample Preparation and Analysis
  • Solvent Selection: Choose a spectroscopic grade solvent that dissolves the sample and is transparent in the wavelength range of interest (typically >220 nm).[32] Acetonitrile or ethanol are common choices.

  • Sample Preparation: Prepare a stock solution of the sample with a known concentration. Perform serial dilutions to create a solution with an absorbance in the optimal range (0.1 - 1.0 A.U.).[32]

  • Blank Measurement: Fill a clean quartz cuvette with the pure solvent and place it in the spectrophotometer.[33][34] Run a baseline or "zero" measurement to subtract the absorbance of the cuvette and solvent.

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it.[33] Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired range (e.g., 200-400 nm).

  • Validation: The baseline correction should result in a spectrum where the absorbance is zero in regions where the analyte does not absorb. The λₘₐₓ should be reproducible upon re-measurement.

References

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Comparative

A Senior Application Scientist's Guide to the Biological Activity Screening of N-Substituted 2-Chloro-3-Oxobutanamides: A Comparative Analysis and Methodological Blueprint

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the identification of "privileged scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient drug discovery. The N-substituted 2-chloro-3-oxobutanamide core represents such a scaffold. Its inherent chemical functionalities, namely the reactive α-chloro ketone and the versatile β-ketoamide moiety, create a molecule primed for diverse biological interactions. The α-chloro group acts as an electrophilic center, capable of forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in enzyme active sites, a mechanism exploited by many targeted inhibitors. Concurrently, the β-ketoamide portion can engage in a variety of non-covalent interactions, including hydrogen bonding and metal chelation, enhancing binding affinity and specificity.

This guide provides a comparative analysis of the biological activities associated with this scaffold and its close structural analogs. Due to a lack of systematic, publicly available screening data on a broad series of N-substituted 2-chloro-3-oxobutanamides, we will draw critical structure-activity relationship (SAR) insights from a comprehensive study on the closely related N-(substituted phenyl)-2-chloroacetamides. These analogs serve as an excellent proxy, allowing us to dissect the impact of N-substituents on bioactivity. We will supplement this analysis with data from specific 2-chloro-N-arylacetamide and β-ketoamide derivatives to build a holistic view of the scaffold's potential across antimicrobial, antifungal, and cytotoxic applications.

Our objective is not merely to present data, but to illuminate the underlying chemical logic, empowering researchers to design and execute robust screening programs for this promising class of compounds.

Comparative Analysis of Antimicrobial Activity: Lessons from N-Aryl Chloroacetamides

The most systematic data for understanding the role of N-substituents comes from studies on N-aryl-2-chloroacetamides. A key study by Bogdanović et al. provides a foundational dataset for our comparative analysis.[1] While lacking the 3-oxo group, the SAR principles derived from the influence of the N-aryl substituent are directly applicable to the design of novel 2-chloro-3-oxobutanamides.

The causality behind this experimental choice rests on lipophilicity and electronic effects. A molecule's ability to penetrate the complex cell wall and membrane of a microorganism is paramount. For Gram-positive bacteria like Staphylococcus aureus, the thick peptidoglycan layer is a significant barrier, while Gram-negative bacteria such as Escherichia coli present an additional outer membrane. Lipophilicity, often modulated by the N-substituent, governs this penetrative ability.

Data Summary: Influence of N-Aryl Substitution on Antimicrobial and Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) data for a series of N-(substituted phenyl)-2-chloroacetamides against key pathogens.[1] This allows for a direct comparison of substituent effects.

Compound IDN-SubstituentS. aureus (MIC mg/mL)S. aureus (MBC mg/mL)E. coli (MIC mg/mL)E. coli (MBC mg/mL)C. albicans (MIC mg/mL)C. albicans (MFC mg/mL)
C1 2-chlorophenyl0.1250.25>1.0>1.00.250.5
C2 3-chlorophenyl0.1250.251.0>1.00.250.5
C3 4-chlorophenyl0.062 0.125 0.51.00.125 0.25
C4 4-fluorophenyl0.062 0.125 0.51.00.125 0.25
C5 3-bromophenyl0.062 0.125 0.51.00.125 0.25
C6 2-methylphenyl0.250.5>1.0>1.00.51.0
C7 3-methylphenyl0.1250.251.0>1.00.250.5
C8 4-methylphenyl0.1250.251.0>1.00.250.5
C9 2,4-dichlorophenyl0.1250.250.51.00.250.5
C10 phenyl0.250.5>1.0>1.00.51.0

Data extracted from Bogdanović et al. (2021).[1]

Structure-Activity Relationship (SAR) Insights
  • Halogenation is Key: The most potent compounds in the series bear a single halogen substituent on the phenyl ring (C3, C4, C5).[1] This highlights a crucial insight: the introduction of a halogen, particularly at the para-position, significantly enhances antimicrobial and antifungal activity. This is attributed to an increase in lipophilicity, which likely improves the compound's ability to cross the microbial cell membrane.[1]

  • Positional Isomers Matter: The position of the substituent has a discernible effect. For instance, N-(4-chlorophenyl)-2-chloroacetamide (C3) is more potent than its 2-chloro (C1) and 3-chloro (C2) counterparts against all tested strains.[1] This suggests that substitution at the para-position provides an optimal balance of electronic properties and steric profile for target interaction.

  • Gram-Positive vs. Gram-Negative Selectivity: The entire series demonstrates significantly greater potency against the Gram-positive S. aureus than the Gram-negative E. coli.[1] This is a common observation for many antimicrobial agents and is logically attributed to the formidable outer membrane of Gram-negative bacteria, which effectively blocks the entry of many xenobiotics.

  • Electron-Donating Groups: The presence of a methyl group (an electron-donating group) generally results in lower activity compared to the halogenated analogs (e.g., C6, C7, C8 vs. C1-C5).[1] This suggests that electron-withdrawing properties on the aryl ring may be beneficial for activity.

Expanding the Target Scope: Antifungal and Cytotoxic Potential

While the comparative chloroacetamide data provides a strong framework for SAR, specific examples of related compounds reveal a broader therapeutic potential.

Antifungal Activity and Mechanism of Action

Studies on 2-chloro-N-phenylacetamide have demonstrated its efficacy against clinically relevant fungal pathogens, including fluconazole-resistant Candida species and Aspergillus flavus.[2][3] Minimum inhibitory concentrations (MICs) were reported in the range of 16 to 256 µg/mL, with the compound also inhibiting the formation of resilient fungal biofilms.[2][3]

Mechanistic studies suggest a multi-pronged attack. In silico docking and experimental assays point towards two potential primary targets:

  • Ergosterol Binding: The compound may interact with ergosterol, a vital component of the fungal cell membrane, leading to membrane disruption and loss of integrity.[3]

  • Enzyme Inhibition: Molecular docking studies suggest the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway, which is critical for DNA synthesis.[4]

Antifungal_MoA

Cytotoxic Activity Against Cancer Cell Lines

The core scaffold is also a promising starting point for anticancer agents. When the 2-chloro-N-(aryl)acetamide moiety is appended to other heterocyclic systems, significant cytotoxic activity is observed. For instance, derivatives of 5-[2-phenyl pyridin-3-yl]-1,3,4-oxadiazole-2-thiol bearing this functional group were evaluated against several human cancer cell lines.[5]

Cell LineCompound 6(b) IC₅₀ (µM)
PANC-1 (Pancreatic)24.3
Caco-2 (Colon)>50
SK-N-SH (Neuroblastoma)>50

Data from Semantic Scholar summary of a study on oxadiazole derivatives.[5]

Another study on 2-chloro N-aryl substituted acetamide derivatives of a different oxadiazole core found IC₅₀ values as low as 2.2 µM and 4.6 µM against HepG2 (liver) and PANC-1 cell lines, respectively.[6] This demonstrates that the N-substituted 2-chloroacetamide fragment can act as a potent "warhead" in the design of cytotoxic agents. The likely mechanism involves alkylation of crucial biological nucleophiles within cancer cells, leading to apoptosis.

Experimental Protocols: A Self-Validating Framework

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. This involves the stringent use of positive and negative controls and adherence to established standards.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, a globally recognized standard.

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of test compounds.

Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Test compounds dissolved in DMSO (stock at 10 mg/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Resazurin solution (viability indicator)

Procedure:

  • Plate Preparation: Add 100 µL of CAMHB to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This creates a concentration gradient.

  • Control Wells: Prepare a positive control row with a standard antibiotic and a negative control row with DMSO dilutions. Also, include a well with only broth (sterility control) and a well with broth and inoculum (growth control).

  • Inoculation: Dilute the 0.5 McFarland bacterial suspension 1:100 in CAMHB. Add 10 µL of this diluted inoculum to each well (except the sterility control), achieving a final concentration of ~5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, add 20 µL of resazurin solution to each well and incubate for another 2-4 hours. The MIC is the lowest concentration of the compound that prevents a color change from blue (no growth) to pink (growth).

  • MBC Determination: Take 10 µL from each well that showed no visible growth (at and above the MIC) and plate it onto a Mueller-Hinton Agar plate. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU count compared to the initial inoculum.

Broth_Microdilution_Workflow

Future Directions: A Proposed Screening Cascade

Based on the comparative analysis, a logical path forward for systematically evaluating N-substituted 2-chloro-3-oxobutanamides emerges. The goal is to build a robust SAR dataset for this specific scaffold.

Screening_Cascade

This cascade ensures that resources are focused on the most promising compounds. Initial broad screening identifies active scaffolds, which then undergo more rigorous dose-response and toxicity testing to identify candidates with a favorable therapeutic window before committing to in-depth and resource-intensive mechanism of action studies.

Conclusion

The N-substituted 2-chloro-3-oxobutanamide scaffold stands as a versatile and promising platform for the development of new therapeutic agents. By leveraging SAR data from the closely related N-aryl-2-chloroacetamides, we can intelligently guide the design of new derivatives. The evidence strongly suggests that N-aryl substituents, particularly those bearing electron-withdrawing halogen atoms at the para-position, are prime candidates for enhancing bioactivity. The demonstrated potential of this chemical class across antimicrobial, antifungal, and cytotoxic applications underscores its "privileged" nature. The experimental frameworks and screening cascades detailed herein provide a robust, logical, and self-validating pathway for researchers to unlock the full potential of these compelling molecules.

References

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  • Tantoh, D., et al. (2018). Synthesis and cytotoxic activities of some 2-Arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. Medicinal Chemistry Research. Available at: [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of Chloroacetamide Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Chloroacetamide Scaffold The chloroacetamide moiety is a highly reactive functional group that has been ingeniously incorporated...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Chloroacetamide Scaffold

The chloroacetamide moiety is a highly reactive functional group that has been ingeniously incorporated into a diverse array of biologically active molecules. Its electrophilic nature, conferred by the electron-withdrawing chlorine atom, allows for covalent bond formation with nucleophilic residues, such as cysteine and histidine, in various biological targets.[1] This ability to act as a "warhead" is central to the mechanism of action of many chloroacetamide-containing compounds and forms the basis of their utility in agriculture and medicine.[2] This guide will explore the nuanced ways in which modifications to the chloroacetamide scaffold influence its activity across different biological systems, providing a comparative framework for researchers engaged in the design and development of novel therapeutic and agrochemical agents.

Herbicidal Activity: Targeting Very-Long-Chain Fatty Acid Elongases

Chloroacetamide herbicides have long been a cornerstone of weed management in modern agriculture.[3][4] Their primary mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) elongases, a group of enzymes crucial for the biosynthesis of lipids that are essential for plant growth and development.[5][6][7]

Mechanism of Action: Irreversible Inhibition of VLCFA Elongase

Chloroacetamide herbicides act as irreversible inhibitors of the condensing enzyme component of the VLCFA elongase complex.[5][8] This inhibition is achieved through the covalent modification of a critical cysteine residue within the enzyme's active site. The electrophilic carbon of the chloroacetamide group is attacked by the nucleophilic thiol group of the cysteine, forming a stable thioether linkage and rendering the enzyme inactive.[5] This disruption of VLCFA synthesis leads to a cascade of downstream effects, including impaired cell division, compromised membrane integrity, and ultimately, plant death.[6]

VLCFA_Inhibition cluster_Chloroacetamide Chloroacetamide Herbicide cluster_Enzyme VLCFA Elongase cluster_Reaction Covalent Modification cluster_Outcome Biological Effect Chloroacetamide R-NH-CO-CH2Cl Covalent_Bond Irreversible Covalent Bond Formation Chloroacetamide->Covalent_Bond Electrophilic Attack Enzyme_Active_Site Active Site (with Cysteine-SH) Enzyme_Active_Site->Covalent_Bond Nucleophilic Attack Inhibited_Enzyme Inactive Enzyme Covalent_Bond->Inhibited_Enzyme VLCFA_Inhibition Inhibition of VLCFA Synthesis Inhibited_Enzyme->VLCFA_Inhibition Plant_Death Plant Death VLCFA_Inhibition->Plant_Death

Structure-Activity Relationship Insights

The herbicidal efficacy of chloroacetamide analogs is significantly influenced by the nature of the substituents on the amide nitrogen. These substitutions modulate the lipophilicity, steric bulk, and electronic properties of the molecule, thereby affecting its uptake, translocation, and interaction with the target enzyme.

  • Lipophilicity: A crucial factor for herbicide performance is the ability to penetrate the waxy cuticle of plant leaves and translocate to the site of action. Generally, increased lipophilicity, often achieved by incorporating alkyl or aryl groups, enhances herbicidal activity up to an optimal point.[3]

  • Stereochemistry: For chiral chloroacetamides like metolachlor and dimethenamid, the herbicidal activity is stereospecific, with the (S)-enantiomers being significantly more active than the (R)-enantiomers.[5] This highlights the importance of a precise three-dimensional fit within the enzyme's active site.

  • Substituent Effects: The nature and position of substituents on an aromatic ring attached to the amide nitrogen can fine-tune the electronic properties of the chloroacetamide warhead, influencing its reactivity. However, herbicidal activity is not solely dependent on chemical reactivity but is also linked to the overall molecular structure and its influence on factors like uptake and metabolism within the plant.

Table 1: Comparative Herbicidal Activity of Chloroacetamide Analogs

CompoundTarget WeedEC50 (mg/L)Reference
AcetochlorA. arvensis15.8[9]
AcetochlorL. temulentum12.5[9]
Analog 1A. arvensis25.1[9]
Analog 1L. temulentum22.3[9]
Analog 2A. arvensis18.2[9]
Analog 2L. temulentum15.5[9]

Anticancer Activity: A Multi-pronged Attack on Cancer Cells

In recent years, the chloroacetamide scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents.[2][10] These compounds exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways and the targeting of cancer stem cells (CSCs).[2]

Mechanism of Action: Targeting Critical Signaling Pathways

Many chloroacetamide analogs exhibit anticancer activity by targeting dysregulated signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[5][11]

  • PI3K/Akt/mTOR Pathway: This pathway is frequently overactive in a wide range of cancers, promoting cell growth and survival.[12][13][14] Some chloroacetamide derivatives have been shown to inhibit components of this pathway, leading to the induction of apoptosis and cell cycle arrest.[14] The electrophilic chloroacetamide moiety can covalently bind to cysteine residues in the ATP-binding pockets of kinases such as PI3K and Akt, thereby irreversibly inhibiting their activity.

  • FGFR Signaling Pathway: The fibroblast growth factor receptor (FGFR) signaling pathway plays a critical role in tumorigenesis and angiogenesis.[11] Chloroacetamide-containing compounds have been developed as irreversible inhibitors of FGFR, demonstrating potent anti-proliferative activity in cancer cell lines with FGFR amplifications.[5]

Anticancer_Pathways Growth_Factor Growth Factor FGFR FGFR Growth_Factor->FGFR PI3K PI3K FGFR->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival promotes Chloroacetamide_Analog Chloroacetamide Analog Chloroacetamide_Analog->FGFR inhibits Chloroacetamide_Analog->PI3K inhibits Chloroacetamide_Analog->Akt inhibits

Targeting Cancer Stem Cells

A particularly exciting application of chloroacetamide analogs is their potential to target cancer stem cells (CSCs).[2] CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies.[2][10] By inhibiting the self-renewal capacity of CSCs, chloroacetamide derivatives offer a novel strategy to overcome chemoresistance and prevent tumor relapse.[2]

Structure-Activity Relationship Insights

The anticancer activity of chloroacetamide analogs is highly dependent on the nature of the substituents attached to the core scaffold.

  • The Chloroacetamide "Warhead": The presence of the chloroacetamide group is generally essential for potent anticancer activity, as it enables covalent modification of target proteins.[2]

  • Aromatic and Heterocyclic Substituents: The incorporation of various aromatic and heterocyclic ring systems can significantly influence the potency and selectivity of the analogs. For instance, N-(substituted phenyl)-2-chloroacetamides have shown promising cytotoxic effects.[15] The electronic properties and steric bulk of these substituents play a crucial role in determining the binding affinity and reactivity of the molecule.

  • Selectivity: A key challenge in cancer chemotherapy is achieving selectivity for cancer cells over normal cells. Encouragingly, some chloroacetamide analogs have demonstrated promising selectivity, exhibiting potent cytotoxicity against cancer cell lines with minimal effects on normal cells.[2]

Table 2: Comparative Anticancer Activity of Chloroacetamide Analogs

CompoundCancer Cell LineIC50 (µM)Reference
N-phenyl-2,2-dichloroacetamide (PDA)A549 (Lung)> 100[16]
PDA Microparticle FormulationA549 (Lung)25.5[16]
N-(4-chlorophenyl)-2-chloroacetamideMCF-7 (Breast)Not specified[15]
N-(4-fluorophenyl)-2-chloroacetamideMCF-7 (Breast)Not specified[15]
N-(3-bromophenyl)-2-chloroacetamideMCF-7 (Breast)Not specified[15]

Antimicrobial Activity: A Broad Spectrum of Action

Chloroacetamide analogs have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[4][17] Their mechanism of action is believed to involve the alkylation of essential biomolecules within the microbial cells, leading to disruption of cellular processes and cell death.[17]

Structure-Activity Relationship Insights

The antimicrobial spectrum and potency of chloroacetamide derivatives can be modulated through structural modifications.

  • Gram-Positive vs. Gram-Negative Bacteria: Many chloroacetamide analogs show greater efficacy against Gram-positive bacteria, such as Staphylococcus aureus, compared to Gram-negative bacteria, like Escherichia coli.[15][18] This difference is likely due to the more complex outer membrane of Gram-negative bacteria, which can act as a barrier to drug penetration.[19]

  • Halogenated Phenyl Substituents: The presence of halogen atoms on a phenyl ring attached to the amide nitrogen has been shown to enhance antimicrobial activity.[15] This is attributed to an increase in lipophilicity, which facilitates the passage of the compound across the microbial cell membrane.[15]

  • Antifungal Activity: Certain chloroacetamide derivatives have also displayed promising antifungal activity against clinically relevant fungi, such as Candida species and dermatophytes.[4]

Table 3: Comparative Antimicrobial Activity of Chloroacetamide Analogs

CompoundMicroorganismMIC (µg/mL)Reference
N-(4-chlorophenyl)-2-chloroacetamideS. aureus120[15]
N-(4-chlorophenyl)-2-chloroacetamideE. coli480[15]
N-(4-fluorophenyl)-2-chloroacetamideS. aureus120[15]
N-(4-fluorophenyl)-2-chloroacetamideE. coli480[15]
N-(3-bromophenyl)-2-chloroacetamideS. aureus120[15]
N-(3-bromophenyl)-2-chloroacetamideE. coli480[15]
4-BFCAFusarium spp.12.5-50[4]

Experimental Protocols: A Guide to Self-Validating Systems

To ensure the scientific rigor and reproducibility of the findings presented in this guide, detailed protocols for key biological assays are provided below. The rationale behind the selection of specific cell lines and microbial strains is also discussed, emphasizing the importance of using well-characterized and relevant models.

Rationale for Experimental Model Selection
  • Cancer Cell Lines (MCF-7 and HeLa): MCF-7 is a human breast cancer cell line that is estrogen receptor-positive, making it a valuable model for studying hormone-responsive breast cancers.[20][21] HeLa cells, derived from cervical cancer, are one of the most widely used cell lines in biomedical research due to their robustness and high proliferation rate.[21][22] The use of multiple cell lines from different cancer types provides a broader understanding of a compound's anticancer potential.

  • Antimicrobial Strains (S. aureus and E. coli): Staphylococcus aureus is a common Gram-positive bacterium responsible for a variety of infections, while Escherichia coli is a frequently encountered Gram-negative bacterium.[15][18] Testing against both a Gram-positive and a Gram-negative representative provides initial insights into the antibacterial spectrum of a compound.[19]

Synthesis of N-(substituted phenyl)-2-chloroacetamides

Synthesis_Workflow Start Substituted Aniline Step1 Dissolve in appropriate solvent Start->Step1 Step2 Add Chloroacetyl Chloride (dropwise) Step1->Step2 Step3 Stir at room temperature Step2->Step3 Step4 Monitor reaction (e.g., TLC) Step3->Step4 Step5 Work-up and Purification (e.g., recrystallization) Step4->Step5 End N-(substituted phenyl)- 2-chloroacetamide Step5->End

Detailed Protocol:

  • Dissolve the appropriately substituted aniline in a suitable solvent (e.g., glacial acetic acid, acetone, or dichloromethane).

  • Cool the solution in an ice bath.

  • Add chloroacetyl chloride dropwise to the cooled solution with constant stirring.

  • Continue stirring the reaction mixture at room temperature for a specified period (typically a few hours).

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash it with water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-(substituted phenyl)-2-chloroacetamide.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Detailed Protocol:

  • Seed cells (e.g., MCF-7 or HeLa) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the chloroacetamide analogs and incubate for 24-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the test substance.

Detailed Protocol:

  • Prepare a nutrient agar plate and inoculate it with a standardized suspension of the test microorganism (e.g., S. aureus or E. coli).

  • Create wells of a defined diameter in the agar plate using a sterile cork borer.

  • Add a specific volume of the chloroacetamide analog solution (at a known concentration) to each well.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Cancer Stem Cell Self-Renewal: Sphere-Forming Assay

This assay is used to evaluate the ability of a compound to inhibit the self-renewal capacity of cancer stem cells.

Detailed Protocol:

  • Prepare a single-cell suspension of cancer cells.

  • Plate the cells at a low density in ultra-low attachment plates with a serum-free medium supplemented with growth factors (e.g., EGF and bFGF).

  • Treat the cells with the chloroacetamide analogs at various concentrations.

  • Incubate the plates for 7-14 days to allow for the formation of spheres (tumorspheres).

  • Count the number and measure the size of the tumorspheres in each well. A reduction in the number and size of tumorspheres indicates inhibition of CSC self-renewal.

Conclusion and Future Directions

The chloroacetamide scaffold represents a versatile and privileged structure in the design of biologically active compounds. The structure-activity relationships discussed in this guide highlight the critical role of substituent modifications in tuning the potency, selectivity, and spectrum of activity of these analogs. The ability of chloroacetamides to act as covalent inhibitors offers a powerful strategy for achieving potent and durable biological effects.

Future research in this area should focus on the development of more selective chloroacetamide analogs with improved pharmacokinetic and safety profiles. A deeper understanding of their molecular targets and the mechanisms of resistance will be crucial for translating these promising compounds into effective therapeutic agents and next-generation agrochemicals. Comparative studies that evaluate a diverse range of analogs against multiple biological targets will be invaluable for elucidating more comprehensive and predictive SAR models, thereby accelerating the discovery and development of novel chloroacetamide-based technologies.

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  • Bach, L., Michaelson, L. V., Haslam, R., Bellec, Y., Gissot, L., Marion, J., ... & Faure, J. D. (2008). The very-long-chain fatty acid elongase FAE1-KCS is not the only KCS in the FAE1/KCS-like elongase family involved in the biosynthesis of VLCFAs in Arabidopsis thaliana seeds. The Plant Journal, 54(6), 953-965.
  • Evaluation of chloramphenicol derivative N-phenyl 2, 2 dichloroacetamide anticancer and antibacterial properties. (2025).
  • Why are S. aureus and E. coli selected as target strains for antimicrobial activity measurement?. (2018).
  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. (2021). RSC Medicinal Chemistry, 12(8), 1326-1335.
  • Bogdanović, A., Marinković, A., Stanojković, T., Grozdanić, N., Janakiev, T., Cvijetić, I., & Petrović, S. (2025). Synthesis, antimicrobial, anticancer activity, 3D QSAR, ADMET properties, and in silico target fishing of novel N,N-disubstituted chloroacetamides. Journal of Molecular Structure, 1321, 140075.
  • Optimal experimental design for efficient toxicity testing in microphysiological systems: A bone marrow application. (2023). Frontiers in Bioengineering and Biotechnology, 11, 1188931.
  • A review of ceramide analogs as potential anticancer agents. (2015). Future medicinal chemistry, 7(11), 1435-1454.
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  • Targeting the cancer cells and cancer‐associated fibroblasts with next‐generation FGFR inhibitors in prostate cancer co‐culture models. (2021).
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Comparative

Validating analytical methods for the quantification of 2-Chloro-N-methyl-3-oxobutanamide

A Senior Application Scientist's Guide to the Validation of Analytical Methods for the Quantification of 2-Chloro-N-methyl-3-oxobutanamide In the landscape of pharmaceutical development and agrochemical synthesis, the pr...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Validation of Analytical Methods for the Quantification of 2-Chloro-N-methyl-3-oxobutanamide

In the landscape of pharmaceutical development and agrochemical synthesis, the precise quantification of intermediates and impurities is not merely a procedural step but a cornerstone of product safety and efficacy. 2-Chloro-N-methyl-3-oxobutanamide, a key chemical intermediate, requires robust analytical methods to ensure its purity and consistency. This guide provides an in-depth comparison of analytical methodologies for its quantification, grounded in the principles of scientific integrity and regulatory compliance. As senior application scientists, our objective is to move beyond rote procedural descriptions to elucidate the causality behind our experimental choices, ensuring that every protocol is a self-validating system.

The Analyte: 2-Chloro-N-methyl-3-oxobutanamide

2-Chloro-N-methyl-3-oxobutanamide (CAS No: 4116-10-3) is a chemical intermediate with the molecular formula C₅H₈ClNO₂.[1][2] Its accurate quantification is critical for controlling reaction stoichiometry, evaluating product purity, and ensuring the safety of the final product. The presence of this compound as an unreacted starting material or an intermediate in a final drug substance or agricultural product necessitates the development of sensitive and specific analytical methods for its detection and quantification.

Selecting the Appropriate Analytical Technique

The choice of an analytical method is contingent upon the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. For 2-Chloro-N-methyl-3-oxobutanamide, two primary techniques are often considered: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely accessible and robust technique. An application note by SIELC Technologies suggests that 2-Chloro-N,N-dimethyl-3-oxobutanamide, a related compound, can be analyzed using a reverse-phase HPLC method.[3] Given the presence of a carbonyl group, which acts as a chromophore, UV detection is a viable approach for 2-Chloro-N-methyl-3-oxobutanamide. This method is often favored for its simplicity and cost-effectiveness in routine quality control settings where high sensitivity is not the primary requirement.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications demanding higher sensitivity and selectivity, such as the quantification of trace-level impurities, LC-MS/MS is the gold standard. PubChem provides LC-MS data for the related compound 2-Chloro-N,N-dimethyl-3-oxobutanamide, indicating its amenability to mass spectrometric detection.[4] The ability to perform selected reaction monitoring (SRM) allows for the highly specific quantification of the target analyte even in complex matrices, minimizing interferences.

This guide will compare a developed HPLC-UV method and an LC-MS/MS method for the quantification of 2-Chloro-N-methyl-3-oxobutanamide, with a focus on the validation process as stipulated by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5]

The Foundation of Trust: Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6] This is a mandatory requirement by regulatory agencies worldwide, including the FDA and EMA, for the submission of new product marketing or clinical trial applications.[7][8] The validation process provides documented evidence that the method is reliable, accurate, and reproducible for the analysis of the intended sample.[9]

The validation parameters to be considered are outlined in the ICH Q2(R2) guidelines and include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[5]

Visualizing the Validation Workflow

The overall workflow for validating an analytical method can be visualized as a systematic process, starting from method development and culminating in a comprehensive validation report.

Analytical_Method_Validation_Workflow Method_Development Method Development & Optimization Validation_Protocol Validation Protocol Preparation Method_Development->Validation_Protocol Execute_Validation Execution of Validation Experiments Validation_Protocol->Execute_Validation Data_Analysis Data Analysis & Statistical Evaluation Execute_Validation->Data_Analysis Validation_Report Validation Report Generation Data_Analysis->Validation_Report Accuracy_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation Placebo Prepare Placebo Spike_Low Spike at 80% Placebo->Spike_Low Spike_Med Spike at 100% Placebo->Spike_Med Spike_High Spike at 120% Placebo->Spike_High Analyze_HPLC Analyze by HPLC-UV Spike_Low->Analyze_HPLC Analyze_LCMS Analyze by LC-MS/MS Spike_Low->Analyze_LCMS Spike_Med->Analyze_HPLC Spike_Med->Analyze_LCMS Spike_High->Analyze_HPLC Spike_High->Analyze_LCMS Calc_Recovery Calculate % Recovery Analyze_HPLC->Calc_Recovery Analyze_LCMS->Calc_Recovery

Sources

Validation

A Senior Application Scientist's Guide to Chlorinating Agents: A Comparative Analysis for Drug Development

Introduction: The Strategic Role of Chlorine in Modern Pharmaceuticals In the landscape of medicinal chemistry and drug development, the chlorine atom is a powerful tool. Far from being a simple substituent, its introduc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Chlorine in Modern Pharmaceuticals

In the landscape of medicinal chemistry and drug development, the chlorine atom is a powerful tool. Far from being a simple substituent, its introduction into a molecule can profoundly modulate pharmacological properties, including potency, selectivity, metabolic stability, and bioavailability.[1][2] Chlorinated compounds are integral to a vast array of therapeutics, from antibiotics to oncology agents.[3] In the United States, over 88% of pharmaceuticals rely on chlorine chemistry at some stage of their production.[3]

The strategic placement of a chlorine atom is a cornerstone of structure-activity relationship (SAR) studies.[2][3] However, the methods used to install this critical halogen vary significantly in their reactivity, selectivity, safety profiles, and environmental impact. For the research scientist, selecting the appropriate chlorinating agent is a decision that balances chemical efficiency with practical, safety, and environmental considerations.

This guide provides an in-depth, objective comparison of the most common chlorinating agents used in the pharmaceutical industry. We will move beyond simple cataloging of reagents to explore the causality behind their reactivity, provide field-proven insights into their application, and equip you with the data and protocols necessary to make informed decisions in your synthetic campaigns.

Core Chlorinating Agents: A Mechanistic and Performance Overview

The conversion of alcohols and carboxylic acids to their corresponding chlorides are two of the most fundamental transformations in organic synthesis. The resulting alkyl and acyl chlorides are highly versatile intermediates, readily participating in nucleophilic substitution and coupling reactions.[4][5] We will focus on four of the most prevalent reagents for these conversions: Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂), Phosphorus Pentachloride (PCl₅), and the milder N-Chlorosuccinimide (NCS).

Thionyl Chloride (SOCl₂): The Industrial Workhorse

Thionyl chloride is a powerful, cost-effective, and widely used reagent for converting carboxylic acids and alcohols to acyl and alkyl chlorides, respectively.[6][7][8]

Mechanism of Action (Carboxylic Acid Chlorination): The reaction typically proceeds through an intramolecular nucleophilic substitution (Sₙi) mechanism. The carboxylic acid attacks the electrophilic sulfur atom, forming a highly reactive chlorosulfite intermediate. This intermediate then collapses, with the chloride attacking the carbonyl carbon from the same face, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[6]

thionyl_chloride_mechanism RCOOH Carboxylic Acid (R-COOH) Intermediate Chlorosulfite Intermediate RCOOH->Intermediate Nucleophilic Attack SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate RCOCl Acyl Chloride (R-COCl) Intermediate->RCOCl Sₙi Collapse Byproducts SO₂ (g) + HCl (g) Intermediate->Byproducts

Caption: Mechanism of Carboxylic Acid Chlorination using Thionyl Chloride.

Performance & Causality:

  • Advantages: The primary advantage of thionyl chloride lies in its volatile byproducts (SO₂ and HCl).[9] This significantly simplifies reaction work-up, as the byproducts are easily removed under reduced pressure or with a gas scrubber, often leaving a relatively clean crude product. This makes it ideal for large-scale synthesis.[6]

  • Limitations: The reaction often requires heating (reflux) to proceed at a reasonable rate.[6] The generation of HCl can be problematic for acid-sensitive functional groups elsewhere in the molecule. Furthermore, its high reactivity can lead to side reactions and charring with delicate substrates.

Oxalyl Chloride ((COCl)₂): The Mild and Efficient Alternative

For substrates that are sensitive to the harsh conditions of thionyl chloride, oxalyl chloride is often the reagent of choice, particularly in fine chemical and pharmaceutical research.[6]

Mechanism of Action (Carboxylic Acid Chlorination): Oxalyl chloride's reaction is significantly faster and proceeds under milder conditions, often at room temperature or below. The mechanism is catalyzed by a small amount of N,N-dimethylformamide (DMF). The DMF reacts with oxalyl chloride to form a Vilsmeier intermediate, which is the true active chlorinating species. The carboxylic acid then reacts with this intermediate, leading to the formation of the acyl chloride and gaseous byproducts: carbon monoxide (CO), carbon dioxide (CO₂), and HCl.[10]

oxalyl_chloride_mechanism COCl2 Oxalyl Chloride ((COCl)₂) Vilsmeier Vilsmeier Intermediate COCl2->Vilsmeier DMF DMF (catalyst) DMF->Vilsmeier Activation RCOCl Acyl Chloride (R-COCl) Vilsmeier->RCOCl Reaction RCOOH Carboxylic Acid (R-COOH) RCOOH->RCOCl Byproducts CO (g) + CO₂ (g) + HCl (g) RCOCl->Byproducts

Caption: Catalytic Mechanism of Oxalyl Chloride with DMF.

Performance & Causality:

  • Advantages: The reaction is fast and occurs under mild conditions, preserving sensitive functional groups.[11] Like thionyl chloride, its byproducts are all gaseous, leading to a straightforward work-up.[10] This combination of high reactivity and mild conditions makes it superior for complex, high-value molecules.[6]

  • Limitations: Oxalyl chloride is more expensive and thermally less stable than thionyl chloride.[6][12] The generation of toxic carbon monoxide gas requires a well-ventilated fume hood.

Phosphorus Halides (PCl₅ & PCl₃): Classic Reagents with Drawbacks

Phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) are also effective for converting carboxylic acids to acyl chlorides.[4]

  • Phosphorus Pentachloride (PCl₅): This solid reagent reacts readily with carboxylic acids, even in the cold.[4] The reaction produces the acyl chloride and phosphorus oxychloride (POCl₃) as a liquid byproduct.[4]

    • Equation: RCOOH + PCl₅ → RCOCl + POCl₃ + HCl

  • Phosphorus Trichloride (PCl₃): This liquid reagent's reaction is less vigorous. It requires three equivalents of the carboxylic acid to produce three equivalents of the acyl chloride and one equivalent of phosphorous acid (H₃PO₃) as a solid byproduct.[4]

    • Equation: 3 RCOOH + PCl₃ → 3 RCOCl + H₃PO₃

Performance & Causality:

  • Advantages: These reagents are effective and have been historically important.

  • Limitations: The primary drawback is the formation of non-volatile byproducts (POCl₃ or H₃PO₃).[4][11] These must be separated from the desired product, typically by fractional distillation, which complicates the purification process and can be difficult for high-boiling point acyl chlorides.[4] This makes them less favorable compared to thionyl or oxalyl chloride for modern synthetic applications.

N-Chlorosuccinimide (NCS): For Selective and Electrophilic Chlorination

NCS is a crystalline, stable, and easy-to-handle solid. Unlike the aggressive reagents above, it serves as a source of electrophilic chlorine and is used for a different set of transformations, such as the chlorination of alkenes, alkynes, aromatic compounds, and the α-position of carbonyls.[13][14][15][16] It is not typically used for converting carboxylic acids or alcohols to chlorides.

Mechanism of Action: NCS can participate in both electrophilic and radical pathways.[15] In the presence of an acid catalyst or polar solvent, it acts as an electrophilic chlorinating agent.[14] Under radical initiation (e.g., with light or AIBN), it provides a chlorine radical. This dual reactivity allows for fine-tuned control over chlorination reactions.

Performance & Causality:

  • Advantages: NCS is a solid, making it much easier and safer to handle than fuming liquids like SOCl₂ or (COCl)₂. Its milder reactivity allows for high selectivity in chlorinating specific positions on a molecule without affecting other functional groups.[13]

  • Limitations: It is not suitable for the bulk conversion of hydroxyl groups to chlorides. The succinimide byproduct must be removed during work-up, typically via filtration or aqueous extraction.

Quantitative and Qualitative Performance Comparison

The choice of reagent is dictated by the specific requirements of the synthesis. The following tables provide a comparative summary of their performance, safety, and environmental characteristics.

Table 1: General Properties and Reactivity Comparison
FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)Phosphorus Pentachloride (PCl₅)N-Chlorosuccinimide (NCS)
Physical State Fuming LiquidFuming LiquidCrystalline SolidCrystalline Solid
Primary Use R-COOH → R-COClR-OH → R-ClR-COOH → R-COClR-COOH → R-COClElectrophilic/Radical Chlorination
Reactivity HighVery HighHighModerate/Selective
Typical Conditions Reflux (60-80 °C)0 °C to RT, DMF (cat.)Cold to RTVaries (RT to reflux, catalyst)
Byproducts SO₂(g), HCl(g)CO(g), CO₂(g), HCl(g)POCl₃(l), HCl(g)Succinimide(s)
Work-up Ease Excellent (volatile byproducts)Excellent (volatile byproducts)Difficult (distillation required)Moderate (extraction/filtration)
Cost LowHighModerateModerate

Environmental, Health, and Safety (EHS) Deep Dive

A paramount concern in any laboratory is safety. Chlorinating agents are, by their nature, hazardous materials that demand respect and proper handling. Failure to adhere to safety protocols can result in severe injury.[12][17][18][19]

Table 2: Safety and Hazard Comparison
Hazard ProfileThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)Phosphorus Pentachloride (PCl₅)N-Chlorosuccinimide (NCS)
Primary Hazards Corrosive, toxic if inhaled, severe skin/eye burns, reacts violently with water.[18][20][21]Corrosive, toxic, respiratory irritant, reacts violently with water.[10][12][22]Corrosive, severe skin/eye burns, reacts violently with water to produce HCl.[23][24]Irritant, mild oxidizer.
Toxicity Byproducts SO₂ (toxic gas), HCl (corrosive gas).[9]CO (highly toxic gas), HCl (corrosive gas).[10]POCl₃ (corrosive liquid), HCl (corrosive gas).[4]Succinimide (low toxicity).
Required PPE Chemical resistant gloves, splash goggles, face shield, lab coat, use only in a certified chemical fume hood.Chemical resistant gloves, splash goggles, face shield, lab coat, use only in a certified chemical fume hood.Chemical resistant gloves, splash goggles, face shield, lab coat, use only in a certified chemical fume hood.Gloves, goggles, lab coat.
Quenching Slow addition to a cold, stirred solution of aqueous base (e.g., NaOH) or alcohol. Caution: Highly exothermic. Slow addition to cold alcohol (e.g., methanol) or cautiously to a large excess of water/ice.[25]Slow, cautious addition to a large volume of ice/water or aqueous base. Caution: Highly exothermic. [23]Quench with an aqueous solution of a reducing agent like sodium bisulfite.
Disposal Neutralize and dispose of as hazardous waste according to local regulations.Neutralize and dispose of as hazardous waste.[12]Must be disposed of as hazardous waste.[23][26]Dispose of as chemical waste.
Environmental Hydrolyzes to form acids (HCl, H₂SO₃), contributing to water acidity if released.Hydrolyzes to form acids (HCl, oxalic acid).Hydrolyzes to form phosphoric acid and HCl, which can harm aquatic life.[27][28]Generally considered more environmentally benign than other agents.

Decision-Making Workflow for Reagent Selection

Choosing the correct reagent requires a logical evaluation of the substrate, desired outcome, and available resources.

decision_tree start What is the desired transformation? q1 Convert R-COOH or R-OH to R-COCl / R-Cl? start->q1 q2 Is the substrate sensitive to heat or acid? q1->q2 Yes res_ncs Use N-Chlorosuccinimide (NCS) for selective chlorination. q1->res_ncs No (e.g., α-chlorination) q3 Is easy work-up critical and cost a factor? q2->q3 No res_oxalyl Use Oxalyl Chloride ((COCl)₂) with catalytic DMF. q2->res_oxalyl Yes res_thionyl Use Thionyl Chloride (SOCl₂). q3->res_thionyl Yes res_pcl Consider PCl₅ or PCl₃, but be prepared for difficult purification. q3->res_pcl No

Caption: Decision tree for selecting an appropriate chlorinating agent.

Experimental Protocols: A Self-Validating System

The following protocols are presented as templates. Researchers must always conduct a thorough literature search for their specific substrate and perform reactions on a small scale before proceeding to a larger scale.

Protocol 1: General Procedure for Acyl Chloride Formation using Oxalyl Chloride

This protocol describes a reliable method for converting a carboxylic acid to an acyl chloride under mild conditions.

Workflow Diagram:

protocol_workflow setup 1. Setup - Dry glassware under N₂ - Add substrate and solvent cool 2. Cool - Cool reaction to 0 °C setup->cool reagent_add 3. Reagent Addition - Add cat. DMF - Add oxalyl chloride dropwise cool->reagent_add react 4. Reaction - Warm to RT - Stir for 1-3 hours reagent_add->react workup 5. Work-up - Evaporate solvent/reagent - Use product directly react->workup

Caption: Experimental workflow for acyl chloride synthesis.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq). Dissolve it in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), 10 mL per mmol of acid).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., one drop from a syringe).

  • Reagent Addition: Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise via syringe over 10-15 minutes. Vigorous gas evolution (CO, CO₂, HCl) will be observed. Ensure the reaction vessel is properly vented to a scrubber system containing an aqueous base.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully concentrate the mixture under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.

Protocol 2: Safe Quenching of Thionyl Chloride

This protocol details the safe neutralization of excess thionyl chloride.

  • Preparation: In a separate flask large enough to accommodate at least 5 times the volume of the quenching solution, prepare a cold solution of 1 M sodium hydroxide (NaOH) or a 1:1 mixture of methanol and water. Place this flask in a secondary container filled with ice.

  • Cooling: Ensure the quenching solution is well-stirred and maintained at 0-5 °C.

  • Slow Addition: Using a dropping funnel or syringe pump, add the excess thionyl chloride solution very slowly to the cold, vigorously stirred quenching solution.

  • Temperature Control: Monitor the internal temperature of the quenching flask. If the temperature rises above 20 °C, pause the addition until it cools down. The reaction is highly exothermic.

  • Final Neutralization: Once the addition is complete, continue stirring for at least 30 minutes. Check the pH of the solution to ensure it is neutral or slightly basic before disposal.

Conclusion and Future Outlook

The choice of a chlorinating agent is a critical decision in the synthesis of pharmaceutical intermediates. While classic, powerful reagents like thionyl chloride and phosphorus pentachloride remain valuable for robust, large-scale applications, the demands of modern medicinal chemistry often favor milder, more selective methods. Oxalyl chloride stands out for its high reactivity under gentle conditions, making it ideal for complex and sensitive substrates despite its higher cost. N-Chlorosuccinimide offers an orthogonal approach, providing a safe and selective means for electrophilic and radical chlorination where other reagents would fail.

As the field moves towards greener and more sustainable chemistry, there is growing interest in developing novel chlorinating agents that are safer, have better atom economy, and generate less hazardous waste.[1] However, a deep understanding of the performance, safety, and mechanistic nuances of the foundational reagents discussed in this guide remains an essential skill for any researcher in drug development.

References

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • An overview study of chlorination reactions applied to the primary extraction and recycling of metals and to the synthesis of new reagents. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. Retrieved January 22, 2026, from [Link]

  • Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. (2020). ACS Publications. Retrieved January 22, 2026, from [Link]

  • SAFETY OF CHLORINATION REACTIONS. (n.d.). IChemE. Retrieved January 22, 2026, from [Link]

  • Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. (2025). Protheragen. Retrieved January 22, 2026, from [Link]

  • Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH. Retrieved January 22, 2026, from [Link]

  • PHOSPHORUS PENTACHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved January 22, 2026, from [Link]

  • Applications of N-Chlorosuccinimide in Organic Synthesis. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. (2025). Wolfa. Retrieved January 22, 2026, from [Link]

  • Safety of chlorine production and chlorination processes. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

  • ICSC 0544 - PHOSPHORUS PENTACHLORIDE. (n.d.). Inchem.org. Retrieved January 22, 2026, from [Link]

  • N-Chlorosuccinimide (NCS). (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Recent Advances in Chlorination: Novel Reagents and Methods from the Last Decade. (2024). Thieme. Retrieved January 22, 2026, from [Link]

  • Carboxylic Acid Derivatives (Summary). (2024). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Oxalyl Chloride. (n.d.). Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]

  • Thionyl Chloride vs Phosphoryl Chloride Reactivity. (2023). Reddit. Retrieved January 22, 2026, from [Link]

  • COMMON NAME: THIONYL CHLORIDE. (n.d.). NJ.gov. Retrieved January 22, 2026, from [Link]

  • How chlorine in molecules affects biological activity. (n.d.). Eurochlor. Retrieved January 22, 2026, from [Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 2-Chloro-N-methyl-3-oxobutanamide: A Risk-Based Approach to Personal Protective Equipment

As researchers and developers, our primary goal is to advance science, but our foremost responsibility is to do so safely. The handling of reactive chemical intermediates like 2-Chloro-N-methyl-3-oxobutanamide (CAS: 4116...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our primary goal is to advance science, but our foremost responsibility is to do so safely. The handling of reactive chemical intermediates like 2-Chloro-N-methyl-3-oxobutanamide (CAS: 4116-10-3) demands a comprehensive understanding of its hazard profile to implement effective safety controls. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in authoritative safety data. Our objective is to build a self-validating system of safety that protects you, your colleagues, and your research.

Hazard Assessment: The Foundation of Your Safety Protocol

Effective protection begins with a clear-eyed assessment of the risks. 2-Chloro-N-methyl-3-oxobutanamide is a compound with a significant hazard profile that necessitates stringent handling protocols. Its primary dangers are not singular but multifaceted, affecting multiple routes of exposure.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides our foundational understanding of these risks.

Table 1: GHS Hazard Profile for 2-Chloro-N-methyl-3-oxobutanamide

Pictogram(s) Hazard Class & Code Hazard Statement

|




| Acute Toxicity, Dermal (Category 3), H311 | Toxic in contact with skin.[1] |
| | Acute Toxicity, Oral (Category 3), H301 | Toxic if swallowed.[2][3] |
| | Serious Eye Damage (Category 1), H318 | Causes serious eye damage.[1][4] |
| | Skin Sensitization (Category 1), H317 | May cause an allergic skin reaction.[1][2][4] |
| | Skin Irritation (Category 2), H315 | Causes skin irritation.[1][4] |
| | Reproductive Toxicity (Category 2), H361 | Suspected of damaging fertility or the unborn child.[2] |
| | Specific Target Organ Toxicity, Single Exposure (Category 3), H335 | May cause respiratory irritation.[1] |
| | Hazardous to the Aquatic Environment, Acute (Category 3), H402 | Harmful to aquatic life.[2] |

Causality Behind the Hazards:

  • High Acute Toxicity (Oral/Dermal): This compound can cause significant harm upon short-term exposure through ingestion or skin contact.[1][2] This is not a substance where minor, accidental contact can be disregarded.

  • Corrosive Eye Damage Risk: The H318 classification indicates a risk of serious, potentially irreversible damage to the eyes upon contact.[1][4] This elevates the requirement for eye protection beyond simple splash guards.

  • Skin Sensitization: Repeated or even initial contact can trigger an allergic reaction, which can become a permanent condition for the affected individual.[2][5]

  • Reproductive Toxicity Concerns: The H361 classification for the closely related compound 2-chloroacetamide indicates that special precautions must be taken, as the substance is suspected of damaging fertility or the unborn child.[2][5]

The Hierarchy of Controls: Engineering Safety Before Relying on PPE

Personal Protective Equipment is the last line of defense, not the first. A robust safety plan always prioritizes engineering and administrative controls to minimize exposure potential.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for Chemical Handling Elimination Elimination (Not feasible for specified research) Substitution Substitution (Use a less hazardous chemical) Engineering Engineering Controls (e.g., Chemical Fume Hood) Administrative Administrative Controls (SOPs, Training, Signage) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) text_node Most Effective text_node2 Least Effective

Caption: The Hierarchy of Controls prioritizes safer systems over operator protection.

For handling 2-Chloro-N-methyl-3-oxobutanamide, the most critical controls are:

  • Engineering Controls: All handling of this solid compound, including weighing and transfers, must be performed within a certified chemical fume hood to contain dust and prevent inhalation.[2][6] The facility must also be equipped with an accessible eyewash station and safety shower.[7]

  • Administrative Controls: You must read and understand the Safety Data Sheet (SDS) before beginning work.[2] Work areas should be clearly demarcated, and access restricted. Do not eat, drink, or smoke in the laboratory.[2][5]

Mandatory Personal Protective Equipment (PPE) Protocol

Where engineering controls cannot eliminate the risk of exposure, a comprehensive PPE protocol is mandatory. The following equipment is required based on the specific hazards of 2-Chloro-N-methyl-3-oxobutanamide.

Table 2: Personal Protective Equipment (PPE) Requirements

Protection Type Equipment Specifications & Rationale
Eye and Face Chemical Safety Goggles & Face Shield Rationale: The H318 hazard (Causes serious eye damage) requires robust protection.[1][4] Specifications: Tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are the minimum requirement.[8][9] A full-face shield must be worn over the goggles during any operation with a risk of splashing or dust generation.[9]
Hand Chemical-Resistant Gloves Rationale: The H311 (Toxic in contact with skin) and H317 (May cause an allergic skin reaction) classifications make hand protection critical.[1][2] Specifications: Handle with gloves.[2] Gloves must be inspected for tears or holes prior to use.[2][9] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2][9] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2][9] Consult the glove manufacturer's permeation data for this specific chemical or chemical class.
Body Laboratory Coat & Impervious Apron Rationale: Protects skin from accidental contact and prevents contamination of personal clothing.[5] Contaminated work clothing must not be allowed out of the workplace.[2] Specifications: A long-sleeved, cuffed laboratory coat is required. For procedures involving larger quantities or significant splash risk, a chemically impervious apron should be worn over the lab coat.

| Respiratory | NIOSH/MSHA Approved Respirator | Rationale: The H335 hazard (May cause respiratory irritation) and the potential for airborne dust require respiratory protection, especially if engineering controls are not sufficient.[1][5] Specifications: Work must be conducted in a fume hood to minimize inhalation risk.[2] If a fume hood is not available or during a large spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved particulate filter respirator is required.[5][6] |

Operational Plan: Step-by-Step Handling Protocol

A self-validating safety protocol relies on consistent, repeatable procedures. Follow these steps meticulously.

A. Preparation and Pre-Handling:

  • Verify Controls: Confirm that the chemical fume hood is operational and the certification is current.

  • Clear the Area: Ensure the workspace is clean and free of unnecessary equipment or reagents.

  • Locate Safety Equipment: Visually confirm the location and accessibility of the nearest safety shower, eyewash station, and spill kit.

  • Don PPE: Put on all required PPE in the correct sequence. The sequence is critical to prevent cross-contamination.

Donning_Doffing_PPE cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Face Shield & Goggles f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator (if used) f3->f4

Caption: The sequence for donning and doffing PPE is designed to minimize contamination.

B. Handling Protocol (Inside Chemical Fume Hood):

  • Minimize Dust: Handle the solid chemical carefully to avoid generating dust.[2][7] If appropriate, moisten the powder with a compatible, non-reactive solvent to prevent it from becoming airborne.[5]

  • Grounding: Use appropriate grounding and bonding techniques for any equipment to prevent static discharge, especially if flammable solvents are present.[10]

  • Containment: Perform all transfers over a tray or secondary containment to catch any spills.

  • Closure: Keep the container tightly closed when not in use.[2][11]

C. Post-Handling and Decontamination:

  • Clean Workspace: Decontaminate all surfaces and equipment used during the procedure.

  • Doff PPE: Remove PPE in the correct sequence (see diagram above) before leaving the work area. Be careful not to touch your face or skin with contaminated gloves.

  • Personal Hygiene: Wash hands and face thoroughly with soap and water after handling is complete.[2]

Emergency and Disposal Plans

Preparation for the unexpected is a hallmark of a professional laboratory.

A. Spill Response Protocol: In the event of a spill, remain calm and follow the established procedure.

Spill_Response_Workflow start Spill Occurs q1 Is the spill large or are you alone? start->q1 evacuate Evacuate Area Alert EH&S Pull Fire Alarm q1->evacuate Yes contain Contain Spill (Prevent spread) q1->contain No absorb Cover with inert absorbent (e.g., vermiculite, sand) contain->absorb collect Sweep up carefully (Avoid creating dust) Place in sealed container absorb->collect decon Decontaminate Area collect->decon dispose Dispose of waste as hazardous material decon->dispose end Procedure Complete dispose->end

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